2-Methoxyphenylhydrazine Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHXUNOVTAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1251925-21-9, 6971-45-5 | |
| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-45-5 | |
| Record name | 6971-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxyphenylhydrazine Hydrochloride chemical properties
An In-Depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride: Properties, Reactivity, and Applications in Synthesis
Introduction
This compound is a vital chemical intermediate, primarily recognized for its role as a precursor in the synthesis of complex heterocyclic compounds. Its utility is most pronounced in the construction of indole scaffolds, a core motif in numerous pharmaceuticals, agrochemicals, and natural products. This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the compound's fundamental properties, its nuanced reactivity—particularly in the context of the Fischer indole synthesis—and its practical applications. We will explore not just the standard reaction pathways but also the critical, field-proven insights that are essential for predicting outcomes and troubleshooting synthetic challenges, thereby providing a self-validating framework for its use in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. This compound is typically a light yellow to brown crystalline powder. Its key identifiers and properties are summarized below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | [1] |
| CAS Number | 6971-45-5 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| Appearance | Light yellow to Brown powder/crystal | |
| Melting Point | ~155 °C | |
| Solubility | Soluble in water |
Spectroscopic Characterization
The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques. These methods are essential for quality control and for verifying the identity of the starting material before its use in sensitive synthetic sequences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the hydrazine protons. The ¹³C NMR will correspondingly show distinct peaks for each unique carbon atom in the molecule.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying the functional groups present. Key vibrational bands would be expected for the N-H stretches of the hydrazine group, C-H stretches of the aromatic ring and methoxy group, C=C aromatic stretches, and C-O ether stretches.[1][2]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound by providing the mass-to-charge ratio of the parent ion.[1]
Core Reactivity: The Fischer Indole Synthesis
The most prominent application of this compound is its use in the Fischer indole synthesis, a powerful and historic reaction for creating the indole ring system.[3] The synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3]
The General Mechanism
The reaction proceeds through several key steps:
-
Hydrazone Formation : The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization : The hydrazone tautomerizes to its enamine form.
-
-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization & Cyclization : The resulting intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.[3][4]
Caption: General mechanism of the Fischer Indole Synthesis.
A Critical Consideration: The "Abnormal" Reactivity of the 2-Methoxy Group
While the Fischer indole synthesis is robust, the presence of a methoxy group at the ortho-position (C2) of the phenylhydrazine introduces a significant and well-documented deviation from the expected reaction pathway, particularly when using hydrogen halide acids like HCl.
Expected Product : The standard mechanism predicts the formation of a 7-methoxyindole.
Observed "Abnormal" Product : When the reaction is catalyzed by HCl in ethanol, the major product is often the corresponding 6-chloroindole.[5][6] This occurs through a competing cyclization pathway where the methoxy group is eliminated and substituted by a chloride ion from the acidic medium.[5][6]
Causality : This abnormal reaction is a result of cyclization occurring on the same side as the methoxy substituent. The proximity of the electron-donating methoxy group can influence the electronic character of the dienone-imine intermediate, making the methoxy-bearing carbon susceptible to nucleophilic attack by chloride ions present in high concentration from the HCl catalyst.[5][6] This insight is critical for experimental design; to favor the formation of the desired 7-methoxyindole, a non-nucleophilic acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) should be selected over HCl.[3][5]
Caption: Competing pathways in the Fischer synthesis with 2-methoxyphenylhydrazine.
Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydrocarbazole
This protocol provides a representative workflow for the Fischer indole synthesis using this compound, specifically employing a non-halide acid to avoid the formation of the "abnormal" chloro-substituted product.
Objective : To synthesize 7-methoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.
Materials :
-
This compound (1 eq)
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
TLC plates, developing chamber, and UV lamp
Procedure :
-
Hydrazone Formation :
-
In a round-bottom flask, dissolve this compound (1 eq) in ethanol.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This initial condensation is typically efficient at room temperature and forms the necessary intermediate for the subsequent cyclization.
-
-
Solvent Removal :
-
Once the hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Indolization (Cyclization) :
-
To the crude hydrazone residue, add Polyphosphoric Acid (PPA, approx. 10 times the weight of the hydrazine).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
Rationale: PPA serves as both the acid catalyst and the reaction medium. It is non-nucleophilic, preventing the undesired substitution of the methoxy group.
-
-
Workup :
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Self-Validation: The product will precipitate as a solid. The neutralization step is critical to remove the acid catalyst and prepare the mixture for extraction.
-
-
Extraction and Purification :
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization :
-
Confirm the identity and purity of the final product using NMR, IR, and MS, and determine the melting point.
-
Caption: Experimental workflow for the synthesis of a 7-methoxy-indole derivative.
Applications in Research and Drug Development
As a versatile chemical building block, this compound is instrumental in several areas of chemical R&D:
-
Pharmaceutical Development : The indole core is a privileged structure in medicinal chemistry, appearing in numerous drugs. This reagent serves as a key starting material for synthesizing active pharmaceutical ingredients (APIs) and their intermediates.[7]
-
Fine Chemical Manufacturing : It is used in the production of specialized, high-value fine chemicals for various industrial applications.[7]
-
Exploratory Research : Scientists utilize this compound to synthesize novel molecules, enabling the investigation of new reaction pathways and the discovery of compounds with unique biological or material properties.[7] Many natural products with an indole skeleton are synthesized using the Fischer indole synthesis, highlighting its importance in total synthesis.[5][8]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.
GHS Hazard Information[2]
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Signal Word : Warning
Handling and Personal Protective Equipment (PPE)[12][13][14]
-
Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Contact : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]
-
PPE : Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]
Storage and Stability[1][4][12]
-
Conditions : Store in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption.[9]
-
Inert Atmosphere : For long-term storage and to maintain purity, store under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Incompatibilities : Store away from incompatible materials and foodstuff containers.[9]
Conclusion
This compound is a powerful reagent for organic synthesis, offering a direct route to valuable methoxy-substituted indoles. Its utility, however, is coupled with a nuanced reactivity that demands careful consideration of reaction conditions. The propensity for "abnormal" chloro-substitution when using HCl is a critical, field-proven insight that dictates the choice of catalyst. By understanding the underlying mechanism and adhering to proper handling and experimental protocols, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and fine chemical synthesis.
References
- 1. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5) IR Spectrum [chemicalbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride
Abstract: This document provides a comprehensive technical overview of 2-Methoxyphenylhydrazine Hydrochloride (CAS No. 6971-45-5), a critical chemical intermediate in synthetic organic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a standard synthesis protocol, and delve into its primary application in the construction of indole scaffolds via the Fischer indole synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into its handling, application, and characterization to ensure reproducible and successful outcomes.
Introduction and Strategic Importance
This compound is a substituted hydrazine salt that serves as an indispensable building block in the synthesis of complex organic molecules.[1] Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key precursor for creating indole-based structures.[1] The indole ring system is a privileged scaffold found in a vast array of biologically active compounds and approved drugs. The methoxy substituent on the phenyl ring offers a handle for electronic modulation and potential downstream functionalization, making this reagent particularly valuable for fine-tuning the properties of target molecules in drug discovery programs.[1]
Physicochemical Properties and Characterization
Accurate characterization of starting materials is the foundation of reproducible synthesis. This compound is typically a solid whose identity and purity are confirmed through a combination of physical and spectroscopic methods.[2]
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 6971-45-5 | --INVALID-LINK--[3] |
| Molecular Formula | C₇H₁₁ClN₂O | --INVALID-LINK--[3] |
| Molecular Weight | 174.63 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | --INVALID-LINK--[3] |
| Appearance | White to pinkish powder/crystals | --INVALID-LINK--[2] |
Note: Physical properties such as melting point can vary between batches and suppliers. Always refer to the supplier's Certificate of Analysis (CoA).
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include the methoxy protons (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), and the hydrazine protons, which can be broad and exchangeable.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the methoxy carbon (~55 ppm) and the aromatic carbons, including the ipso-carbon attached to the oxygen (~148 ppm) and the ipso-carbon attached to the hydrazine group (~135 ppm).
-
Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups. Look for N-H stretching vibrations in the 3200-3400 cm⁻¹ region and C-O stretching for the methoxy group around 1250 cm⁻¹.[4]
-
Mass Spectrometry (MS): MS will show the molecular ion for the free base (C₇H₁₀N₂O) at m/z ≈ 138.08.
Synthesis Pathway and Mechanistic Insight
The most common and industrially scalable synthesis of this compound begins with the diazotization of 2-methoxyaniline (o-anisidine), followed by reduction.[5][6]
Standard Synthesis Workflow
The process is a classic example of diazonium salt chemistry, a cornerstone of aromatic synthesis.
Figure 1: General synthetic workflow for 2-Methoxyphenylhydrazine HCl.
Expert Insight: The temperature control during diazotization (Step 1) is absolutely critical. Diazonium salts are unstable at elevated temperatures; maintaining the reaction at 0-5 °C prevents decomposition and the formation of phenolic byproducts, ensuring a high yield of the intermediate. The choice of reducing agent in Step 2 can vary. While tin(II) chloride (SnCl₂) is highly effective, it generates heavy metal waste.[7] Greener industrial processes often utilize sodium sulfite followed by hydrolysis, which is more environmentally benign.[7]
The Fischer Indole Synthesis: A Core Application
The premier application of this compound is in the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9] This reaction is a staple in the synthesis of pharmaceuticals, particularly the triptan class of anti-migraine drugs.[8][9]
Reaction Mechanism
The reaction proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a decisive[10][10]-sigmatropic rearrangement, and finally, cyclization and aromatization.[8]
Figure 2: Key stages of the Fischer Indole Synthesis.
Causality in Mechanism: The acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid) is not merely a spectator; it plays a crucial role in multiple steps.[8] It protonates the carbonyl to activate it for hydrazone formation, facilitates the tautomerization to the key enamine intermediate, and is essential for the final ammonia elimination that drives the formation of the stable, aromatic indole ring.[8]
A Note on Regiochemistry: With a substituent at the 2-position like the methoxy group, the Fischer synthesis typically proceeds to form a 7-substituted indole. However, under certain conditions, particularly with specific acid catalysts and substrates, abnormal products can arise from unexpected cyclization pathways.[11][12] Researchers should be aware of this potential and confirm the structure of their final product unequivocally.
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific substrates and laboratory safety standards.
Protocol: Synthesis of 7-Methoxy-2,3-dimethyl-1H-indole
This protocol demonstrates a typical Fischer indole synthesis using this compound and butan-2-one.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.75 g, 10 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Add butan-2-one (0.80 g, 11 mmol, 1.1 eq) to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst. For less reactive ketones, a stronger acid like polyphosphoric acid (PPA) or zinc chloride may be required to drive the reaction to completion.[13]
-
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water (100 mL). This will precipitate the crude product.
-
Neutralization & Extraction: Neutralize the aqueous suspension with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Self-Validating Step: The neutralization is crucial. The indole product is typically a weak base but can be protonated in strong acid. Bringing the pH to >7 ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or recrystallization to yield the pure 7-methoxy-2,3-dimethyl-1H-indole.
-
Characterization: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.
Safety, Handling, and Storage
Proper handling of this compound is paramount for laboratory safety.
Table 2: GHS Hazard Summary
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 | --INVALID-LINK--[14][15] |
| Skin Irritation | Causes skin irritation. | H315 | --INVALID-LINK--[3] |
| Eye Irritation | Causes serious eye irritation. | H319 | --INVALID-LINK--[3] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | --INVALID-LINK--[3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[14][16]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][16][17]
-
Handling Practices: Avoid generating dust.[14][15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[16]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[16][17]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be treated as hazardous chemical waste.[16]
Conclusion
This compound is a high-value reagent whose utility is centered on its effective application in the Fischer indole synthesis. A thorough understanding of its properties, the mechanistic nuances of its reactions, and strict adherence to safety protocols are essential for leveraging this compound to its full potential in research and development. The insights and protocols provided in this guide serve as a foundation for its successful and safe application in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. (2-Methoxyphenyl)hydrazine hydrochloride | 6971-45-5 [chemicalbook.com]
- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyphenylhydrazine hydrochloride is a pivotal chemical intermediate, distinguished by its utility in the synthesis of complex heterocyclic scaffolds that form the core of numerous pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic profile, and synthetic routes. We delve into the mechanistic nuances of its most prominent application—the Fischer indole synthesis—highlighting both expected and anomalous reaction pathways that are critical for synthetic chemists to understand. Furthermore, this document explores its role in the development of therapeutic agents, offering field-proven insights into experimental protocols and the rationale behind their design. By grounding theoretical knowledge with practical applications and detailed methodologies, this guide serves as an essential resource for researchers engaged in organic synthesis and medicinal chemistry.
Introduction: A Versatile Building Block in Modern Synthesis
This compound, with the chemical formula C₇H₁₁ClN₂O, is a salt of the organic base (2-methoxyphenyl)hydrazine.[1] It presents as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. Its significance in the scientific community, particularly within pharmaceutical development, stems from its role as a versatile precursor for a multitude of organic transformations.[2] The strategic placement of the methoxy group at the ortho position of the phenylhydrazine moiety introduces unique electronic and steric effects that influence its reactivity, making it an indispensable tool for constructing complex molecular architectures, most notably indole-containing compounds.[2]
This guide will provide a deep dive into the fundamental characteristics of this compound, moving from its core molecular structure to its practical application in multi-step syntheses. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Analysis
A thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity and for the unambiguous characterization of its reaction products.
Fundamental Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | PubChem[1] |
| CAS Number | 6971-45-5 | PubChem[1] |
| Molecular Formula | C₇H₁₁ClN₂O | PubChem[1] |
| Molecular Weight | 174.63 g/mol | PubChem[1] |
| Appearance | White to pinkish powder/crystal | Ningbo Inno Pharmchem[2] |
| Purity | ≥ 98.0% (HPLC) | Ningbo Inno Pharmchem[2] |
Spectroscopic Profile
While specific, detailed spectra with full peak assignments are proprietary to various databases, the characteristic spectroscopic features of this compound are well-documented and essential for its identification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazine protons. The aromatic protons will exhibit complex splitting patterns in the aromatic region (typically δ 6.8-7.5 ppm) due to their ortho, meta, and para relationships. The methoxy group will present as a sharp singlet around δ 3.8 ppm. The hydrazine protons (NH and NH₂) will appear as broad signals that can exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the oxygen of the methoxy group appearing at the lower field end of this range. The methoxy carbon will be observed as a distinct signal around δ 55 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine moiety.
-
C-H stretching (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretching (aryl ether): A strong absorption band around 1250 cm⁻¹.
-
-
Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of the free base (2-methoxyphenylhydrazine) would likely show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would be characterized by the loss of fragments such as NH₂, N₂H₃, and CH₃, leading to the formation of stable aromatic cations.
Synthesis of this compound
The most common and industrially viable synthesis of this compound starts from o-anisidine (2-methoxyaniline). The process involves a two-step sequence: diazotization followed by reduction.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthesis of this compound from o-Anisidine.
Detailed Experimental Protocol
This protocol is a synthesis of established procedures and provides a reliable method for the laboratory-scale preparation of this compound.
Step 1: Diazotization of o-Anisidine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add o-anisidine (e.g., 0.16 mol).
-
Acidification: Add water and concentrated hydrochloric acid (e.g., 20 wt%, 0.33 mol) and stir at room temperature until a clear solution is obtained.[1]
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 40 wt%, 0.17 mol) dropwise via the dropping funnel.[1] Maintain the temperature below 5 °C throughout the addition. The formation of the deep blue o-methoxybenzenediazonium chloride solution indicates the completion of the reaction.[3]
Step 2: Reduction of the Diazonium Salt
-
Reducing Agent Preparation: In a separate vessel, prepare a solution of sodium sulfite and sodium bisulfite in water.
-
Reduction: Slowly add the cold diazonium salt solution to the sulfite/bisulfite solution while maintaining the temperature and pH (typically around 6-8). This will form an intermediate hydrazine sulfonate salt.
-
Hydrolysis and Precipitation: Acidify the reaction mixture with concentrated hydrochloric acid. This hydrolyzes the intermediate and precipitates the desired this compound. The product can be collected by filtration, washed with cold water, and dried under vacuum.
Self-Validation and Causality: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent reduction with a sulfite/bisulfite mixture is a milder alternative to other reducing agents like stannous chloride, often resulting in higher purity and avoiding heavy metal waste. The final acidification step is crucial for both the hydrolysis of the intermediate and the isolation of the product as its stable hydrochloride salt.
Applications in Drug Development: The Fischer Indole Synthesis and Beyond
The primary utility of this compound in drug development lies in its role as a key reactant in the Fischer indole synthesis, a powerful method for constructing the indole nucleus.
The Fischer Indole Synthesis: A Double-Edged Sword
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. In the case of 2-Methoxyphenylhydrazine, the expected product is a 7-methoxy-substituted indole.
Caption: Normal vs. Abnormal Fischer Indole Synthesis with 2-Methoxyphenylhydrazine.
However, a fascinating and synthetically important peculiarity arises when using 2-methoxyphenylhydrazones with certain acid catalysts, particularly hydrochloric acid. Research has shown that the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as the major "abnormal" product, with the expected ethyl 7-methoxyindole-2-carboxylate being a minor product. This is a result of a cyclization on the same side as the methoxy group, followed by nucleophilic displacement of the methoxy group by a chloride ion. This highlights the critical role of the acid catalyst in directing the reaction pathway.
Precursor to Biologically Active Molecules
While direct synthesis routes for blockbuster drugs starting from this compound are not always explicitly published in detail, its role as a precursor to indole-containing pharmacophores is well-established. For instance, the 7-methoxyindole scaffold is a key structural feature in various biologically active compounds.
Conclusion
This compound is a cornerstone reagent in synthetic and medicinal chemistry. Its true value lies not just in its ability to participate in the Fischer indole synthesis, but in the nuanced reactivity conferred by its ortho-methoxy substituent. This guide has aimed to provide a comprehensive and technically sound overview of this important molecule, from its fundamental structure and spectroscopic signatures to its synthesis and application. For the research scientist and drug development professional, a deep understanding of the principles outlined herein is not merely academic; it is a prerequisite for innovation and for the rational design of novel therapeutic agents. The potential for both normal and abnormal reaction pathways in the Fischer indole synthesis serves as a compelling example of how subtle changes in reaction conditions can dramatically alter outcomes, a lesson that is universally applicable in the field of organic synthesis.
References
Introduction: The Role of 2-Methoxyphenylhydrazine Hydrochloride in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of 2-Methoxyphenylhydrazine Hydrochloride
This compound is a vital chemical intermediate, serving as a fundamental building block in a multitude of organic synthesis pathways.[1] Its molecular structure makes it a valuable precursor for the creation of complex molecules, particularly in the development of novel pharmaceuticals and fine chemicals.[1][2] Researchers and drug development professionals utilize this compound for its reliability and versatility in constructing heterocyclic compounds and other advanced organic structures.[2] This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and safety protocols, to support professionals in research and development.
Core Synthesis Mechanism: A Two-Step Transformation
The predominant and reliable method for synthesizing this compound is a two-stage process that begins with the aromatic amine, 2-methoxyaniline (commonly known as o-anisidine). The process involves the initial formation of a diazonium salt, which is a highly versatile but unstable intermediate, followed by a controlled reduction to yield the desired hydrazine derivative.
-
Diazotization: The synthesis commences with the diazotization of 2-methoxyaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂).[3][] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[3][5][6] The low temperature is critical to prevent the resulting 2-methoxybenzenediazonium chloride from decomposing. The diazonium salt is a key intermediate, poised for further transformation.[3]
-
Reduction: The second stage involves the reduction of the 2-methoxybenzenediazonium chloride intermediate to 2-methoxyphenylhydrazine.[7] This is commonly achieved using a mild reducing agent such as stannous chloride (tin(II) chloride, SnCl₂) or sodium sulfite.[7][8][9][10] The reduction converts the diazonium group (-N₂⁺) into a hydrazine group (-NHNH₂). The final product is then isolated from the reaction mixture as its stable hydrochloride salt.[10]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a laboratory-scale synthesis adapted from established procedures.[5][11] All operations should be conducted within a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methoxyaniline (o-Anisidine) | C₇H₉NO | 123.15 | 20.14 g | 0.16 |
| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | ~110 mL | ~1.33 |
| Sodium Nitrite | NaNO₂ | 69.00 | 11.4 g | 0.17 |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 72.0 g | 0.32 |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure
Part A: Preparation of 2-Methoxybenzenediazonium Chloride Solution
-
In a 500 mL flask, combine 20.14 g (0.16 mol) of 2-methoxyaniline with 25 mL of water.
-
While stirring, slowly add 60 mL of concentrated hydrochloric acid. Stir at room temperature until the amine fully dissolves, forming its hydrochloride salt.
-
Cool the solution to 0 °C in an ice-salt bath. Add approximately 50 g of cracked ice directly to the flask to maintain the low temperature.
-
In a separate beaker, dissolve 11.4 g (0.17 mol) of sodium nitrite in 30 mL of water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred 2-methoxyaniline solution over about one hour. Critically, maintain the internal temperature of the reaction mixture at 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Reduction to this compound
-
In a separate 1 L beaker, prepare the reducing solution by dissolving 72.0 g (0.32 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Gentle warming may be required for full dissolution.
-
Cool this stannous chloride solution to 0 °C in an ice bath.
-
Slowly and carefully, add the previously prepared cold diazonium salt solution (from Part A) to the stirred stannous chloride solution. A bulky precipitate of the hydrazine hydrochloride will form. Maintain the temperature below 5 °C during this addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification of the Product
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with 50 mL of cold water, 30 mL of cold ethanol, and finally 50 mL of diethyl ether to remove residual acids and organic impurities.
-
Dry the resulting white to off-white crystalline solid in a vacuum oven at a low temperature (e.g., 40-50 °C) or air-dry to a constant weight. The expected yield is approximately 77%.
Caption: Experimental workflow for the synthesis of this compound.
Critical Safety Protocols and Hazard Management
Adherence to stringent safety measures is paramount due to the hazardous nature of the reagents involved.
-
General Precautions : Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[12][13] All steps must be performed in a properly functioning chemical fume hood to avoid inhalation of toxic vapors and dust.[13][14][15] Emergency eyewash stations and safety showers must be readily accessible.[13]
-
Reagent-Specific Hazards :
-
2-Methoxyaniline (o-Anisidine) : This compound is toxic if inhaled or absorbed through the skin and is harmful if swallowed.[16][17] It is also a suspected human carcinogen.[16][18][19] Direct contact must be strictly avoided.
-
Sodium Nitrite : A strong oxidizer that can intensify fires.[20][21] It is toxic if swallowed and causes serious eye irritation.[20][21] Contact with combustible materials should be avoided.[12][15] It can react with secondary amines (which can be present as impurities) under acidic conditions to form carcinogenic N-nitrosamines.[14]
-
Stannous Chloride (Tin(II) Chloride) : Corrosive and causes severe skin burns and eye damage.[22][23][24] It is also harmful if swallowed or inhaled and may cause an allergic skin reaction.[22][23]
-
Concentrated Hydrochloric Acid : Highly corrosive to skin and eyes. Vapors can cause severe respiratory irritation.
-
This compound (Product) : The final product is harmful if swallowed, in contact with skin, or inhaled.[25] It is known to cause skin irritation and serious eye irritation.[25]
-
-
Waste Disposal : All chemical waste, including filtrates and residual reagents, must be collected in appropriately labeled hazardous waste containers. Do not dispose of any materials down the drain.[13][22] Follow all institutional and local environmental regulations for chemical waste disposal.
Conclusion
The synthesis of this compound via the diazotization of 2-methoxyaniline followed by stannous chloride reduction is a well-established and efficient method. This guide provides the necessary technical details and critical safety information for its successful and safe execution. By understanding the causality behind the procedural steps and adhering strictly to safety protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and advanced organic synthesis.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Diazotisation [organic-chemistry.org]
- 5. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. westliberty.edu [westliberty.edu]
- 14. hillbrothers.com [hillbrothers.com]
- 15. chemos.de [chemos.de]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. agr11.com [agr11.com]
- 18. echemi.com [echemi.com]
- 19. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemtradelogistics.com [chemtradelogistics.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. fishersci.com [fishersci.com]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Spectroscopic Guide to (2-Methoxyphenyl)hydrazine Monohydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2-Methoxyphenyl)hydrazine Monohydrochloride
(2-Methoxyphenyl)hydrazine monohydrochloride (CAS No: 6971-45-5) is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility as a precursor for the synthesis of various heterocyclic compounds, notably indoles via the Fischer indole synthesis, makes it a valuable building block in the development of novel therapeutic agents. Given its role in complex molecular construction, a thorough and unambiguous characterization is paramount. This guide provides an in-depth analysis of its spectral signature using a multi-technique approach, ensuring a comprehensive understanding of its molecular architecture.
Below is a diagram illustrating the chemical structure of (2-Methoxyphenyl)hydrazine monohydrochloride.
Caption: Structure of (2-Methoxyphenyl)hydrazine monohydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms within the molecule, offering insights into their connectivity and spatial relationships.
Experimental Protocol:
A sample of (2-Methoxyphenyl)hydrazine monohydrochloride is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of solubilizing the salt and avoiding exchange of the labile amine and ammonium protons. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 3H | -NH₃⁺ |
| ~7.05 | Multiplet | 1H | Ar-H |
| ~6.88 | Multiplet | 3H | Ar-H |
| ~3.70 | Singlet | 3H | -OCH₃ |
Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation and Causality:
The downfield signal around 10.0 ppm is characteristic of the three acidic protons of the hydrazinium cation (-NH₃⁺), broadened by quadrupole coupling with the nitrogen atom and exchange with any residual water in the solvent. The aromatic region between 6.88 and 7.05 ppm integrates to four protons, consistent with a disubstituted benzene ring. The complexity of the multiplets arises from the ortho-substitution pattern, leading to overlapping signals. The sharp singlet at approximately 3.70 ppm, integrating to three protons, is unequivocally assigned to the methoxy (-OCH₃) group protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum to a series of single lines for each unique carbon atom.
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | Ar-C (C-O) |
| ~139.0 | Ar-C (C-N) |
| ~117.5 | Ar-CH |
| ~114.5 | Ar-CH |
| ~55.5 | -OCH₃ |
Note: Chemical shifts for the remaining two aromatic CH carbons are also expected in the 114-125 ppm range.
Interpretation and Causality:
The carbon attached to the electron-donating methoxy group (Ar-C-O) is deshielded and appears at the lowest field in the aromatic region, around 155.0 ppm. Conversely, the carbon bonded to the hydrazine group (Ar-C-N) is found at approximately 139.0 ppm. The signals for the four aromatic methine carbons (Ar-CH) appear in the range of 114-125 ppm. The upfield signal at roughly 55.5 ppm is characteristic of the methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol:
A solid sample of (2-Methoxyphenyl)hydrazine monohydrochloride is finely ground and intimately mixed with dry potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Strong, Broad | N-H and C-H stretching |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretching (asymmetric) |
| ~1020 | Medium | C-O stretching (symmetric) |
| ~750 | Strong | Ortho-disubstituted benzene C-H bending |
Interpretation and Causality:
The broad and intense absorption in the 3400-2800 cm⁻¹ region is a composite of N-H stretching vibrations from the hydrazinium group and C-H stretching from the aromatic ring and methoxy group. The presence of the hydrochloride salt results in a complex and broadened N-H stretching pattern. The sharp peaks around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. The strong band at approximately 1250 cm⁻¹ is assigned to the asymmetric C-O stretching of the aryl ether, while the band around 1020 cm⁻¹ corresponds to the symmetric C-O stretching. The strong absorption peak at about 750 cm⁻¹ is a key indicator of the ortho-disubstitution pattern on the benzene ring, arising from the out-of-plane C-H bending vibrations of adjacent hydrogen atoms.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.
Experimental Protocol:
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is introduced into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Data Summary:
| m/z | Possible Fragment |
| 138 | [M - HCl]⁺ (Molecular ion of the free base) |
| 123 | [M - HCl - NH]⁺ |
| 107 | [M - HCl - N₂H₃]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Causality:
The mass spectrum will show the molecular ion of the free base, (2-methoxyphenyl)hydrazine, at an m/z of 138, as the hydrochloride salt will dissociate under the high vacuum and temperature conditions of the experiment. A key fragmentation pathway involves the loss of a nitrogen-containing radical. For instance, the loss of NH results in a fragment at m/z 123. A significant peak is often observed at m/z 107, corresponding to the loss of the entire hydrazine side chain as a radical. Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 92 and 77.
The fragmentation pathway can be visualized as follows:
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.
Experimental Protocol:
A dilute solution of (2-Methoxyphenyl)hydrazine monohydrochloride is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.
Data Summary:
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240 | High | π → π |
| ~290 | Moderate | n → π |
Interpretation and Causality:
The spectrum is expected to show two main absorption bands characteristic of a substituted benzene ring. The more intense band at a shorter wavelength (around 240 nm) is attributed to a π → π* transition within the aromatic system. The methoxy and hydrazine substituents act as auxochromes, shifting this absorption to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. The less intense band at a longer wavelength (around 290 nm) is likely due to an n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms.
Conclusion: A Multi-faceted Analytical Approach for Confident Characterization
The comprehensive spectroscopic analysis of (2-Methoxyphenyl)hydrazine monohydrochloride presented in this guide demonstrates the power of a multi-technique approach for unambiguous structural elucidation and quality assessment. By integrating data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently verify the identity and purity of this crucial synthetic intermediate. The detailed protocols and interpretations provided herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating the reliable and efficient development of new chemical entities.
References
2-Methoxyphenylhydrazine Hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling and Application of 2-Methoxyphenylhydrazine Hydrochloride
Authored by a Senior Application Scientist
This guide provides comprehensive safety protocols, handling procedures, and critical insights for researchers, scientists, and drug development professionals working with this compound. Moving beyond standard safety data, this document elucidates the causality behind safety measures, grounded in the compound's specific chemical properties and reactivity.
Introduction: A Strategic Synthetic Building Block
This compound (CAS No: 57396-67-5) is a vital chemical intermediate, primarily utilized in the synthesis of complex organic molecules.[1][2] Its molecular structure makes it a cornerstone reagent for constructing heterocyclic compounds, which are fundamental to the pharmaceutical industry.[1][3][4] The most prominent application is in the Fischer indole synthesis , a powerful reaction for creating the indole scaffold found in numerous bioactive compounds and approved drugs.[5][6][7] Given its strategic importance and inherent reactivity, a thorough and mechanistic understanding of its safe handling is paramount for ensuring both personnel safety and experimental integrity.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. Its toxicological profile necessitates stringent handling protocols. The primary hazards are associated with its potential for acute toxicity upon ingestion, inhalation, or skin contact, as well as its irritant properties.[3][8][9]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][10] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[8][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][11] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[8][11] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8][10] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[11] |
Source: Consolidated data from multiple Safety Data Sheets.[8][10][11]
Expert Insight: The hydrochloride salt form is generally a stable, crystalline solid.[3] However, the primary toxicological concern arises from the hydrazine moiety. Hydrazines as a class are known for their potential to be irritants and sensitizers. The methoxy group on the phenyl ring modifies the electronic properties of the molecule but does not eliminate the inherent hazards of the hydrazine functional group.
Comprehensive Handling and Storage Protocol
Adherence to meticulous handling and storage procedures is the foundation of safety when working with this compound.
Engineering Controls and Workspace Preparation
-
Ventilation: All manipulations of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8][10][12] The workspace should be maintained under negative pressure relative to the surrounding laboratory.
-
Surface Protection: Line the work area with absorbent, disposable bench paper to contain any potential spills.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Keep a spill kit appropriate for solid chemical spills nearby.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Equipment | Standard/Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves | ASTM F739-96 rated for good or excellent breakthrough time.[8] | Prevents skin contact. Double-gloving is recommended when handling larger quantities. |
| Eyes/Face | Safety Goggles & Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[13] | Protects against splashes and airborne particles. A face shield should be worn over goggles. |
| Body | Flame-Resistant Laboratory Coat | --- | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | Required if dust cannot be controlled within the fume hood. | Prevents inhalation of fine particles.[14] |
Step-by-Step Weighing and Dispensing Protocol
-
Preparation: Don all required PPE before entering the designated handling area.
-
Container Handling: Before opening, visually inspect the container for any damage or leaks. Handle the container with care to avoid generating dust.[15]
-
Inert Atmosphere (Best Practice): For reactions sensitive to oxidation or moisture, and for long-term storage, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen).[8] This minimizes degradation and preserves purity.
-
Weighing: Inside the chemical fume hood, carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to a tared weighing vessel. Avoid scooping actions that could create airborne dust.
-
Sealing: Immediately and securely seal the main container after dispensing.[8]
-
Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth (e.g., with isopropanol) and dispose of it as hazardous waste.
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][16]
-
Container: Keep the container tightly closed and clearly labeled.[15][17] Plastic pails or lined metal cans are suitable containers.[8]
-
Temperature: Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[8][18]
-
Incompatibilities: Avoid storage near strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[16]
Experimental Workflow: A Representative Protocol
The Fischer indole synthesis is a primary application for this reagent.[5][6] The following is a generalized, safety-focused protocol for this reaction.
Protocol: Fischer Indole Synthesis
-
Reagent Preparation: In a chemical fume hood, weigh the required amount of this compound following the dispensing protocol in section 3.3.
-
Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a condenser with the this compound and the appropriate ketone or aldehyde substrate.
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, acetic acid) via a funnel.[19]
-
Acid Catalyst: Slowly add the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂) to the stirring mixture.[7][20] This step can be exothermic; monitor the temperature.
-
Heating: Heat the reaction mixture to the desired temperature using a heating mantle and a temperature controller. Ensure the condenser is properly supplied with coolant.
-
Work-up and Quenching: Upon reaction completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. This should be done in an ice bath to control any exothermic neutralization.
-
Extraction and Purification: Proceed with standard liquid-liquid extraction and subsequent purification steps (e.g., chromatography).
Workflow Visualization
The following diagram illustrates the key stages and safety checkpoints in a typical laboratory workflow involving this compound.
Caption: Laboratory Workflow for 2-Methoxyphenylhydrazine HCl.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][17]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[17] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[16] Call a poison control center or doctor immediately.[17]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Control: Ensure the area is well-ventilated (fume hood). Remove all sources of ignition.
-
Contain: For dry spills, do not use a dry brush. Carefully cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[8][15] Avoid generating dust.
-
Clean: Wash the spill area thoroughly with soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Emergency Response Logic
The following diagram outlines the decision-making process in an emergency.
Caption: Emergency Response Decision Flowchart.
Waste Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Solid Waste: Dispose of contaminated PPE, bench paper, and spill cleanup materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not discharge to sewer systems.[10]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]
Conclusion
This compound is an indispensable tool in modern organic synthesis and drug discovery. Its potential hazards, however, demand a disciplined and informed approach to its handling. By understanding the chemical basis for the required safety protocols—from engineering controls and PPE to emergency response and disposal—researchers can mitigate risks effectively. This guide serves as a framework for establishing self-validating systems of safety in the laboratory, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. echemi.com [echemi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. aksci.com [aksci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- 19. benchchem.com [benchchem.com]
- 20. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
Physical and chemical properties of 2-methoxyphenylhydrazine HCl
An In-Depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (HCl), a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the compound's properties, synthesis, reactivity, and safe handling. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: A Versatile Building Block
2-Methoxyphenylhydrazine HCl, also known as (2-methoxyphenyl)hydrazine hydrochloride, is an aromatic hydrazine salt that serves as a crucial and versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a hydrazine moiety and a methoxy-substituted phenyl ring, makes it an invaluable precursor for constructing nitrogen-containing heterocyclic compounds, which are core scaffolds in numerous bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Its reliability and high purity, often exceeding 98% by HPLC, ensure consistent and reproducible outcomes in demanding synthetic applications, from academic research to industrial-scale fine chemical manufacturing.[1][3]
Core Physicochemical Properties
For quick reference, the fundamental properties of 2-Methoxyphenylhydrazine HCl are summarized below. These data are critical for experimental design, safety assessments, and quality control.
| Property | Value | Source(s) |
| CAS Number | 6971-45-5 | [4] |
| Molecular Formula | C₇H₁₁ClN₂O | [4][5] |
| Molecular Weight | 174.63 g/mol | [4] |
| Appearance | White to pinkish or gray crystalline powder or chunks.[1][6] | [1][6] |
| Melting Point | Data for the closely related 4-isomer is 160-162 °C (decomposes).[7][8][9] | [7][8][9] |
| Solubility | Soluble in water.[10] | [10] |
| Storage Conditions | Store in a cool (2-8°C), dry, dark place under an inert atmosphere.[6][11] | [6][11] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. A typical analysis of 2-Methoxyphenylhydrazine HCl provides a distinct fingerprint.
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups.[12] For this compound, researchers should look for characteristic absorption bands corresponding to N-H stretches from the hydrazine group and C-O stretches from the methoxy group.[4][13] The aromatic ring will also show characteristic C=C stretching and C-H bending vibrations.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Proton NMR provides detailed information about the hydrogen environments.[12] Key signals would include distinct peaks for the aromatic protons, a singlet for the methoxy (-OCH₃) group protons, and signals corresponding to the amine protons of the hydrazine group.[4][14]
-
¹³C NMR : This technique reveals the carbon skeleton.[12] One would expect to see unique signals for each of the seven carbon atoms in the molecule, including the methoxy carbon and the six aromatic carbons.[4][14]
-
-
Mass Spectrometry (MS) : MS is used to determine the molecular mass and fragmentation patterns.[12] The mass spectrum will show a molecular ion peak corresponding to the free base (C₇H₁₀N₂O) after the loss of HCl.[4]
Synthesis, Reactivity, and Mechanistic Insight
The utility of 2-Methoxyphenylhydrazine HCl stems from its predictable synthesis and versatile reactivity.
Synthesis Protocol: Diazotization and Reduction
The most common and industrially relevant synthesis route involves a two-step process starting from 2-methoxyaniline (o-anisidine). The causality is clear: the primary amine of o-anisidine is readily converted into a diazonium salt, which is an excellent electrophile for subsequent reduction to the target hydrazine.
Caption: Synthesis workflow for 2-Methoxyphenylhydrazine HCl.
Detailed Experimental Protocol:
-
Diazotization:
-
Dissolve 2-methoxyaniline in aqueous hydrochloric acid in a reaction vessel equipped with a stirrer and thermometer.[15]
-
Cool the mixture to 0-5°C in an ice bath. This low temperature is critical to prevent the highly unstable diazonium salt from decomposing.[16]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.[15][17] The reaction is exothermic, and careful addition is paramount for safety and yield.
-
Stir the resulting solution for approximately 1 hour at 0-5°C to ensure complete formation of the 2-methoxybenzene diazonium chloride intermediate.[15]
-
-
Reduction and Isolation:
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl or sodium sulfite (Na₂SO₃) in water.[17][18]
-
Slowly add the cold diazonium salt solution to the reducing solution. The reaction temperature should be carefully controlled.[16]
-
Upon completion of the reduction, the 2-methoxyphenylhydrazine will precipitate as its hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold water or ethanol to remove impurities, and dry under vacuum.[17]
-
Chemical Reactivity: A Gateway to Heterocycles
The synthetic power of 2-methoxyphenylhydrazine HCl lies in the reactivity of its hydrazine group, which is a potent nucleophile. This enables its use in cornerstone reactions of organic chemistry.
-
Fischer Indole Synthesis: This is arguably the most significant application. The hydrazine reacts with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form a substituted indole. Indole scaffolds are ubiquitous in pharmaceuticals.
Caption: Fischer Indole Synthesis using 2-methoxyphenylhydrazine.
-
Formation of Hydrazones and Azo Compounds: It readily reacts with carbonyl compounds to form stable hydrazones, a reaction often used in analytical chemistry for the detection and derivatization of aldehydes and ketones.[19] Oxidation of the hydrazine can lead to the formation of azo compounds, which are important in the dye industry.[2][19]
Safety, Handling, and Storage
Scientific integrity demands rigorous adherence to safety protocols. 2-Methoxyphenylhydrazine HCl is a hazardous substance and must be handled with appropriate care.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified with the following GHS hazards:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[11][20]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Mandatory Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][21]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21]
-
Avoid generating dust.[11][22] If weighing the solid, do so carefully to minimize airborne particles.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage and Stability
Proper storage is essential to maintain the compound's purity and prevent degradation.
-
Storage: Keep the container tightly sealed and store in a cool (2-8°C), dry, and dark place.[6][11] It is often recommended to store under an inert gas like argon or nitrogen to prevent oxidation.[11][23]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[22]
-
Stability: The product is considered stable under the recommended storage conditions.[11]
First-Aid Measures
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[20][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[20][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
Conclusion
This compound is more than just a chemical on a shelf; it is a key enabler of innovation in pharmaceutical and chemical research. Its well-defined physical properties, predictable reactivity, and established synthetic pathways make it a reliable and versatile tool for the modern scientist.[1][24] By understanding its characteristics and adhering to strict safety protocols, researchers can fully leverage its potential to construct novel molecules that may lead to the next generation of therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-METHOXY-PHENYL)-HYDRAZINE, HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 6971-45-5 [sigmaaldrich.cn]
- 7. 4-Methoxyphenylhydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 8. chembk.com [chembk.com]
- 9. parchem.com [parchem.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]
- 13. (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5) IR Spectrum [chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
- 15. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 16. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 17. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 18. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 19. chemimpex.com [chemimpex.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. fishersci.com [fishersci.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2 [sigmaaldrich.com]
- 24. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Methoxyphenylhydrazine Hydrochloride in Fischer Indole Synthesis
Abstract
The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains a powerful and versatile tool for constructing the indole nucleus.[1][2] This heterocyclic scaffold is a cornerstone in a multitude of biologically active compounds, from natural alkaloids to modern pharmaceuticals.[3][4][5][6] This guide provides an in-depth technical exploration of the Fischer indole synthesis using a specific and uniquely reactive precursor: 2-methoxyphenylhydrazine hydrochloride. We will delve into the mechanistic nuances, provide detailed experimental protocols, and explain the critical causality behind experimental choices, particularly the unusual reactivity imparted by the ortho-methoxy substituent, which can be strategically exploited to yield unexpected but valuable products.
Core Principles: Beyond the Textbook Mechanism
The Fischer indole synthesis fundamentally involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][7] The reaction is driven by the formation of the energetically favorable aromatic indole ring.[2] A wide array of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.[2][7][8]
While the general mechanism is well-established, the choice of a substituted phenylhydrazine introduces a layer of complexity and synthetic opportunity. The electronic nature and position of substituents on the phenyl ring significantly influence the reaction's course. 2-Methoxyphenylhydrazine is a prime example of this, where the ortho-methoxy group's proximity to the reaction center can lead to divergent and sometimes non-intuitive reaction pathways.[9][10]
The Mechanistic Pathway
The synthesis proceeds through a well-defined sequence of steps, each critical for the final indole formation.
-
Hydrazone Formation: Reversible condensation of 2-methoxyphenylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding 2-methoxyphenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.
-
[11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the benzene ring.[12][13]
-
Rearomatization & Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular attack of the amine on an imine carbon to form a five-membered ring (an aminal).[2]
-
Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, regenerating the aromatic indole system.[2][13]
Caption: A workflow illustrating the key stages of the Fischer indole synthesis.
The Ortho-Methoxy Anomaly: Normal vs. Abnormal Cyclization
The defining characteristic of using 2-methoxyphenylhydrazine is its potential to undergo an "abnormal" cyclization.[9][14]
-
Normal Pathway: Cyclization occurs at the unsubstituted C6 position of the phenylhydrazine, leading to the expected 7-methoxyindole .[10]
-
Abnormal Pathway: Under certain conditions, particularly with strong nucleophilic acids like HCl, cyclization can occur at the C2 position—the same side as the methoxy group. This pathway involves the nucleophilic displacement of the methoxy group by the acid's counter-ion (e.g., chloride).[9][10] For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can predominantly yield ethyl 6-chloroindole-2-carboxylate instead of the expected 7-methoxy derivative.[9][10]
This peculiarity is not a failure but a synthetic opportunity, providing a direct route to 6-substituted indoles that might otherwise be difficult to access.[9]
Caption: Competing reaction pathways in the Fischer synthesis of 2-methoxyphenylhydrazone.
Material Data & Safety
Safe and successful experimentation begins with a thorough understanding of the reagents.
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 6971-45-5 | [15] |
| Molecular Formula | C₇H₁₀N₂O · HCl | [15] |
| Appearance | Solid | - |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [15] |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. | [15][16] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [16][17] |
Note: Always consult the full Safety Data Sheet (SDS) before handling any chemical.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale.
Protocol 1: Synthesis of 7-Methoxy-2,3-dimethyl-1H-indole (Normal Pathway)
This protocol utilizes polyphosphoric acid (PPA) to favor the "normal" cyclization pathway by minimizing the presence of competing nucleophiles.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Methyl ethyl ketone (MEK) (1.1 eq)
-
Ethanol (for hydrazone formation)
-
Polyphosphoric acid (PPA) (10x weight of hydrazone)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add methyl ethyl ketone (1.1 eq). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting hydrazine.
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude 2-methoxyphenylhydrazone.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid to 80-90 °C.
-
Addition: Carefully add the crude hydrazone in portions to the hot PPA with vigorous stirring. The addition may be exothermic. Maintain the temperature at 90-100 °C.
-
Reaction Monitoring: Stir the reaction mixture at 100 °C for 1-3 hours. Monitor the progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up: Allow the mixture to cool slightly, then very carefully pour it onto a large amount of crushed ice with stirring. This will hydrolyze the PPA.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 7-methoxy-2,3-dimethyl-1H-indole.
-
Protocol 2: Synthesis of 6-Chloro-2-ethoxycarbonyl-1H-indole (Abnormal Pathway)
This protocol leverages the "abnormal" pathway to synthesize a 6-chloroindole directly.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethyl pyruvate (1.0 eq)
-
Absolute ethanol (saturated with HCl gas)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Catalyst Preparation: Prepare a saturated solution of HCl gas in absolute ethanol by bubbling dry HCl gas through the alcohol cooled in an ice bath. Caution: Perform in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl pyruvate (1.0 eq) in the prepared HCl-saturated ethanol.
-
Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC, observing the formation of a new, UV-active spot.[9]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: Dissolve the residue in DCM or ethyl acetate and wash with water, followed by a careful wash with saturated NaHCO₃ solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield pure 6-chloro-2-ethoxycarbonyl-1H-indole.
-
Comparative Data & Catalyst Choice
The outcome of the synthesis is highly dependent on the choice of acid catalyst. The following table summarizes expected outcomes based on catalyst properties.
Table 2: Influence of Acid Catalyst on Product Distribution
| Catalyst | Type | Typical Conditions | Predominant Product from 2-Methoxyphenylhydrazone | Rationale | Reference(s) |
| HCl in Ethanol | Brønsted, Nucleophilic | Reflux | Abnormal (6-Chloroindole) | Chloride ion acts as a nucleophile, displacing the methoxy group. | [9] |
| H₂SO₄ | Brønsted, Weakly Nucleophilic | Heat | Mixture, often favoring Normal (7-Methoxyindole) | Sulfate is a poor nucleophile, reducing the likelihood of the abnormal pathway. | [2] |
| Polyphosphoric Acid (PPA) | Brønsted, Non-Nucleophilic | 80-120 °C | Normal (7-Methoxyindole) | Provides a strongly acidic medium without a competing nucleophile. | [13][18] |
| ZnCl₂ | Lewis Acid | Heat (often in AcOH) | Often favors Normal (7-Methoxyindole) | Coordinates to the nitrogen atoms, facilitating rearrangement without providing a strong external nucleophile. | [2][13] |
Applications in Drug Discovery and Development
The indole core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The ability to selectively synthesize 7-methoxyindoles or 6-chloroindoles is of significant value.
-
Methoxyindoles: 7-Methoxyindoles are precursors to natural products and synthetic molecules with diverse biological activities, including anticancer and neuroprotective properties.[3][6] The methoxy group can be a key pharmacophoric feature or a handle for further chemical modification.
-
Haloindoles: The introduction of a halogen, such as chlorine, at the 6-position dramatically alters the electronic properties of the indole ring and can enhance binding affinity to biological targets through halogen bonding. This strategy is widely used in the development of kinase inhibitors, antivirals, and anti-inflammatory agents.[5][18]
The strategic application of the Fischer indole synthesis with this compound allows researchers to rapidly access these distinct and valuable chemical scaffolds from a common starting material, accelerating the drug discovery process.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. researchgate.net [researchgate.net]
The Fischer Indole Synthesis: A Detailed Guide to the Reaction of 2-Methoxyphenylhydrazine Hydrochloride with Ketones for Drug Discovery
This technical guide provides an in-depth exploration of the Fischer indole synthesis, focusing on the reaction between 2-methoxyphenylhydrazine hydrochloride and various ketones. This classic yet remarkably versatile reaction is a cornerstone in synthetic chemistry, offering a powerful method for constructing the indole scaffold, a privileged structure in a multitude of biologically active compounds and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis and application.
Theoretical Foundation: The Mechanism and Nuances of the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[4][5][6] The reaction proceeds through a series of well-defined steps, which are crucial to understand for troubleshooting and optimization.
The overall transformation begins with the condensation of 2-methoxyphenylhydrazine with a ketone to form a phenylhydrazone. This is typically done in situ to streamline the process.[7][8] The resulting hydrazone then undergoes a cascade of reactions under acidic conditions, including tautomerization, a[9][9]-sigmatropic rearrangement, and eventual cyclization with the elimination of ammonia to yield the final indole product.[4][7][10]
The choice of acid catalyst is a critical parameter. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed, with the selection often influencing reaction rates and yields.[4][5][6] For the reaction of this compound, the inherent acidity of the starting material can contribute to the initial stages of the reaction, though an additional acid catalyst is typically required for the indolization step.
The presence of the methoxy group at the ortho-position of the phenylhydrazine ring introduces electronic effects that can influence the regioselectivity of the cyclization. While electron-donating groups generally facilitate the reaction, ortho-substituents can sometimes lead to unexpected side products.[11][12] Therefore, careful control of reaction conditions is paramount to ensure the desired product is obtained as the major isomer.
Mechanistic Pathway
The accepted mechanism for the Fischer indole synthesis is depicted below:
Figure 1: The stepwise mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of methoxy-substituted indoles via the Fischer indole synthesis. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
General Considerations and Reagent Preparation
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Use reagents from reputable suppliers. This compound can be sensitive to air and light; store it in a cool, dark place under an inert atmosphere if necessary. Ketones should be of high purity. Solvents should be anhydrous where specified.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TTC) to determine the consumption of starting materials and the formation of the product.
Protocol 1: Synthesis of 7-Methoxy-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone
This protocol details the synthesis of a valuable tetrahydrocarbazole derivative, a common scaffold in medicinal chemistry.[13]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Decolorizing Carbon
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (0.1 mol) and cyclohexanone (0.1 mol).
-
Solvent Addition: Add glacial acetic acid (200 mL) to the flask.
-
Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:4 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), pour the hot reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. The crude product will precipitate as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with copious amounts of deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Air-dry the crude product on the filter paper or in a desiccator.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water. Dissolve the crude solid in a minimal amount of hot methanol, add decolorizing carbon if the solution is colored, and filter hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight. The expected product is 7-methoxy-1,2,3,4-tetrahydrocarbazole.
Typical Reaction Conditions for Various Ketones
The versatility of the Fischer indole synthesis allows for its application with a wide range of ketones. The table below summarizes typical reaction conditions for the synthesis of various methoxy-substituted indoles.
| Ketone Substrate | Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| Acetone | Polyphosphoric Acid | Neat | 100-120 | 60-75 | 7-Methoxy-2-methylindole |
| 2-Butanone | Acetic Acid/HCl | Acetic Acid | Reflux | 70-85 | 7-Methoxy-2,3-dimethylindole |
| Cyclopentanone | Acetic Acid | Acetic Acid | Reflux | 75-90 | 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Acetophenone | Zinc Chloride | Ethanol | Reflux | 50-65 | 7-Methoxy-2-phenylindole |
Applications in Drug Discovery and Development
The indole nucleus is a prominent feature in numerous FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas including oncology, neurology, and infectious diseases.[2][3][9] Methoxy-substituted indoles, in particular, have demonstrated significant biological activities.
-
Anticancer Agents: Methoxy-substituted indole derivatives have shown potent anticancer activity against various cell lines.[9] For example, certain methoxy-substituted indole-curcumin conjugates have exhibited significant cytotoxicity against cancer cells.[9]
-
Antimigraine Drugs: The triptan class of antimigraine drugs are frequently synthesized using the Fischer indole synthesis.[4][5]
-
Neurotransmitter Analogs: The indole scaffold is present in key biomolecules like serotonin and melatonin.[9] Synthetic methoxy-indole derivatives are often explored for their potential to modulate neurological pathways.
-
Antibacterial and Antiviral Agents: Tetrahydrocarbazole derivatives, readily synthesized via this method, have shown promise as antibacterial and antiviral agents.
The ability to readily synthesize a diverse library of methoxy-substituted indoles using the Fischer indole synthesis makes it an invaluable tool for lead generation and optimization in drug discovery programs.
Figure 2: Workflow illustrating the application of the Fischer Indole Synthesis in a typical drug discovery pipeline.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | - Incomplete reaction- Decomposition of starting material or product- Incorrect acid catalyst or concentration | - Monitor reaction by TLC to ensure completion- Use milder reaction conditions (lower temperature, shorter reaction time)- Screen different acid catalysts (e.g., PPA, ZnCl₂) |
| Formation of Multiple Products | - Lack of regioselectivity with unsymmetrical ketones- Side reactions due to harsh conditions | - Isolate the desired phenylhydrazone regioisomer before cyclization- Optimize reaction temperature and time- Consider using a milder acid catalyst |
| Difficulty in Product Isolation | - Product is soluble in the workup solvent- Formation of an oil instead of a solid | - Adjust the pH of the aqueous solution during workup- Try a different recrystallization solvent or solvent system- Use column chromatography for purification |
Conclusion
The reaction of this compound with ketones via the Fischer indole synthesis remains a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its operational simplicity, tolerance of a wide range of substrates, and the biological significance of its products ensure its continued application in the pursuit of novel therapeutics. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively leverage this reaction to generate diverse libraries of methoxy-substituted indoles for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
Application Notes & Protocols: A Guide to the Synthesis of 7-Methoxyindoles via Fischer Indolization of 2-Methoxyphenylhydrazine Hydrochloride
Abstract
The 7-methoxyindole scaffold is a privileged structural motif in a multitude of biologically active compounds, including alkaloids and modern pharmaceuticals. Its synthesis is a key step in the discovery and development of new therapeutic agents. The Fischer indole synthesis, a classic and versatile reaction, provides a direct route to this important heterocycle from readily available starting materials.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 7-methoxyindoles using 2-methoxyphenylhydrazine hydrochloride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss potential challenges and abnormal product formation, and offer practical insights for troubleshooting and optimization.
Introduction: The Significance of 7-Methoxyindoles
Indole-containing compounds are of immense interest in medicinal chemistry due to their wide range of biological activities.[4] The specific substitution pattern on the indole ring can significantly modulate a compound's pharmacological profile. 7-Methoxyindoles, in particular, are precursors to a variety of natural products and synthetic molecules with therapeutic potential. For instance, methoxyindoles are related to melatonin and other neuroactive compounds.[5][6][7] The ability to efficiently and reliably synthesize 7-methoxyindoles is therefore crucial for advancing drug discovery programs.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis.[2][8] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, which proceeds through a phenylhydrazone intermediate.[2][9] This method is highly adaptable and has been used in the total synthesis of complex natural products.[3][10]
The Fischer Indole Synthesis: Mechanism and Key Considerations
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of 2-methoxyphenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form the corresponding 2-methoxyphenylhydrazone.[2][9]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.[2][11]
-
[12][12]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[12][12]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[2][11]
-
Cyclization and Aromatization: The intermediate then cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[2][11]
The choice of acid catalyst is critical and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃.[2][8]
Diagram of the Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
A Critical Consideration: The "Abnormal" Fischer Indole Synthesis
A significant challenge in the synthesis of 7-methoxyindoles from 2-methoxyphenylhydrazones is the potential for an "abnormal" reaction pathway.[1] Research has shown that under certain acidic conditions, particularly with HCl in ethanol, the cyclization can occur at the carbon atom bearing the methoxy group.[1][13] This leads to the substitution of the methoxy group, often by a chloride ion from the acid, resulting in the formation of a 6-chloroindole as a major byproduct instead of the desired 7-methoxyindole.[1] The position of the methoxy group is a critical factor, with ortho-substituted phenylhydrazones being particularly susceptible to this abnormal cyclization.[13]
Experimental Protocol: Synthesis of 7-Methoxy-2,3-dimethylindole
This protocol details the synthesis of 7-methoxy-2,3-dimethylindole from this compound and 2-butanone as a representative example.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| This compound | ≥98% | e.g., TCI, Sigma-Aldrich |
| 2-Butanone (MEK) | Reagent Grade | Standard Supplier |
| Acetic Acid, Glacial | ACS Grade | Standard Supplier |
| Ethanol | 200 Proof | Standard Supplier |
| Sodium Bicarbonate | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Hexanes | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Round-bottom flask | Standard Glassware | |
| Reflux condenser | Standard Glassware | |
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel | Standard Glassware | |
| Rotary evaporator | ||
| Glass column for chromatography |
Step-by-Step Procedure
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.75 g, 10 mmol) in 20 mL of ethanol.
-
To this solution, add 2-butanone (0.87 mL, 10 mmol) and a few drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a precipitate.
-
-
Indolization (Cyclization):
-
To the hydrazone mixture, add 10 mL of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
-
Workup and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Pack a glass column with silica gel in a hexanes slurry.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 7-methoxy-2,3-dimethylindole as a solid.
-
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis of 7-methoxyindoles.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the acid catalyst is active. |
| Decomposition of starting material or product. | Use milder reaction conditions (e.g., lower temperature, alternative acid catalyst like polyphosphoric acid).[2][8] | |
| Formation of Abnormal Product (e.g., 6-chloroindole) | Use of strong HCl in alcohol.[1] | Avoid using HCl in ethanol. Acetic acid, sulfuric acid, or polyphosphoric acid are generally better choices to favor the formation of the desired 7-methoxyindole. |
| Difficult Purification | Presence of multiple byproducts. | Optimize reaction conditions to improve selectivity. Employ a more efficient purification technique, such as preparative HPLC if necessary. |
Conclusion
The Fischer indole synthesis is a powerful and enduring method for the preparation of indoles, including the medicinally important 7-methoxyindole derivatives. By understanding the reaction mechanism and being mindful of potential side reactions, particularly the formation of abnormal products, researchers can successfully synthesize these valuable compounds. The protocol provided herein serves as a robust starting point for the synthesis of a variety of 7-methoxyindoles by simply varying the ketone or aldehyde starting material. Careful optimization of reaction conditions and purification techniques will ensure high yields and purity of the final product, facilitating further research and development in the field of medicinal chemistry.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. [Studies on the biochemistry of the methoxyindoles. Spectrofluorometric determination of N-acetyl-5-methoxytryptamine (melatonin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
The Versatile Reagent: 2-Methoxyphenylhydrazine Hydrochloride for Carbonyl Compound Analysis and Synthesis
Introduction: Unveiling the Potential of 2-Methoxyphenylhydrazine Hydrochloride
In the landscape of organic chemistry and analytical sciences, the strategic selection of reagents is paramount to achieving desired outcomes with precision and efficiency. This compound emerges as a reagent of significant interest for professionals engaged in pharmaceutical development, chemical synthesis, and analytical chemistry. Its utility stems from the reactive hydrazine moiety, which readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. This reactivity forms the basis of its two primary applications: as a precursor in the celebrated Fischer indole synthesis for creating complex heterocyclic structures, and as a derivatizing agent for the sensitive detection and quantification of carbonyl compounds via chromatographic methods.[1][2]
This guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and practical considerations for its application. The information herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to effectively integrate this versatile reagent into their workflows.
Core Application I: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a powerful method for the construction of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a carbonyl compound.[3]
The Causality Behind the Choice: Why this compound?
The methoxy group (-OCH₃) on the phenyl ring of this compound is an electron-donating group. This electronic characteristic influences the reactivity of the hydrazine and the subsequent stability of intermediates in the Fischer indole synthesis. The ortho position of the methoxy group can sterically and electronically direct the cyclization step, potentially leading to regioselective formation of substituted indoles, which is a critical consideration in the synthesis of complex target molecules.
Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key intermediates.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of 2-methoxyphenylhydrazine with a carbonyl compound (an aldehyde or a ketone) to form the corresponding 2-methoxyphenylhydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer. This step is critical as it sets the stage for the key bond-forming event.
-
[5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, a concerted pericyclic reaction, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.
-
Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity. Subsequent intramolecular attack of an amino group onto an imine carbon forms a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.
Caption: Fischer Indole Synthesis Mechanism.
Experimental Protocol: Synthesis of 7-Methoxyindole
This protocol details the synthesis of 7-methoxyindole from this compound and acetaldehyde, a representative example of the Fischer indole synthesis.
Materials:
-
This compound
-
Acetaldehyde
-
Ethanol, absolute
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add acetaldehyde (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Indolization:
-
To the flask containing the in situ formed hydrazone, add the acid catalyst. If using PPA, it is often used as the solvent and the reaction is heated. If using ZnCl₂, add it portion-wise (2-3 equivalents).
-
Heat the reaction mixture to reflux (for ethanol) or to the temperature recommended for the chosen catalyst (e.g., 100-140 °C for PPA). The choice of catalyst and temperature is crucial and often requires optimization based on the specific substrates.[3]
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-methoxyindole by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Experimental Workflow for Fischer Indole Synthesis.
Core Application II: Derivatization for Analytical Quantification
The detection and quantification of carbonyl compounds in various matrices, from environmental samples to biological fluids, is a common analytical challenge. Due to their often low concentrations and potential for poor chromatographic performance, derivatization is a widely employed strategy to enhance their detectability.[6] this compound serves as an excellent derivatizing agent for this purpose.
The Rationale for Derivatization
The reaction of 2-methoxyphenylhydrazine with a carbonyl compound converts the volatile and often less stable analyte into a more stable, less volatile, and more readily detectable hydrazone derivative. The key advantages of this approach are:
-
Enhanced UV Absorbance: The resulting 2-methoxyphenylhydrazone possesses a chromophore that strongly absorbs UV light, making it highly suitable for detection by HPLC with a UV-Vis detector.[7]
-
Improved Chromatographic Properties: The derivatization increases the molecular weight and often improves the peak shape and retention characteristics of the analytes on reverse-phase HPLC columns.[8]
-
Increased Specificity: The reaction is specific to carbonyl compounds, reducing potential interferences from other components in the sample matrix.
| Property | Carbonyl Compound | 2-Methoxyphenylhydrazone Derivative | Rationale for Improvement |
| UV Absorbance | Low (often <220 nm) | High (extended chromophore) | Enables sensitive detection with standard UV detectors. |
| Volatility | High (especially for small aldehydes) | Low | Reduces sample loss during preparation and analysis. |
| Stability | Variable | Generally stable | Allows for more robust and reproducible analysis. |
| Chromatographic Retention | Poor for polar carbonyls | Enhanced | Improves separation and peak shape on reverse-phase columns. |
Experimental Protocol: HPLC Analysis of Carbonyls
This protocol is adapted from established methods for carbonyl analysis using hydrazine-based reagents, such as the EPA Method 8315A which uses 2,4-dinitrophenylhydrazine (DNPH).[9] The principles are directly transferable to this compound.
Materials:
-
This compound, high purity (≥98.0% HPLC grade)[5]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Perchloric acid or Hydrochloric acid (for catalysis)
-
Carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Sample matrix (e.g., water sample, air impinger solution)
Procedure:
-
Preparation of Derivatizing Reagent:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Acidify the solution with a small amount of concentrated acid (e.g., a few drops of perchloric acid per 100 mL) to catalyze the derivatization reaction.
-
-
Sample and Standard Derivatization:
-
For liquid samples, add a known volume of the sample to a vial.
-
For standards, prepare a series of dilutions of the carbonyl standards in acetonitrile.
-
Add an excess of the derivatizing reagent solution to each sample and standard vial.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the 2-methoxyphenylhydrazones (this should be determined experimentally, but will likely be in the 254-280 nm range).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized standards against their known concentrations.
-
Determine the concentration of the carbonyl compounds in the samples by interpolating their peak areas on the calibration curve.
-
Safety and Handling
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a powerful and versatile reagent with significant applications in both synthetic and analytical chemistry. Its utility in the Fischer indole synthesis allows for the efficient construction of valuable heterocyclic scaffolds. As a derivatizing agent, it enhances the sensitivity and reliability of carbonyl compound analysis by HPLC. By understanding the underlying mechanisms and following robust protocols, researchers can effectively leverage the properties of this reagent to advance their scientific and developmental goals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. openaccessebooks.com [openaccessebooks.com]
- 9. epa.gov [epa.gov]
Protocol for Fischer indole synthesis using substituted phenylhydrazines
An In-Depth Guide to the Fischer Indole Synthesis Using Substituted Phenylhydrazines
Introduction: The Enduring Relevance of a Classic Reaction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, stands as a cornerstone of heterocyclic chemistry.[1][2] This robust and versatile acid-catalyzed reaction provides a direct pathway to the indole nucleus by cyclizing arylhydrazones, which are typically formed from the condensation of a (substituted) phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[1][3] The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including the triptan class of antimigraine drugs, as well as a vast number of natural products and agrochemicals.[2][4]
The strategic placement of substituents on the phenylhydrazine starting material is a powerful tool for modulating the electronic properties of the resulting indole, which in turn influences its biological activity. However, these same substituents profoundly impact the course of the Fischer synthesis itself. This guide offers a detailed exploration of the reaction mechanism, provides field-proven experimental protocols, and addresses common challenges encountered when using substituted phenylhydrazines, aiming to equip researchers with the knowledge to successfully leverage this classic transformation.
Theoretical Framework: Mechanism and the Role of Substituents
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The synthesis is not a simple condensation but a sophisticated cascade of equilibria and rearrangements.
The Core Reaction Mechanism
The generally accepted mechanism, first proposed by Robinson, proceeds through several distinct stages under acidic conditions.[3][4] The choice of a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical for catalyzing these steps.[1][5]
-
Hydrazone Formation: The reaction initiates with the reversible condensation of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[6][7]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[1][7] This equilibrium is a crucial prelude to the key bond-forming step.
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, irreversible[4][4]-sigmatropic rearrangement.[1][5][8] This is the rate-determining step where the new C-C bond is formed, temporarily disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[3][4]
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[1][6]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the energetically favorable aromatic indole ring system.[1][6]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Influence of Phenylhydrazine Substituents
The electronic nature of the substituents on the phenylhydrazine ring plays a decisive role in the reaction's success, primarily by influencing the rate-determining[4][4]-sigmatropic rearrangement.[2]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl (-CH₃) groups increase the electron density of the aromatic ring.[2] This increased nucleophilicity facilitates the sigmatropic rearrangement, often leading to higher yields and permitting the use of milder reaction conditions (lower temperatures, weaker acids).[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halides (-Cl, -Br) decrease the ring's electron density. This deactivation slows the rearrangement step, necessitating harsher conditions such as stronger acids (e.g., polyphosphoric acid, Eaton's reagent) and higher temperatures to drive the reaction to completion.[2][9] In some cases, strongly deactivating groups can prevent the reaction entirely.[10]
Caption: Logical relationships of substituent electronic effects.
Experimental Protocols and Workflow
Success in the Fischer indole synthesis relies on careful attention to reagent quality, reaction setup, and monitoring. Phenylhydrazines can be sensitive to air and light; using freshly purified reagents or the more stable hydrochloride salts is often advisable.[9]
Caption: General experimental workflow for Fischer indole synthesis.
Protocol 1: Classical One-Pot Synthesis of 2,5-Dimethyl-3-propyl-3H-indole
This protocol details the synthesis of an indole from p-tolylhydrazine hydrochloride (an EDG-substituted hydrazine) and 2-hexanone, adapted from literature procedures.[2][11]
Materials:
-
p-Tolylhydrazine hydrochloride (1.0 eq)
-
2-Hexanone (1.0-1.2 eq)
-
Glacial Acetic Acid (serves as solvent and catalyst)
-
1 M Sodium Hydroxide (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-tolylhydrazine hydrochloride (1.0 eq) and 2-hexanone (1.1 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid (approx. 15-20 mL per gram of hydrazine). Acetic acid serves as both the solvent and a moderately strong Brønsted acid catalyst, suitable for the activated hydrazine.[6]
-
Indolization: Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting hydrazine and the appearance of a new, often UV-active, indole spot indicates reaction progression. The reaction typically takes 2-4 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into a beaker of ice water (approx. 100 mL).
-
Neutralization: Slowly neutralize the acidic solution by adding 1 M sodium hydroxide solution until the pH is ~7-8. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure indole product.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the Fischer indole synthesis, often reducing reaction times from hours to minutes and improving yields.[12][13]
Materials:
-
Phenylhydrazine (1.0 eq, 1.0 mmol)
-
Propiophenone (1.0 eq, 1.0 mmol)
-
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H) or Polyphosphoric Acid (PPA)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Crushed ice and saturated Sodium Bicarbonate solution
Procedure:
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Catalyst Addition: Carefully add Eaton's Reagent (2 mL) to the vial.[12] This strong acid mixture is highly effective for cyclization.
-
Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Irradiate the mixture at a set temperature of 170°C for 10 minutes with stirring.[12][13]
-
Cooling and Quenching: After the irradiation is complete, allow the vial to cool to room temperature (this is often done automatically with compressed air in modern reactors). Carefully open the vial in a fume hood and quench the reaction by pouring the contents onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12]
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford pure 2-phenylindole.
Data Presentation and Optimization
The selection of catalyst and conditions is substrate-dependent. The following table provides a starting point for optimization based on the electronic nature of the phenylhydrazine substituent.
| Phenylhydrazine Substituent | Typical Carbonyl Partner | Catalyst(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| 4-Methyl- (EDG) | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 2-3 h | High |
| 4-Methoxy- (EDG) | Cyclohexanone | P₂O₅ / MeSO₃H (Eaton's) | MeSO₃H | 80-100 | 1-2 h | 80-90 |
| Unsubstituted | Propiophenone | ZnCl₂ or PPA | None or Toluene | 150-170 | 1-4 h | 70-85 |
| 4-Nitro- (EWG) | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | 4-6 h | Moderate |
| 4-Chloro- (EWG) | Acetophenone | Polyphosphoric Acid (PPA) | None | 160-180 | 2-5 h | 60-75 |
Yields and conditions are representative and may require optimization for specific substrates.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inappropriate Acid: The catalyst may be too weak for a deactivated (EWG) hydrazine or too harsh for a sensitive substrate.[9][14] 2. Low Temperature: The temperature may be insufficient to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[14] 3. Impure Reagents: Oxidized or impure phenylhydrazine can inhibit the reaction.[9] | 1. Catalyst Screening: For EWG substrates, try stronger acids like PPA, Eaton's reagent, or Lewis acids like ZnCl₂. For sensitive substrates, use milder acids like acetic acid.[9][15] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.[9] 3. Purify Hydrazine: Use freshly distilled phenylhydrazine or a stable hydrochloride salt. |
| Formation of Isomers | Unsymmetrical Ketone: An unsymmetrical ketone (e.g., 2-butanone) can form two different ene-hydrazine intermediates, leading to a mixture of regioisomeric indoles.[11] | 1. Control Acidity: The regioselectivity can be influenced by acid strength. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Empirical optimization is required.[11] 2. Use a Symmetrical Ketone: If possible, redesign the synthesis to use a symmetrical ketone or an aldehyde. |
| Tarry/Complex Mixture | 1. Temperature Too High: Excessive heat can cause decomposition of starting materials, intermediates, or the final indole product.[14] 2. Acid Too Strong: Highly acidic conditions can promote side reactions and polymerization, especially with electron-rich substrates. | 1. Reduce Temperature: Optimize the reaction at the lowest effective temperature.[15] 2. Use Milder Catalyst: Switch to a weaker acid (e.g., from PPA to acetic acid) or reduce the catalyst loading. |
Conclusion
The Fischer indole synthesis remains an indispensable tool in the synthetic chemist's arsenal for accessing the vital indole core. Success with substituted phenylhydrazines hinges on a rational approach guided by mechanistic principles. By carefully considering the electronic nature of the substituents, selecting the appropriate acid catalyst and reaction conditions, and employing modern techniques like microwave-assisted synthesis, researchers can efficiently generate a diverse array of substituted indoles for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to navigate the nuances of this powerful reaction, enabling its effective application in complex synthetic challenges.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijrpr.com [ijrpr.com]
- 14. benchchem.com [benchchem.com]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Notes and Protocols: 2-Methoxyphenylhydrazine Hydrochloride in the Synthesis of Bioactive Molecules
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Methoxy-Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to anti-migraine drugs of the triptan class.[1][2][3] Among the various synthetic precursors for constructing this privileged scaffold, 2-methoxyphenylhydrazine hydrochloride holds a significant position.[4][5] Its utility primarily lies in the celebrated Fischer indole synthesis, a robust and versatile method for creating indole derivatives.[1][6][7] The presence of the 2-methoxy group on the phenylhydrazine ring is not merely a synthetic handle; it strategically directs the synthesis and can significantly influence the pharmacological profile of the resulting bioactive molecule. This guide provides an in-depth exploration of the applications of this compound, detailing the underlying chemistry, providing step-by-step protocols, and offering insights into the rationale behind its use in the synthesis of key therapeutic agents.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][8] The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.[6]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[6]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[1][6]
-
Cyclization and Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[1][6]
The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[1][7][9]
Caption: Workflow of the Fischer Indole Synthesis.
Application in the Synthesis of Melatonin and its Analogs
Melatonin, a hormone primarily known for regulating the sleep-wake cycle, is a prominent example of a bioactive molecule featuring a methoxy-indole core.[10] Its analogs are actively researched as agonists and antagonists for melatonin receptors (MT1 and MT2) to treat insomnia and mood disorders.[11][12] 4-Methoxyphenylhydrazine hydrochloride is a key starting material for the synthesis of melatonin and its derivatives.[10]
Protocol: Synthesis of a Melatonin Precursor via Fischer Indole Synthesis
This protocol outlines the synthesis of a key intermediate for melatonin analogs, adapted from established methodologies.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
4,4-Dimethoxy-2-butanone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add 4,4-dimethoxy-2-butanone (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add polyphosphoric acid (PPA) (10-15 eq by weight).
-
Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The color of the mixture will typically darken.
-
-
Work-up and Isolation:
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-methoxy-2-methyl-3-(dimethoxymethyl)indole.
-
| Parameter | Value/Condition | Rationale |
| Catalyst | Polyphosphoric acid (PPA) | PPA serves as both a strong acid catalyst and a dehydrating agent, effectively promoting the cyclization step.[6] |
| Temperature | 80-100°C | This temperature range provides sufficient energy for the[7][7]-sigmatropic rearrangement and cyclization without causing significant degradation of the product. |
| Work-up | Quenching on ice and neutralization | This procedure is necessary to stop the reaction, neutralize the strong acid catalyst, and facilitate the extraction of the organic product. |
Application in the Synthesis of 5-MeO-DMT Analogues
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine with potent serotonergic activity.[13][14] Its synthesis and the development of its analogs are of significant interest in neuroscience and for potential therapeutic applications.[15][16] The Fischer indole synthesis using 4-methoxyphenylhydrazine hydrochloride is a common and efficient route to the core indole structure of these compounds.[15]
Protocol: Synthesis of a 5-MeO-DMT Intermediate
This protocol describes a general procedure for the synthesis of a 5-methoxyindole intermediate, a precursor to 5-MeO-DMT and its analogs.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
A suitable ketone or aldehyde (e.g., 4-chlorobutyraldehyde diethyl acetal)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.
-
Add the chosen ketone or aldehyde (1.0 eq) to the solution and stir at room temperature for 1-2 hours.
-
The resulting phenylhydrazone may precipitate from the solution. If so, collect the solid by filtration. Otherwise, proceed to the next step with the solution.
-
-
Indolization:
-
Add glacial acetic acid to the reaction mixture containing the phenylhydrazone.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methoxyindole derivative.
-
| Parameter | Value/Condition | Rationale |
| Catalyst | Glacial Acetic Acid | Acetic acid serves as a moderately strong Brønsted acid catalyst and a solvent, providing a suitable environment for the Fischer indole synthesis.[9] |
| Base (Hydrazone Formation) | Sodium Acetate | Sodium acetate is used to neutralize the hydrochloride salt of the phenylhydrazine, liberating the free base for the condensation reaction with the carbonyl compound. |
| Reaction Time | 4-6 hours at reflux | This extended reaction time at an elevated temperature ensures the completion of the cyclization and aromatization steps. |
The Influence of the 2-Methoxy Group: Regioselectivity and Potential Side Reactions
The position of the methoxy group on the phenylhydrazine ring can have a profound impact on the outcome of the Fischer indole synthesis. While a 4-methoxy group generally leads to the expected 5-methoxyindole, a 2-methoxy group can introduce complexities.
Research has shown that the Fischer indole synthesis with 2-methoxyphenylhydrazone can sometimes yield "abnormal" products.[17] For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been reported to produce ethyl 6-chloroindole-2-carboxylate as the major product, instead of the expected ethyl 7-methoxyindole-2-carboxylate.[17] This is a result of cyclization occurring on the side of the methoxy substituent, followed by substitution.[17]
Caption: Regioselectivity in the Fischer Indole Synthesis.
This highlights the importance of carefully selecting reaction conditions and catalysts when working with substituted phenylhydrazines to achieve the desired regioselectivity.[18]
Conclusion
This compound is a valuable and versatile reagent in the synthesis of bioactive molecules. Its application in the Fischer indole synthesis provides a direct and efficient route to a wide range of methoxy-substituted indoles, which are key structural motifs in numerous pharmaceuticals and research compounds. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and an awareness of potential regiochemical challenges are essential for successfully employing this important building block in drug discovery and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. iris.unife.it [iris.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
- 13. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Methoxyphenylhydrazine Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Methoxyphenylhydrazine Hydrochloride as a pivotal intermediate in pharmaceutical synthesis. We delve into its chemical properties, critical safety protocols, and its primary role in the Fischer indole synthesis. A detailed, field-tested protocol for the synthesis of a 7-methoxyindole derivative is presented, complete with mechanistic insights, troubleshooting, and process optimization strategies. Our focus is to bridge theoretical chemistry with practical laboratory application, ensuring reproducible and efficient synthetic outcomes.
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
This compound (CAS No: 19501-58-7) is a highly valued chemical intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its molecular structure is primed for participation in a variety of chemical transformations, most notably cyclization and condensation reactions to form heterocyclic compounds.[2] The indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs, is frequently constructed using this precursor via the renowned Fischer indole synthesis.[3][4] The strategic placement of the methoxy group at the ortho-position offers unique electronic and steric properties that can be exploited to direct reaction pathways and introduce desired functionality into the final molecule. This guide will explore the nuances of leveraging this reagent to its full potential.
Physicochemical Properties & Critical Safety Data
A thorough understanding of the reagent's properties and adherence to strict safety protocols are paramount for successful and safe experimentation.
Compound Specifications
| Property | Value | Reference |
| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | [5] |
| CAS Number | 19501-58-7 (for 4-methoxy isomer); 6971-45-5 also cited | [5] |
| Molecular Formula | C₇H₁₁ClN₂O | [5] |
| Molecular Weight | 174.63 g/mol | [5] |
| Appearance | White to pinkish or light brown crystalline powder | [1][6] |
| Purity | Typically ≥ 98.0% (HPLC) | [1][6] |
| Melting Point | ~160 - 162 °C (decomposes) | [6] |
| Solubility | Soluble in water | [7] |
Safety & Handling Protocols
This compound is classified as harmful and an irritant. Strict adherence to safety guidelines is mandatory.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5][8][9] Causes serious eye and skin irritation.[5][8][10] May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[8][10][11] All handling of the solid should occur in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[8][11]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product.[8][9] Keep containers securely sealed when not in use.[8] Wash hands and any exposed skin thoroughly after handling.[10][11]
-
Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8] Shovel or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[8] Wash the affected area with copious amounts of water.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[9][11] Keep the container tightly closed.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[3][12] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[12][13]
General Mechanism
The reaction proceeds through several key steps:
-
Hydrazone Formation: Condensation of 2-methoxyphenylhydrazine with a carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its reactive enamine form.
-
[8][8]-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement occurs, breaking the N-N bond and forming a C-C bond, resulting in a di-imine intermediate.
-
Cyclization & Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia (NH₃) to form the stable, aromatic indole ring.[12][13]
Caption: Key stages of the Fischer indole synthesis mechanism.
The Influence of the 2-Methoxy Substituent
The position of the methoxy group is critical. In the Fischer indole synthesis of 2-substituted phenylhydrazones, cyclization can theoretically occur at either the C-3 or C-7 position of the resulting indole. Research has shown that with 2-methoxyphenylhydrazones, the choice of acid catalyst can dramatically influence the regioselectivity.[3]
-
Normal Product (7-Methoxyindole): Using non-nucleophilic acids like polyphosphoric acid (PPA) or Brønsted acids such as p-toluenesulfonic acid (p-TSA) typically favors cyclization away from the methoxy group, yielding the expected 7-methoxyindole derivative.[14]
-
Abnormal Product (6-Haloindole): The use of hydrohalic acids like HCl in an alcohol solvent can lead to an unexpected side reaction. Cyclization may occur towards the methoxy group, which is subsequently eliminated and replaced by a halogen from the acid/solvent system, yielding a 6-haloindole as a significant byproduct.[3] This is a critical consideration for process development.
Detailed Protocol: Synthesis of Ethyl 7-methoxyindole-2-carboxylate
This protocol details the synthesis of a valuable pharmaceutical intermediate using this compound and ethyl pyruvate. It is designed to favor the formation of the "normal" 7-methoxy product.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 2-Methoxyphenylhydrazine HCl | 6971-45-5 | 174.63 | 5.00 g | 28.6 mmol |
| Ethyl Pyruvate | 617-35-6 | 116.12 | 3.66 g (3.5 mL) | 31.5 mmol |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | - |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~50 g | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated NaHCO₃ solution | 144-55-8 | 84.01 | As needed | - |
| Brine | N/A | - | As needed | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a 7-methoxyindole intermediate.
Step-by-Step Procedure
Part A: Hydrazone Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g, 28.6 mmol) and absolute ethanol (100 mL).
-
Stir the suspension until most of the solid dissolves. Add ethyl pyruvate (3.5 mL, 31.5 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude hydrazone as an oil or semi-solid.
Part B: Indolization and Purification
-
Causality Note: We now switch to a non-nucleophilic acid catalyst (PPA) to prevent the formation of the chlorinated byproduct and ensure cyclization occurs at the desired C-7 position.
-
To the flask containing the crude hydrazone, carefully add polyphosphoric acid (~50 g). The PPA should be sufficiently heated to be mobile but not so hot as to cause uncontrolled reaction.
-
Stir the viscous mixture mechanically and heat in an oil bath at 90-100 °C for 30 minutes. The color of the mixture will darken significantly.
-
Trustworthiness Check: The reaction must be quenched properly to prevent degradation. Carefully and slowly pour the hot reaction mixture into a beaker containing ice-water (~300 mL) with vigorous stirring. A precipitate should form.
-
Slowly neutralize the acidic slurry by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure ethyl 7-methoxyindole-2-carboxylate.
Troubleshooting & Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant 6-chloroindole byproduct detected | Use of HCl or other hydrohalic acid as the catalyst. | Switch to a non-nucleophilic acid catalyst. Polyphosphoric acid (PPA) is highly effective. Alternatively, p-toluenesulfonic acid (p-TSA) in a high-boiling solvent can be used.[3][14] |
| Low yield of indole | Incomplete hydrazone formation; Degradation during indolization (excessive heat/time); Inefficient extraction. | Ensure complete conversion to the hydrazone via TLC before proceeding. Optimize indolization temperature and time. Perform extractions thoroughly and ensure proper neutralization during workup. |
| Reaction stalls or is sluggish | Insufficient acid catalysis; Low reaction temperature. | Ensure sufficient PPA is used to allow for adequate mixing and catalysis. Confirm the internal reaction temperature is within the optimal range (90-100 °C). |
| Purification is difficult | Formation of tar-like byproducts. | This is common in Fischer syntheses. Minimize by maintaining strict temperature control and reaction time. Quenching the reaction promptly upon completion is crucial. |
Conclusion
This compound is an indispensable reagent for the synthesis of methoxy-substituted indoles, which are prevalent motifs in modern drug discovery. A rational approach to its use, grounded in a solid understanding of the Fischer indole synthesis mechanism and the specific influence of the ortho-methoxy group, is essential for success. By carefully selecting the acid catalyst and controlling reaction conditions, chemists can avoid common pitfalls, such as the formation of halogenated byproducts, and achieve high yields of the desired pharmaceutical intermediates. The protocols and insights provided herein serve as a robust foundation for the development of scalable and efficient synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 19501-58-7: 4-Methoxyphenylhydrazine hydrochloride [cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
Advanced Analytical Methodologies for Monitoring Reactions of 2-Methoxyphenylhydrazine Hydrochloride
An Application Guide:
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the real-time monitoring of chemical reactions involving 2-Methoxyphenylhydrazine Hydrochloride. As a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring precise reaction control through robust analytical methods is paramount for optimizing yield, minimizing impurities, and ensuring process safety.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of chromatographic and spectroscopic techniques, grounded in established scientific principles and field-proven insights.
Strategic Imperative: Why Monitor this compound Reactions?
This compound (C₇H₁₁ClN₂O, MW: 174.63 g/mol ) is a versatile building block, frequently employed in condensation reactions to form hydrazones, which are precursors to complex heterocyclic structures like indoles (e.g., via Fischer indole synthesis).[2][3] The success of these syntheses hinges on the precise control of reaction kinetics and endpoint determination.
The primary objectives of reaction monitoring are:
-
Track Reactant Consumption: Quantify the disappearance of 2-Methoxyphenylhydrazine HCl over time.
-
Monitor Product Formation: Follow the emergence and concentration of the desired product(s).
-
Identify Intermediates & By-products: Detect transient species or unwanted side products that could impact purity and yield.
-
Optimize Process Parameters: Generate data to refine reaction conditions such as temperature, catalyst loading, and reaction time.
This guide details three principal analytical techniques for achieving these objectives: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone technique for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and robustness.[4] It excels at separating the analyte of interest from starting materials, impurities, and degradation products.[5][6]
Principle of Separation
For 2-Methoxyphenylhydrazine HCl and its typical reaction products, a Reverse-Phase HPLC (RP-HPLC) method is most effective. The separation occurs on a nonpolar stationary phase (typically C18) with a polar mobile phase.[4][7] The polar hydrazine starting material will elute earlier, while the generally less polar product (e.g., a hydrazone) will have a longer retention time.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of resolving the parent compound from potential degradants.[5]
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve 2-Methoxyphenylhydrazine HCl in the diluent to a final concentration of ~0.1 mg/mL.
-
Reaction Sample Preparation: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. Immediately quench the reaction by diluting it in a known volume of cold diluent (e.g., 900 µL) to arrest the reaction and prepare it for analysis. The final concentration should be within the method's linear range.
Step 2: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale for Choice |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reverse-phase separation of small aromatic molecules.[4][8] |
| Mobile Phase | Gradient Elution (see below) | A gradient is essential to elute both polar reactants and nonpolar products in a reasonable time with good peak shape.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling mobile phase viscosity and analyte retention. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| UV Detection | 254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. A DAD allows for peak purity analysis. |
Gradient Timetable:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Step 3: Data Analysis
-
Identification: Identify peaks based on their retention times relative to the prepared standard.
-
Quantification: Calculate the concentration of each component using the peak area. The percentage of reactant remaining can be calculated as: (% Reactant) = (Area_t / Area_t0) * 100, where Area_t is the peak area at time 't' and Area_t0 is the area at the start of the reaction.
Causality and Insights
-
Why Formic Acid? The addition of an acid modifier like formic acid improves peak shape for amine-containing compounds by protonating free silanol groups on the silica-based column, thereby reducing peak tailing.
-
System Suitability: Before analyzing samples, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%, ensuring the system is performing consistently.[9]
NMR Spectroscopy: The Structural Information Powerhouse
NMR spectroscopy provides unambiguous structural information and can be used for real-time, non-invasive reaction monitoring.[10] ¹H NMR is particularly powerful for tracking the transformation of functional groups.
Principle of Monitoring
The reaction is monitored by observing the disappearance of proton signals corresponding to 2-Methoxyphenylhydrazine HCl and the simultaneous appearance of new signals from the product. The integration of these peaks provides a direct ratio of the species in the solution.
Experimental Protocol: In-Situ ¹H NMR Monitoring
Step 1: Sample Preparation
-
Set up the reaction directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆) that solubilizes all reactants and products. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its high boiling point.
-
Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with reactant or product signals.
-
Initiate the reaction inside the NMR tube, for example, by adding the final reagent.
Step 2: NMR Acquisition
-
Place the NMR tube in the spectrometer, pre-heated or cooled to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes).
Step 3: Data Interpretation Monitor the following key spectral regions:
| Proton Type | Approx. Chemical Shift (δ, ppm) in DMSO-d₆ | Change During Reaction |
| -NH₂ / -NH₃⁺ (Reactant) | ~10.0 (broad) | Disappears |
| Aromatic-H (Reactant) | ~6.8 - 7.0 | Shifts or changes multiplicity |
| -OCH₃ (Reactant) | ~3.7 | May shift slightly |
| Imine C=N-H (Product) | ~8.0 - 9.0 (if applicable) | Appears |
| New Aromatic Signals (Product) | Varies | Appear and grow in intensity |
Note: Exact chemical shifts can vary. It is crucial to run a spectrum of the starting material first.[11]
The conversion can be calculated by comparing the integral of a product peak to the integral of the internal standard or a remaining reactant peak.
Diagram: NMR Data Interpretation Workflow
Caption: Workflow for determining reaction conversion using NMR spectroscopy.
FTIR Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and straightforward technique for qualitatively monitoring reactions by tracking the changes in molecular vibrations, which correspond to specific functional groups.[12][13]
Principle of Detection
The core principle is to monitor the disappearance of the characteristic N-H stretching vibrations of the hydrazine starting material and the appearance of new bands, such as the C=N (imine) stretch of a hydrazone product.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is ideal for reaction monitoring as it requires minimal sample preparation.
Step 1: Baseline and Initial Spectrum
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.
-
Place a small drop of the initial reaction mixture (or just the starting material in its solvent) onto the crystal and record the T=0 spectrum.
Step 2: Reaction Monitoring
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Apply the aliquot directly to the ATR crystal and record the spectrum.
-
Clean the crystal immediately after each measurement.
Step 3: Data Interpretation Focus on the change in absorbance in these key regions:
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction (e.g., Hydrazone Formation) |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Disappears or decreases in intensity |
| C=O Stretch (Aldehyde/Ketone) | 1690 - 1740 | Disappears or decreases in intensity |
| C=N Stretch (Imine/Hydrazone) | 1620 - 1680 | Appears and increases in intensity |
| Aromatic C=C Stretch | 1450 - 1600 | May shift slightly |
A reaction is considered complete when the starting material peaks (e.g., N-H stretch) have disappeared and the product peaks (e.g., C=N stretch) have ceased to grow.[16]
Method Validation: Ensuring Trustworthy Data
For applications in drug development, any analytical method used must be validated to prove it is suitable for its intended purpose.[17][18] Validation ensures the reliability, accuracy, and consistency of the results.[19]
Diagram: Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical for HPLC) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, etc.). | Peak purity index > 0.995 (DAD); baseline resolution between adjacent peaks. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target). |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different day/analyst).[20] |
| LOD/LOQ | Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise Ratio: ~3:1 for LOD, ~10:1 for LOQ. |
Comparative Summary of Techniques
| Feature | HPLC | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Quantitative | Qualitative & Quantitative | Qualitative |
| Sensitivity | High (ppm to ppb) | Moderate (requires mg) | Low (requires >1%) |
| Information | Concentration vs. Time | Structural Transformation | Functional Group Changes |
| Sample Prep | Dilution & Quenching | Minimal (if in NMR solvent) | Minimal (direct application) |
| Speed/Throughput | Moderate (~30 min/sample) | Fast (minutes/spectrum) | Very Fast (<1 min/spectrum) |
| Expertise | Moderate | High | Low to Moderate |
| Cost (Instrument) | Moderate to High | Very High | Low to Moderate |
Conclusion
The selection of an appropriate analytical method for monitoring reactions of this compound depends on the specific goals of the study. HPLC is the definitive choice for accurate, validated quantitative analysis required in regulated environments. NMR spectroscopy offers unparalleled insight into structural changes and reaction mechanisms, making it a powerful tool for process development and optimization. FTIR spectroscopy serves as a rapid, convenient method for qualitative, real-time tracking of functional group transformations, ideal for quick checks of reaction progress. By leveraging the strengths of these complementary techniques, researchers can gain comprehensive control and understanding of their chemical processes, leading to more efficient, robust, and reliable syntheses.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 13. LEC-former: enhancing functional group identification in FTIR spectra by improving weak peak perception - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 15. rjpn.org [rjpn.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. particle.dk [particle.dk]
- 19. wjarr.com [wjarr.com]
- 20. sps.nhs.uk [sps.nhs.uk]
Application Note: HPLC Analysis for In-Process Monitoring of Fischer Indole Synthesis Utilizing 2-Methoxyphenylhydrazine Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the High-Performance Liquid Chromatography (HPLC) analysis of reactions involving 2-Methoxyphenylhydrazine Hydrochloride. Specifically, we focus on its application in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry and drug development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at method development, a step-by-step experimental protocol, data interpretation, and troubleshooting. By explaining the causality behind experimental choices, this document serves as a practical tool for robust in-process reaction monitoring, enabling optimization of reaction conditions, maximization of yield, and ensuring the purity of the final indole product.[1]
Introduction: The Significance of this compound and its Analysis
This compound is a versatile and indispensable chemical intermediate, primarily utilized as a key building block in a multitude of organic synthesis pathways.[4][5] Its molecular structure makes it a valuable precursor for the synthesis of complex heterocyclic compounds, which are prevalent in active pharmaceutical ingredients (APIs).[5] One of the most critical applications of this compound is in the Fischer indole synthesis, a powerful and widely used method for creating the indole nucleus, a privileged scaffold in numerous pharmaceutical agents.[2][3]
The ability to precisely monitor the progress of the Fischer indole synthesis is paramount for efficient drug development.[1] Tracking the consumption of starting materials, such as this compound and a carbonyl compound, the transient formation of the intermediate hydrazone, and the emergence of the final indole product is crucial for ensuring reaction completion, optimizing yield, and minimizing impurity formation.[1] High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy, allowing for a detailed snapshot of the reaction profile at any given time.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method tailored for monitoring the Fischer indole synthesis, providing the user with the expertise to implement and adapt this protocol for their specific research needs.
Reaction Pathway and Chromatographic Principles
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[1][2] In this application, we will consider the reaction of this compound with acetone as a model system.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 2,3-Dimethyl-7-methoxy-3H-indole.
Principle of Separation by RP-HPLC
The separation of the components in the reaction mixture is achieved based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase.
-
This compound: Being a salt, it is the most polar component and will elute earliest from the column.
-
Acetone: A small, polar molecule that will also elute very early, often near the solvent front.
-
Hydrazone Intermediate: The condensation of the hydrazine and ketone results in a larger, less polar molecule, leading to a longer retention time compared to the reactants.
-
Indole Product: The final cyclized and aromatized product is the most nonpolar of the key components, exhibiting the strongest interaction with the C18 stationary phase and therefore having the longest retention time.
This difference in polarity is the foundation for the successful chromatographic separation and quantification of each species throughout the reaction.
HPLC Method Development: A Scientifically-Grounded Approach
The development of a robust and reliable HPLC method requires careful consideration of several parameters. The choices outlined below are based on established chromatographic principles to ensure optimal separation and detection of all components of interest.
-
Column Selection: A C18 (octadecylsilane) reversed-phase column is the workhorse for separating small organic molecules of varying polarity.[1] The C18 stationary phase provides the necessary hydrophobicity to retain the hydrazone intermediate and the indole product, while still allowing for the timely elution of the more polar starting materials. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase Composition: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile is standard for reversed-phase chromatography.[1] Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength, which can lead to sharper peaks and shorter run times.[6] The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase is crucial for several reasons:
-
Improved Peak Shape: It protonates residual silanols on the silica-based stationary phase, minimizing peak tailing for basic analytes.
-
Consistent Retention: It maintains a consistent pH to ensure the ionization state of the analytes is stable, leading to reproducible retention times.
-
MS Compatibility: If mass spectrometry is used for detection, formic acid is a volatile modifier that is compatible with the MS interface.[7]
-
-
Gradient Elution: Due to the significant polarity difference between the starting materials and the final product, a gradient elution is optimal.[1][6] The analysis begins with a higher proportion of the aqueous phase to retain and resolve the early-eluting polar compounds. The percentage of the organic solvent (acetonitrile) is then gradually increased to elute the more nonpolar and strongly retained hydrazone and indole product in a reasonable time with good peak shape.[1]
-
UV Detection: The choice of detection wavelength is critical for sensitivity. Both the phenylhydrazine starting material and the indole product contain aromatic rings, which are strong chromophores. A wavelength around 254 nm is a good starting point as it provides a strong response for most aromatic compounds. However, for optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) for the indole product and use that for quantification.
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific ketone used and the reaction conditions.
Instrumentation and Materials
-
Instrumentation: Standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound (≥98% purity)
-
Ketone of interest (e.g., Acetone, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis of reaction monitoring.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax of the indole product) |
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and the indole product standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to cover the expected concentration range of the reaction components.
-
-
Reaction Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of the diluent in a microcentrifuge tube. This prevents further reaction.
-
Vortex the sample and, if necessary, centrifuge to pellet any solids.
-
Transfer the supernatant to an HPLC vial for analysis. Further dilution may be necessary to fall within the calibration range.
-
Method Performance and Data Interpretation
A validated HPLC method must be proven fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[8][9]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention times of the analytes. Peak purity should pass. | Ensures the method can accurately measure the analyte in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between detector response and analyte concentration. |
| Precision (RSD) | ≤ 2% for assay; ≤ 5% for impurities | Measures the closeness of repeated measurements under the same conditions. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the agreement between the measured value and the true value. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | The lowest concentration of analyte that can be reliably detected and quantified. |
Data Analysis
By running a time-course experiment, you can plot the concentration of reactants and products over time.
-
Identification: Identify each peak in the sample chromatogram by comparing its retention time to that of the known standards.
-
Quantification: Generate a calibration curve for each analyte by plotting peak area versus concentration. Use the linear regression equation to calculate the concentration of each component in the injected sample.
-
Reaction Progress: Calculate the percentage of starting material remaining and the percentage of product formed at each time point to determine the reaction kinetics and endpoint.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Active silanol interactions. 3. Mobile phase pH issue. | 1. Replace the column. 2. Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid). 3. Verify the pH of the mobile phase. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Mobile phase composition change. 3. Column temperature fluctuation. | 1. Equilibrate the column for at least 10 column volumes. 2. Prepare fresh mobile phase. 3. Ensure the column oven is at the set temperature. |
| Poor Resolution | 1. Gradient slope is too steep. 2. Column is losing efficiency. | 1. Decrease the gradient slope (make it longer and more shallow). 2. Perform a column wash cycle or replace the column. |
| Ghost Peaks | 1. Contamination in the autosampler. 2. Impurities in the mobile phase. | 1. Run a needle wash program. 2. Use high-purity solvents and prepare fresh mobile phase daily. |
Conclusion
This application note presents a robust, reliable, and scientifically-grounded RP-HPLC method for the in-process analysis of Fischer indole syntheses using this compound. The detailed protocol, from method development rationale to data interpretation and troubleshooting, provides researchers with a powerful tool to monitor reaction progress effectively. By leveraging the principles and practical steps outlined herein, scientists can accelerate the development of novel pharmaceutical compounds by ensuring optimal reaction performance and final product quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Spectroscopic Analysis of Indole Products from 2-Methoxyphenylhydrazine HCl
Introduction
The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active natural products. The Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction, remains a cornerstone for the construction of this heterocyclic system.[1][2][3] This application note provides a detailed guide to the synthesis of indole products using 2-methoxyphenylhydrazine hydrochloride and a model ketone, followed by a comprehensive spectroscopic analysis of the resulting products. Understanding the nuances of this reaction, particularly with substituted phenylhydrazines, is critical for controlling regioselectivity and achieving desired synthetic outcomes.[4][5]
The reaction of a phenylhydrazine with an aldehyde or ketone first forms a phenylhydrazone, which then isomerizes to an enamine.[1][2] A subsequent acid-catalyzed[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring.[1][2] The presence of a methoxy group on the phenylhydrazine ring introduces electronic effects that can influence the reaction pathway and the spectroscopic properties of the final indole products.
This guide will provide detailed protocols for the synthesis and subsequent characterization of the indole products by Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectroscopic data will be emphasized to ensure a thorough understanding of the process.
Synthesis of Indole Products via Fischer Indole Synthesis
The following protocol outlines the synthesis of a methoxy-substituted indole from 2-methoxyphenylhydrazine HCl and cyclohexanone. This reaction serves as a representative example of the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride and liberate the free hydrazine.
-
To this solution, add cyclohexanone (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).
-
Isolate the crude hydrazone by filtration and wash with cold ethanol.
-
-
Indolization:
-
Combine the crude hydrazone with a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[1][5]
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific substrates and catalyst.
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
Upon completion, carefully pour the reaction mixture onto ice-water to quench the reaction and precipitate the crude indole product.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Workflow Diagram
Caption: Workflow for the Fischer indole synthesis.
Spectroscopic Analysis of Indole Products
Thorough spectroscopic characterization is essential to confirm the structure and purity of the synthesized indole products.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the indole chromophore. The position and intensity of absorption bands are sensitive to the substitution pattern on the indole ring.[7]
Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of the purified indole product in a UV-transparent solvent (e.g., methanol or cyclohexane).[8]
-
Record the UV-Vis spectrum from approximately 200 to 400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Expected Data: Indoles typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[7] For a methoxy-substituted indole, the expected λmax values are generally in the range of 270-300 nm.[9] The polarity of the solvent can influence the position of these bands.[7]
| Transition | Typical λmax Range (nm) |
| ¹Lₐ | 270 - 290 |
| ¹Lₑ | 280 - 300 |
Table 1: Typical UV-Vis absorption ranges for methoxy-substituted indoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the indole product, including the position of the methoxy group and the substitution pattern on the carbocyclic ring.
Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified indole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]
-
Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY and HSQC can be employed for more complex structures.
Expected Data: The chemical shifts in both ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The methoxy group will appear as a singlet around 3.8-4.0 ppm in the ¹H NMR spectrum and around 55-60 ppm in the ¹³C NMR spectrum.[11] The protons and carbons of the indole ring will have characteristic chemical shifts.[12][13][14]
| Proton | Typical ¹H Chemical Shift (ppm) | Carbon | Typical ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 8.5 (broad singlet) | C2 | 120 - 125 |
| H2 | 6.5 - 7.0 (triplet or multiplet) | C3 | 100 - 110 |
| H3 | 6.4 - 6.8 (triplet or multiplet) | C3a | 125 - 130 |
| Aromatic H | 6.8 - 7.6 (multiplets) | C4-C7 | 110 - 130 |
| OCH₃ | 3.8 - 4.0 (singlet) | C7a | 135 - 140 |
| OCH₃ | 55 - 60 |
Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for methoxy-substituted indoles.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized indole, further confirming its identity.
Protocol: Mass Spectrometry
-
Dissolve a small amount of the purified indole in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum.
Expected Data: The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the synthesized indole. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indoles include the loss of HCN, CH₃, and CO.[6][15][16]
| Fragment Ion | Description |
| [M]⁺ or [M+H]⁺ | Molecular ion |
| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring |
Table 3: Common fragment ions observed in the mass spectra of methoxy-substituted indoles.
Analytical Workflow Diagram
Caption: Workflow for the spectroscopic analysis of indole products.
Conclusion
The Fischer indole synthesis remains a highly effective method for the preparation of substituted indoles. The use of 2-methoxyphenylhydrazine HCl allows for the introduction of a methoxy group, a common substituent in many biologically active molecules. A combination of UV-Vis, NMR, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation and purity assessment of the resulting indole products. The protocols and expected data presented in this application note serve as a detailed guide for researchers in the fields of organic synthesis and drug discovery.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchdata.edu.au [researchdata.edu.au]
- 9. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 15. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting abnormal products in Fischer indole synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of abnormal products, encountered during this foundational reaction. Here, we move beyond simple protocols to explain the underlying mechanisms, helping you not only solve current issues but also prevent future synthetic roadblocks.
Understanding the Core Reaction Pathway
Before diagnosing problems, it's essential to understand the accepted mechanism of a successful Fischer Indole Synthesis. The reaction proceeds through several key stages, and a failure or deviation at any point can lead to byproducts.[1][2][3]
The process begins with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to a crucial enamine, which undergoes a[4][4]-sigmatropic rearrangement, the reaction's signature step.[1][5][6] The resulting di-imine intermediate cyclizes and, upon eliminating ammonia, aromatizes to yield the final indole product.[1][5][7]
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction is not proceeding, or the yield is extremely low. TLC analysis shows mainly unreacted starting materials. What's going wrong?
This is a common issue that typically points to problems with the initial stages of the reaction mechanism.
Potential Cause 1: Insufficient Acidity or Inactive Catalyst The Fischer indole synthesis is highly dependent on the acid catalyst to facilitate both the initial hydrazone formation and the critical[4][4]-sigmatropic rearrangement.[8] The choice of acid is substrate-dependent; a catalyst that is too weak may not drive the reaction forward.[4]
-
Expert Insight: Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are commonly used.[1][5][6] Polyphosphoric acid (PPA) is often effective for less reactive substrates due to its strong dehydrating and acidic properties.[4][9] However, excessively strong acids can cause decomposition, so a careful balance is needed.[4]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your acid catalyst is fresh and, if it's a Lewis acid, anhydrous.
-
Increase Acidity: If using a mild catalyst like ZnCl₂, consider switching to a stronger one like PPA or p-toluenesulfonic acid.[10]
-
Consider a One-Pot Synthesis: For unstable hydrazones, generating the intermediate in situ without isolation can prevent decomposition and improve yields.[4][5]
-
Potential Cause 2: Sub-Optimal Reaction Temperature The sigmatropic rearrangement step has a significant activation energy barrier. Insufficient thermal energy can stall the reaction.
-
Expert Insight: While high temperatures can lead to tar formation and decomposition, a certain threshold must be met.[4]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20°C, monitoring the progress by TLC.[10]
-
Microwave-Assisted Synthesis: For stubborn reactions, microwave irradiation can provide rapid, uniform heating, often leading to improved yields and dramatically shorter reaction times.[4][9][11]
-
Q2: I've isolated a product, but its spectroscopic data (NMR, UV) doesn't match the expected aromatic indole. What is this abnormal product?
This frequently points to the isolation of a stable, non-aromatic intermediate.
Potential Cause: Formation of a Stable Indolenine The final step of the mechanism is the elimination of ammonia to form the aromatic indole. If the C3 position of the intermediate is disubstituted, this aromatization step is blocked, leading to the isolation of a stable 3,3-disubstituted-3H-indole, also known as an indolenine.[12]
-
Expert Insight: The formation of indolenines is not necessarily a failure; these compounds are valuable synthetic intermediates in their own right.[12][13][14] This outcome is expected when using ketones like isopropyl methyl ketone, which leads to a quaternary center at the C3 position.[12][13]
-
Characterization: Indolenines lack the characteristic N-H proton signal in ¹H NMR seen in many indoles and will show different aromatic region patterns and UV absorbance compared to their aromatic indole counterparts.
-
Troubleshooting Steps:
-
Confirm the Structure: Use spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the indolenine structure.
-
Re-evaluate Synthetic Goal: If the indole is the required product, the starting carbonyl compound must be changed to one that possesses at least two alpha-hydrogens on one side of the carbonyl group to allow for aromatization.[2]
-
Utilize the Indolenine: If applicable, consider if the stable indolenine can be used in subsequent steps. For example, they can undergo rearrangements or act as precursors for other heterocyclic systems.[15]
-
Q3: My reaction is messy, producing a complex mixture of products and significant baseline material (tar). How can I achieve a cleaner reaction?
A messy reaction profile suggests competing side reactions or product decomposition.
Potential Cause 1: Competing Side Reactions Under strong acidic conditions and high temperatures, several side reactions can occur.
-
Aldol Condensation: The starting aldehyde or ketone can self-condense.[4][6]
-
Friedel-Crafts Type Reactions: If the aromatic rings are activated, intermolecular alkylations can occur.[4][6]
-
N-N Bond Cleavage: A critical side reaction involves the heterolytic cleavage of the N-N bond in the enamine intermediate. This pathway is particularly favored when electron-donating groups are present on the carbonyl component, as they stabilize the resulting iminylcarbocation, preventing the desired[4][4]-sigmatropic rearrangement.[16][17] This leads to byproducts such as anilines and other fragments.[17]
-
Troubleshooting Steps:
-
Optimize Temperature: Lower the reaction temperature and extend the reaction time. Run tests to find the minimum temperature required for the main reaction to proceed.[10]
-
Use a Milder Catalyst: Switch from a strong Brønsted acid like H₂SO₄ to a milder Lewis acid like ZnCl₂.[10][18]
-
Isolate the Hydrazone: While one-pot reactions are convenient, purifying the hydrazone intermediate before the cyclization step can result in a much cleaner reaction by removing excess starting materials that could engage in side reactions.[10]
-
Inert Atmosphere: Indoles can be susceptible to oxidation under harsh conditions. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent the formation of oxidative byproducts.[10]
-
Potential Cause 2: Regioisomer Formation When using an unsymmetrical ketone (RCH₂COCH₂R'), two different enamine intermediates can form, leading to a mixture of two regioisomeric indoles.[7]
-
Expert Insight: The regioselectivity is influenced by the acidity of the medium, steric effects, and the electronic nature of the hydrazine.[7]
-
Troubleshooting Steps:
-
Catalyst Selection: The choice between Brønsted and Lewis acids can influence the regiochemical outcome.[18] Experiment with different catalysts to see if the selectivity can be improved.
-
Strategic Substrate Choice: If possible, choose a symmetrical ketone or a ketone where the electronic or steric bias for the formation of one enamine is very high.
-
Purification Strategy: If a mixture is unavoidable, focus on developing a robust purification method. This may involve using alternative chromatography media like alumina or employing reverse-phase chromatography if silica gel is ineffective.[4]
-
Visualizing the Pathways
To better understand the decision-making process in troubleshooting, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Caption: Core mechanism of the Fischer indole synthesis and key points for byproduct formation.
Caption: A logical workflow for troubleshooting common Fischer indole synthesis issues.
Summary of Catalyst Choices and Conditions
The selection of an appropriate acid catalyst is a critical parameter that significantly influences reaction outcomes.[18] The following table provides a general comparison of common catalysts.
| Catalyst Type | Examples | Strengths | Weaknesses | Best For |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Strong, effective for driving reactions to completion. | Can cause decomposition, charring, and other side reactions with sensitive substrates.[4] | Robust, less sensitive substrates where high reactivity is needed. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Generally milder than strong Brønsted acids, can improve yields for sensitive substrates.[10][18] | May be less effective for deactivated or sterically hindered substrates. Requires anhydrous conditions. | Substrates prone to decomposition under harsh acidic conditions. |
| Polyphosphoric Acid (PPA) | PPA | Strong acid and dehydrating agent. Excellent for difficult or low-reactivity substrates.[4][9] | Can be viscous and difficult to work with. Workup can be challenging. | Deactivated or sterically hindered starting materials. |
| Solid Acids / "Green" Alternatives | Amberlyst-15, Zeolites, Oxalic Acid | Easy to remove from the reaction mixture (filtration), often recyclable, can lead to cleaner reactions.[15][19][20] | May have lower activity than homogeneous catalysts, requiring higher temperatures or longer reaction times. | Developing more environmentally friendly and scalable processes.[15][19] |
Experimental Protocols
Protocol 1: General Procedure for 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol is a robust method for substrates that may be less reactive under milder conditions.[9]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Crushed Ice
-
Ethanol (for washing)
Procedure:
-
Hydrazone Formation (Optional - can be performed in one pot):
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature or gentle heat until TLC indicates complete formation of the hydrazone.
-
Remove the ethanol under reduced pressure.
-
-
Indolization:
-
In a separate flask, pre-heat PPA (approx. 10x the weight of the hydrazone) to ~100°C with vigorous mechanical stirring.
-
Carefully and portion-wise, add the crude hydrazone from the previous step to the hot, stirring PPA.
-
Increase the temperature to 150-160°C and maintain for 15-30 minutes, monitoring by TLC. The mixture will darken significantly.[9]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove non-polar impurities.[9]
-
The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. testbook.com [testbook.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. 88guru.com [88guru.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyphenylhydrazine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Methoxyphenylhydrazine Hydrochloride. This guide is designed for our partners in research, discovery, and drug development. We understand that while this reagent is a powerful building block for synthesizing valuable indole scaffolds, its reactivity profile presents unique challenges. This document moves beyond standard protocols to provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Essential Safety & Handling
Before initiating any experiment, it is critical to understand the handling requirements for this compound. Hydrazine derivatives are classified as hazardous materials.
Question: What are the mandatory safety precautions for handling this reagent?
Answer: this compound is harmful if swallowed, inhaled, or comes into contact with skin, and it is a known skin and eye irritant.[1][2][3] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or fumes.[1][3][5]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to prevent concentration in the atmosphere.[1][3]
-
Spill Management: In case of a spill, avoid generating dust.[1][6] Use dry clean-up procedures. Sweep up the material, place it in a sealed container for disposal, and wash the area thoroughly with water.[1]
-
First Aid:
-
Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][5]
-
Ingestion: Rinse mouth with water and drink plenty of water. Call a physician or poison control center.[3]
-
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the use of this compound, particularly in its hallmark application: the Fischer indole synthesis.
Question: How should I properly store and handle the reagent to ensure its stability?
Answer: The stability of this compound is critical for reproducible results.
-
Storage Conditions: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][6] Recommended storage temperature is between 2-8°C.[1][7] For enhanced stability, storing under an inert atmosphere (e.g., argon) is advisable.[1]
-
Signs of Degradation: The pure compound is typically a white to off-white or pale gray crystalline powder.[7][8] A significant change in color (e.g., to dark brown or black) or the presence of a tarry consistency suggests degradation. This is often due to oxidation. Using degraded reagent will lead to a complex mixture of byproducts and low yields.
Question: My Fischer indole synthesis is not proceeding. TLC analysis shows only unreacted starting materials. What are the likely causes?
Answer: This is a common problem that can typically be traced to three main factors: the acid catalyst, reaction temperature, or the stability of the intermediate hydrazone.
-
Insufficient Acidity or Inactive Catalyst: The Fischer indole synthesis is an acid-catalyzed reaction.[9] The acid is crucial for facilitating the key tautomerization and the[10][10]-sigmatropic rearrangement steps.[10][11] If the catalyst is too weak, inactive, or used in insufficient quantity, the reaction will not proceed.
-
Low Reaction Temperature: The sigmatropic rearrangement step has a significant activation energy barrier. Many Fischer indole syntheses require elevated temperatures to proceed at a reasonable rate.[12]
-
Overly Stable Hydrazone: The reaction proceeds via a hydrazone intermediate, which must tautomerize to an ene-hydrazine for the rearrangement to occur.[9][11] In some cases, the initially formed hydrazone may be too stable to isomerize under mild conditions.[12]
Troubleshooting Workflow: No Reaction
Below is a logical workflow to diagnose and solve a stalled reaction.
Caption: A troubleshooting workflow for stalled Fischer indole synthesis reactions.
Question: The reaction is messy, with multiple spots on the TLC plate and a low yield of the desired indole. What causes these side products?
Answer: This issue is particularly relevant for 2-Methoxyphenylhydrazine. The electron-donating nature of the methoxy group, while activating the ring, can also promote undesired side reactions.
-
Substrate/Product Decomposition: The combination of strong acid and high heat can degrade sensitive functional groups on your starting materials or the indole product itself.[12]
-
Competing N-N Bond Cleavage: Electron-donating groups (like methoxy) can stabilize intermediates that arise from the heterolytic cleavage of the N-N bond in the ene-hydrazine. This pathway competes with the desired[10][10]-sigmatropic rearrangement, leading to byproducts and reduced yields.[12][13]
-
"Abnormal" Fischer Indole Synthesis: This is a critical consideration specific to 2-methoxy substituted phenylhydrazines. Under certain acidic conditions (e.g., HCl in ethanol), the cyclization can occur on the same side as the methoxy group, which is then eliminated and replaced by a chlorine atom from the acid.[14][15] This can lead to the formation of a chlorinated indole as a major, unexpected byproduct.
Question: How can I choose the right acid catalyst to optimize my reaction?
Answer: The choice of acid is one of the most critical parameters and depends heavily on the substrate. There is no single "best" catalyst; optimization is key.
| Catalyst Type | Examples | Strengths | Weaknesses | Best For |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Inexpensive, strong proton source. | Can be too harsh, leading to charring and decomposition of sensitive substrates.[12] | Robust, less functionalized substrates. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Generally milder, good for acid-sensitive substrates. Can influence regioselectivity.[10][12] | Must be anhydrous. Stoichiometric amounts are often required. | Substrates prone to degradation under strong protic acid conditions.[16] |
| Polymeric Acids | Polyphosphoric Acid (PPA), Eaton's Reagent | Acts as both catalyst and solvent. Very strong, drives difficult cyclizations. | Highly viscous, making workup challenging. Can cause decomposition at high temperatures. | Unreactive substrates that fail with other catalysts. |
Part 3: Optimized Experimental Protocol
This protocol details the synthesis of 7-methoxy-2,3-dimethyl-1H-indole from this compound and 2-butanone, a common transformation.
Objective: To synthesize 7-methoxy-2,3-dimethyl-1H-indole via a two-step, one-pot Fischer indole synthesis.
Step 1: Formation of the Hydrazone Intermediate
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 10-15 minutes at room temperature.
-
Add 2-butanone (1.05 eq) dropwise to the stirring suspension.
-
Allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting hydrazine is consumed (typically 1-2 hours). The formation of the hydrazone is usually evident. Do not isolate the intermediate.
Step 2: Acid-Catalyzed Cyclization
-
To the flask containing the crude hydrazone mixture, add the chosen acid catalyst. For a robust starting point, polyphosphoric acid (PPA) is effective. Caution: The addition of PPA is exothermic.
-
Slowly add PPA (approx. 10x the weight of the starting hydrazine) to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the progress of the cyclization by TLC (a new, more non-polar spot corresponding to the indole should appear). The reaction is typically complete within 1-3 hours.
-
Workup: Allow the reaction to cool to about 70°C and carefully pour it onto a mixture of crushed ice and water with vigorous stirring.[12]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is > 8.
-
The crude indole product will often precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Collect the solid by vacuum filtration or separate the organic layer. Wash thoroughly with water.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Fischer Indole Synthesis Mechanism
The following diagram illustrates the accepted mechanism for this powerful transformation.
Caption: The core mechanistic steps of the Fischer indole synthesis.[9][11]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | 6971-45-5 [sigmaaldrich.cn]
- 8. CAS 57396-67-5: this compound [cymitquimica.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions of 2-Methoxyphenylhydrazine Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxyphenylhydrazine Hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using this reagent under acidic conditions, particularly in the context of the Fischer indole synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using this compound and HCl is giving me an unexpected major product. What is happening?
This is a frequently encountered issue specific to ortho-alkoxy substituted phenylhydrazines. Instead of the expected "normal" product (e.g., a 7-methoxyindole), you are likely observing the formation of an "abnormal" chlorinated product. For instance, the reaction between ethyl pyruvate 2-methoxyphenylhydrazone and ethanolic HCl predominantly yields ethyl 6-chloroindole-2-carboxylate, not the anticipated ethyl 7-methoxyindole-2-carboxylate.[1][2]
Causality: This abnormal reaction occurs because the electron-donating methoxy group at the ortho position strongly activates the benzene ring. The reaction proceeds through a critical dienone-imine intermediate .[3][4][5] Under the influence of a strong proton acid, cyclization can occur on the same side as the methoxy group. This creates a scenario where the methoxy group is eliminated and subsequently substituted by a nucleophilic counter-ion from the acid catalyst, such as chloride from HCl.[1][2]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Normal vs. Abnormal Fischer Indole Synthesis Pathways.
Q2: How does the choice of acid catalyst influence these side reactions?
The acid catalyst is the most critical parameter in controlling the outcome of this reaction.[6][7][8] Its role is twofold: to catalyze the necessary tautomerization and rearrangement steps, and potentially to act as a nucleophile.
-
Brønsted Acids with Nucleophilic Anions (e.g., HCl, HBr): These are the primary culprits for the formation of halogenated byproducts. The chloride or bromide ions are sufficiently nucleophilic to attack the intermediate and displace the methoxy group.[1] The concentration of the acid also matters; lower HCl concentrations can lead to the formation of ethoxy-substituted byproducts if ethanol is the solvent.[1]
-
Brønsted Acids with Non-Nucleophilic Anions (e.g., H₂SO₄, p-TsOH, PPA): These acids are excellent alternatives. They catalyze the desired indole formation without providing a competing nucleophile, thus significantly suppressing the formation of halogenated or other substitution byproducts.[9][10]
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): The outcome with Lewis acids can be complex. While they can avoid the issues of proton acids, they can introduce new side reactions. For example, ZnCl₂ can still act as a chloride source, leading to 5-chloroindoles.[1] Boron trifluoride (BF₃) has been observed to cause migration of the methoxy group.[1]
| Acid Catalyst | Predominant Product(s) from Ethyl Pyruvate 2-Methoxyphenylhydrazone | Causality |
| HCl in Ethanol | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor) | Nucleophilic attack by Cl⁻ on the dienone-imine intermediate.[1][2] |
| ZnCl₂ in Acetic Acid | 5-Chloroindole derivatives | Lewis acid coordinates with the methoxy group, facilitating Cl⁻ substitution.[1] |
| BF₃ | Methoxy-group migration products | Strong Lewis acid interaction promotes rearrangement.[1] |
| H₂SO₄ or p-TsOH | Ethyl 7-methoxyindole-2-carboxylate (desired product) | Non-nucleophilic anion does not compete in the reaction.[10] |
Q3: Besides halogenation, what other side reactions should I be aware of?
While the abnormal substitution is specific to the substrate, other general side reactions of the Fischer indole synthesis can still occur and may be exacerbated by the electronic properties of the 2-methoxy group:
-
Heterolytic N-N Bond Cleavage: The electron-donating nature of the methoxy group can stabilize intermediates that favor cleavage of the nitrogen-nitrogen bond.[11][12] This leads to the formation of aniline and other byproducts instead of the desired indole, ultimately lowering the yield.[11]
-
Tar and Resin Formation: The Fischer indole synthesis often requires elevated temperatures. If conditions are too harsh or reaction times are too long, the highly activated starting materials and reactive intermediates can polymerize or decompose, resulting in the formation of intractable tars.[1][10]
-
Formation of Stable Hydrazones: In some cases, the initial hydrazone formed is too stable to tautomerize to the reactive ene-hydrazine intermediate required for the key[1][1]-sigmatropic rearrangement, causing the reaction to stall.[6]
Troubleshooting Guides
Problem 1: My reaction yields the 6-chloroindole instead of the 7-methoxyindole.
This is a classic case of the "abnormal" Fischer indole synthesis. The solution is to change the acid catalyst to one with a non-nucleophilic counter-ion.
dot graph TD { subgraph "Troubleshooting Workflow" direction LR; A{Start: Abnormal6-ChloroindoleProduct Observed}; B[Identify Cause:Nucleophilic anion (Cl-)from HCl catalyst]; C{Select Solution:Switch to anon-nucleophilic acid}; D[Implement Protocol:Use H₂SO₄ or p-TsOH]; E[Analyze Results:Confirm formation of7-Methoxyindole viaTLC, NMR, MS]; F{Successful?}; G[End: DesiredProduct Obtained]; H[Optimize Conditions:Adjust temperature,concentration, ortry another non-nucleophilicacid (e.g., PPA)];
} Caption: Troubleshooting workflow for abnormal product formation.
Protocol: Switching to a Non-Nucleophilic Acid Catalyst (p-TsOH)
This protocol outlines the synthesis of ethyl 7-methoxyindole-2-carboxylate, avoiding the formation of the chlorinated byproduct.
Materials:
-
This compound
-
Ethyl pyruvate
-
Ethanol (absolute)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (One-Pot):
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add absolute ethanol as the solvent (e.g., 5-10 mL per gram of hydrazine).
-
Add ethyl pyruvate (1.05 eq) to the suspension and stir at room temperature. The reaction mixture should become a clear solution as the hydrazone forms. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
Once hydrazone formation is complete (typically 1-2 hours), add p-toluenesulfonic acid monohydrate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain this temperature. Monitor the progress of the indole formation by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the acidic mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 7-methoxyindole-2-carboxylate.
-
Problem 2: The reaction is messy, with low yield and significant tar formation.
This indicates that the reaction conditions are too harsh, leading to decomposition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High heat can promote polymerization and decomposition.[10] Try running the reaction at a lower temperature for a longer duration. Monitor by TLC to find the optimal balance.
-
Use a Milder Acid: A very strong acid can degrade sensitive substrates or products. If using polyphosphoric acid (PPA) or concentrated H₂SO₄, consider switching to p-TsOH or even a milder Lewis acid like ZnCl₂ (being mindful of potential chlorination).[10]
-
Ensure Anhydrous Conditions: Water can interfere with the reaction and promote side reactions. Use anhydrous solvents and reagents.
-
One-Pot vs. Two-Step: If the isolated hydrazone is unstable, a one-pot procedure where the hydrazone is generated in situ and immediately cyclized without isolation is preferable.[10] Conversely, if the indolization step is problematic, isolating and purifying the hydrazone first may provide a cleaner reaction.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Improving the yield of 7-methoxyindole synthesis
< Technical Support Center: 7-Methoxyindole Synthesis
Introduction
7-Methoxyindole is a pivotal structural motif found in numerous pharmacologically active compounds and serves as a critical intermediate in drug development.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact reaction yield and purity. This guide provides in-depth troubleshooting strategies and optimized protocols to address common issues encountered by researchers, particularly focusing on the widely used Fischer indole synthesis. We aim to provide not just procedural steps, but the underlying mechanistic rationale to empower scientists to make informed decisions and effectively improve their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Fischer indole synthesis of 7-methoxyindole?
A major cause of low yields is the formation of "abnormal" products. When using 2-methoxyphenylhydrazine as a precursor, the reaction can deviate from the expected pathway. Instead of cyclizing at the C6 position to form the 7-methoxyindole, cyclization can occur at the C2 position (the methoxy-substituted carbon), leading to substitution of the methoxy group and formation of undesired side products, such as 6-chloroindoles if an HCl catalyst is used.[3][4]
Q2: How critical is the choice of acid catalyst for this reaction?
The acid catalyst is decisive.[5][6] Its role is to facilitate the key[7][7]-sigmatropic rearrangement of the hydrazone intermediate.[6] A catalyst that is too weak may result in an incomplete reaction, while one that is too strong can promote degradation of the starting material or the indole product.[8] For 7-methoxyindole synthesis, Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃) are commonly used, and the optimal choice often depends on the specific substrate and reaction conditions.[5][6][8]
Q3: My reaction produces a complex mixture of products that is difficult to purify. What are the likely causes?
A complex product mixture often points to several concurrent issues. These can include the formation of the abnormal products mentioned in Q1, dimerization of the 7-methoxyindole product (which is activated by the electron-donating methoxy group), and incomplete reaction leaving starting material.[3][9] Purification is further complicated because these byproducts may have similar polarities, making chromatographic separation challenging.[9]
Q4: Are there alternative synthesis routes to the Fischer indole synthesis for 7-methoxyindole?
Yes, while the Fischer method is classic, modern approaches offer alternatives. The Bischler-Möhlau synthesis can be used, although it traditionally requires harsh conditions and may give poor yields.[10][11] More recent developments include palladium-catalyzed cross-coupling reactions and other domino reactions which can offer milder conditions and improved selectivity for constructing the indole core.[12][13]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with potential causes and actionable solutions.
Issue 1: Low or No Conversion of Phenylhydrazone Starting Material
Symptoms:
-
TLC analysis shows a persistent spot corresponding to the starting 2-methoxyphenylhydrazone.
-
Crude NMR indicates a high percentage of unreacted starting material.
-
The isolated yield of 7-methoxyindole is significantly below expectations.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Acid Strength or Concentration | The protonation of the imine and subsequent tautomerization to the key ene-hydrazine intermediate is acid-catalyzed. If the acid is too weak or dilute, this equilibrium is not sufficiently driven forward.[6][8] | Increase the concentration of the acid or switch to a stronger catalyst. For example, if glacial acetic acid fails, a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂ may be more effective.[5][7] |
| Low Reaction Temperature | The[7][7]-sigmatropic rearrangement step has a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction. | Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC. Solvents with higher boiling points like toluene or xylene may be required. |
| Steric Hindrance | If the ketone or aldehyde partner used to form the hydrazone is sterically bulky, it can hinder the formation of the planar ene-hydrazine intermediate required for the sigmatropic rearrangement. | This is an inherent substrate issue. While difficult to solve without changing the starting materials, sometimes using a stronger acid or higher temperatures can help overcome the steric barrier. |
Issue 2: Formation of an "Abnormal" Halogenated or Alkoxylated Indole
Symptoms:
-
Mass spectrometry of the main product shows a molecular weight corresponding to the substitution of the methoxy group with an anion from the solvent or catalyst (e.g., Cl from HCl, OEt from EtOH).
-
¹H NMR spectrum lacks the characteristic methoxy singlet (~3.9 ppm) and may show unexpected aromatic signals.
Causality and Mitigation Workflow:
This is a known and significant problem specifically for 2-methoxyphenylhydrazones.[3] The electron-donating methoxy group can activate its own position for nucleophilic attack in a competing reaction pathway.
Caption: Troubleshooting workflow for abnormal product formation.
Detailed Solutions:
-
Change the Acid Catalyst: Avoid using hydrohalic acids like HCl or HBr. Polyphosphoric acid (PPA) is an excellent choice as it is a strong, non-nucleophilic acid and can also serve as the solvent.[5] Similarly, p-toluenesulfonic acid (p-TsOH) is a good alternative.[6]
-
Change the Solvent: If using an alcohol as a solvent with an acid catalyst, you risk forming an alkoxylated byproduct. Switch to a non-nucleophilic, high-boiling solvent like toluene or xylene.
-
Modify the Substrate: While more synthetically intensive, one could replace the methoxy group with a bulkier protecting group (e.g., benzyloxy) that could be removed post-cyclization. The increased steric bulk can disfavor cyclization at that position.
Issue 3: Product Dimerization and Polymerization
Symptoms:
-
The reaction mixture turns dark or tarry.
-
TLC shows a streak of baseline material.
-
Purification by column chromatography is difficult, with significant material remaining on the column.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product Instability in Acid | The 7-methoxyindole product is electron-rich and susceptible to electrophilic attack, especially at the C3 position.[3] In the hot, acidic reaction medium, the newly formed product can react with protonated intermediates or other indole molecules, leading to dimerization or polymerization. | 1. Use a milder catalyst: Switch from a strong acid like H₂SO₄ to a milder one like acetic acid, if sufficient for conversion.[5] 2. Lower the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Limit reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Air Oxidation | Indoles, particularly electron-rich ones, can be sensitive to air oxidation, which can lead to colored impurities and decomposition products. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. |
Optimized Experimental Protocol: Fischer Synthesis of 7-Methoxyindole
This protocol is a model procedure using 2-methoxyphenylhydrazine and pyruvic acid, incorporating best practices to maximize yield and minimize side products.
Step 1: Formation of the Hydrazone
-
To a solution of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine.
-
Add pyruvic acid (1.0 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by TLC.
-
Once complete, the hydrazone can often be precipitated by adding water and filtered, or the solvent can be removed under reduced pressure. Dry the crude hydrazone thoroughly.
Causality Note: Pre-forming and isolating the hydrazone ensures the cyclization step begins with pure starting material, which can improve the final yield and simplify purification.
Step 2: Indolization (Cyclization)
-
Place the dried phenylhydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-100°C.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Allow the reaction to cool to about 60°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 10M NaOH) until it is basic (pH > 9). This step should be done in an ice bath as it is highly exothermic.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Causality Note: Using PPA as both the catalyst and solvent provides a strong, non-nucleophilic acidic environment, which effectively promotes the desired cyclization while preventing the formation of abnormal substitution products.[5]
Step 3: Purification
-
The crude product should be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective for separating the desired 7-methoxyindole from any remaining impurities.
References
- 1. Page loading... [guidechem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Formation of chlorinated byproducts in Fischer indole synthesis.
Topic: Formation of Chlorinated Byproducts in Fischer Indole Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
Welcome to our dedicated technical support guide for the Fischer indole synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers who, despite meticulous planning, encounter unexpected byproducts that can derail a synthetic campaign. One of the more perplexing issues is the spontaneous formation of chlorinated indoles when no explicit chlorinating agent is used. This guide is designed to move beyond simple procedural lists, offering a deep dive into the causality of this side reaction. We will explore the mechanistic underpinnings, identify critical process parameters that favor chlorination, and provide robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your synthesis. Our approach is built on a foundation of scientific integrity, ensuring that every recommendation is a self-validating step toward a cleaner, more efficient reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've unexpectedly isolated a chlorinated indole from my Fischer indole synthesis using a substituted phenylhydrazine and an acid catalyst like HCl. What is the likely mechanism?
A1: This is an uncommon but documented side reaction. While the Fischer indole synthesis is robust, certain substrate and reagent combinations can open up unexpected reaction pathways. The most probable mechanism does not involve direct electrophilic chlorination of the final indole product, but rather a nucleophilic substitution reaction on an intermediate before the final aromatization step.
A key example involves the Fischer synthesis of ethyl pyruvate 2-methoxyphenylhydrazone using ethanolic HCl.[1] In this case, the major product was found to be ethyl 6-chloroindole-2-carboxylate, not the expected 7-methoxyindole derivative.[1] The proposed mechanism proceeds as follows:
-
Normal Cyclization Initiation: The reaction begins as expected, with the acid-catalyzed[2][2]-sigmatropic rearrangement of the phenylhydrazone.
-
Intermediate Formation: A key diimine intermediate is formed.
-
Nucleophilic Attack by Chloride: Before the final elimination of ammonia and aromatization, an activated group on the benzene ring (in this case, a methoxy group) is subjected to nucleophilic attack by a chloride ion (from HCl). The methoxy group, protonated by the strong acid, becomes an excellent leaving group (methanol).
-
Aromatization: The reaction cascade then completes, eliminating ammonia and forming the final, stable chlorinated indole.
This "abnormal" reaction pathway highlights that substituents on the phenylhydrazine ring can become labile under the strongly acidic and heated conditions of the reaction.
To visualize this proposed mechanism, consider the following pathway:
Caption: Proposed mechanism for byproduct formation via nucleophilic substitution.
Q2: My starting materials are definitely not chlorinated. What are the potential sources of chlorine in my reaction?
A2: The source of the chlorine atom is almost certainly the acid catalyst or, in some cases, the solvent. It is crucial to audit every component of your reaction.
| Potential Chlorine Source | Explanation | Confirmation Step |
| Brønsted Acid Catalysts | Hydrochloric acid (HCl), either aqueous or as a solution in an organic solvent (e.g., HCl in ethanol/dioxane), is a direct and obvious source of chloride ions. | Review your experimental notes. If HCl was used, it is the prime suspect. |
| Lewis Acid Catalysts | Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) are common Lewis acid catalysts for this synthesis.[3][4] While less common, under certain conditions, the chloride counter-ion could potentially participate in the reaction, although this is less likely than with HCl. | Verify the exact Lewis acid used. Consider if any degradation could release reactive chlorine. |
| Chlorinated Solvents | Although typically used for workup, if a chlorinated solvent (e.g., dichloromethane, chloroform) is used as the reaction solvent and the reaction is run at high temperatures, solvent degradation could theoretically release reactive chlorine species. This is a very rare scenario but worth considering if all other sources are eliminated. | Check if a chlorinated solvent was used for the reaction itself, not just the workup. |
| Starting Material Contamination | Phenylhydrazine hydrochloride is a very common salt form for this reagent. If you used the hydrochloride salt and did not account for the associated chloride, this is a significant potential source. | Always check the full name and form of your starting materials on the bottle and in your notes. |
Q3: What specific reaction parameters are most likely to promote the formation of chlorinated byproducts?
A3: The formation of these byproducts is highly sensitive to the reaction conditions. The following parameters are critical:
-
Choice of Acid Catalyst: Using hydrochloric acid directly introduces a high concentration of nucleophilic chloride ions, making it the single greatest risk factor.[1]
-
Substrate Electronics: The presence of an electron-donating group, particularly one that can be easily protonated to become a good leaving group (like a methoxy group), on the phenylhydrazine ring significantly increases the risk.[1]
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the nucleophilic substitution to occur on the aromatic ring intermediate. Standard Fischer indole conditions often require heat, which can exacerbate this side reaction.[4]
-
Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions, including potential chlorination and decomposition.[2]
The interplay between a potent chlorine source (HCl) and a susceptible substrate (e.g., a methoxy-substituted phenylhydrazine) is the most common recipe for this unwanted side reaction.
References
Regioselectivity issues with substituted phenylhydrazines
Topic: Regioselectivity Issues with Substituted Phenylhydrazines
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most common challenges in this classic reaction: controlling regioselectivity. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer and troubleshooting format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity when using a substituted phenylhydrazine?
A1: Regioselectivity in the Fischer indole synthesis is a complex issue governed by a combination of electronic and steric factors, as well as the reaction conditions. When using a substituted phenylhydrazine with a symmetrical ketone, the key factors are:
-
Electronic Effects of the Substituent: The electronic nature of the group on the phenylhydrazine ring is paramount. The crucial step determining the final product is the acid-catalyzed[1][1]-sigmatropic rearrangement, which is followed by cyclization onto the aromatic ring.[2][3] This cyclization is an electrophilic aromatic substitution-type reaction. Therefore, the new carbon-carbon bond will preferentially form at the aromatic position most activated towards electrophilic attack.
-
Steric Hindrance: Bulky substituents, particularly at the ortho position of the phenylhydrazine, can sterically hinder the cyclization at that position, potentially directing the reaction to the other available ortho position.
-
Acid Catalyst: The choice and strength of the acid catalyst can significantly influence the reaction pathway and the resulting isomer ratio.[5][6] Stronger acids can sometimes overcome subtle electronic preferences or lead to different intermediates.
Q2: I'm using a meta-substituted phenylhydrazine and getting a mixture of 4- and 6-substituted indoles. How can I favor one isomer?
A2: This is a classic regioselectivity challenge. When you start with a meta-substituted phenylhydrazine, cyclization can occur at either the 2-position (ortho to the substituent) or the 6-position (para to the substituent), leading to 4-substituted and 6-substituted indoles, respectively.
-
With Electron-Donating Groups (EDG): If your substituent is an EDG (e.g., -CH₃, -OCH₃), cyclization is generally favored at the position para to the EDG, which results in the 6-substituted indole as the major product.[7] This is due to the strong activating effect of the EDG at the para position.
-
With Electron-Withdrawing Groups (EWG): For an EWG (e.g., -NO₂, -CF₃), selectivity is often poor, and you can expect a mixture of both 4- and 6-substituted products.[7] In some cases where the EWG is very bulky, the reaction may favor the less sterically hindered cyclization, leading to a slight preference for the 6-substituted indole.[7]
-
Troubleshooting Strategy: To improve selectivity, you can modify the reaction conditions. Sometimes, a weaker acid and lower temperatures can enhance the inherent electronic preference, while stronger acids and higher temperatures may decrease selectivity.[8] However, this must be balanced against the risk of lower overall yield.
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control which indole is formed?
A3: This is a very common problem. When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of indoles.[9][10] The regioselectivity is determined by which of the ketone's α-carbons participates in the[1][1]-sigmatropic rearrangement.
Key Control Strategies:
-
Choice of Acid Catalyst: The acidity of the medium is a major factor.[11] Using strong acids like Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of the enamine from the less substituted α-carbon (e.g., the methyl group of a methyl ketone).[10][11] This leads to the 3-unsubstituted indole. Conversely, weaker acidic media may favor indolization toward the more functionalized carbon.[5][12]
-
Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate. If one side of the ketone is significantly bulkier, the enamine will preferentially form on the other side, directing the regioselectivity.[10]
-
Reaction Conditions: Adjusting the reaction temperature and solvent can sometimes influence the ratio of regioisomers, although the choice of catalyst is typically the more dominant factor.[10]
The diagram below illustrates how an unsymmetrical ketone can lead to two potential products.
Q4: Why do some Fischer indolizations fail completely, especially with electron-rich substituents on the starting materials?
A4: While robust, the Fischer indole synthesis can fail with certain substitution patterns. A key failure mode occurs when the intermediate is diverted away from the productive[1][1]-sigmatropic rearrangement pathway.[13]
Computational studies have shown that highly electron-donating substituents can stabilize an alternative pathway involving heterolytic N-N bond cleavage.[13] This cleavage precludes the necessary C-C bond formation for indolization and instead leads to decomposition products. This is a notable challenge in attempts to synthesize certain C3 N-substituted indoles, where the reaction often fails under standard protic acid conditions.[13] If you are experiencing complete reaction failure with an electron-rich system, consider that this alternative cleavage pathway may be dominant.
Troubleshooting Tip: In such cases, switching from protic acids (like HCl, H₂SO₄) to Lewis acids (like ZnCl₂, BF₃) may improve the reaction's efficiency.[13] Lewis acids coordinate differently with the intermediates and may disfavor the N-N cleavage pathway.
Troubleshooting Guide: Poor Regioselectivity
You've run your Fischer indole synthesis with a substituted phenylhydrazine and an unsymmetrical ketone, but the NMR of your crude product shows an inseparable mixture of isomers. What do you do next? Follow this workflow to diagnose and solve the problem.
Summary of Causes and Solutions
| Potential Cause | Underlying Reason | Recommended Solution |
| Weak Acid Catalyst with Unsymmetrical Ketone | Thermodynamic equilibrium between the two possible enamine intermediates is established, leading to a mixture. | Switch to a stronger, non-equilibrating acid system like Eaton's reagent (P₂O₅/MeSO₃H) to favor kinetic deprotonation at the less-substituted carbon.[11] |
| Dominant Electronic Effects (meta-Substituent) | The substituent on the phenylhydrazine ring electronically activates or deactivates the two potential cyclization sites to different extents. | For EDGs, use milder conditions (e.g., acetic acid, lower temperature) to maximize the inherent electronic preference for the 6-position.[5][7] For EWGs, difficult to control; focus on optimizing separation. |
| Steric Hindrance | A bulky group on the ketone or an ortho-substituent on the phenylhydrazine physically blocks the approach for C-C bond formation. | If possible, redesign the ketone to be less hindered at the desired reaction site. If the hydrazine is the issue, consider an alternative synthetic route.[10] |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored regioisomer, reducing selectivity. | Optimize the reaction temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) and monitor the isomer ratio by LC-MS or ¹H NMR of crude aliquots.[12] |
Experimental Protocol: Regioselective Synthesis of 2,5-Dimethyl-1H-indole using Eaton's Reagent
This protocol provides a method for selectively synthesizing the indole derived from the reaction of p-tolylhydrazine with methyl ethyl ketone, favoring cyclization at the methyl group of the ketone.
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Methyl ethyl ketone (MEK)
-
Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methylphenylhydrazine hydrochloride (1.0 eq).
-
Hydrazone Formation (Optional but Recommended): While the reaction can be done in one pot, pre-forming the hydrazone can sometimes improve results. To do this, dissolve the phenylhydrazine in ethanol, add a catalytic amount of acetic acid, followed by methyl ethyl ketone (1.1 eq). Stir at room temperature for 1-2 hours until TLC indicates complete formation of the hydrazone. Remove the solvent under reduced pressure.
-
Cyclization: To the flask containing the crude hydrazone (or the starting phenylhydrazine and ketone), add Eaton's Reagent (10 mL per gram of phenylhydrazine) carefully at room temperature under a nitrogen atmosphere. The addition is exothermic.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by TLC or LC-MS (typically complete within 1-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. Caution: This step is highly exothermic and releases CO₂ gas. Perform in a large beaker with stirring.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2,5-dimethyl-1H-indole.
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchwithnj.com [researchwithnj.com]
- 12. benchchem.com [benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of methoxy-substituted indoles.
Technical Support Center: Methoxy-Indole Purification
A Senior Application Scientist's Guide to Navigating Common Challenges
Welcome to the technical support center for the purification of methoxy-substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often sensitive compounds. My aim here is not just to provide protocols, but to share the reasoning and chemical principles behind them, empowering you to troubleshoot effectively and adapt these methods to your specific molecule.
Methoxy-substituted indoles are prevalent scaffolds in pharmaceuticals and functional materials. However, the very electronic nature of the methoxy group, which makes these molecules interesting, also introduces specific purification hurdles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered throughout my career.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My methoxy-indole appears to be degrading on my standard silica gel column. What is happening and how can I prevent it?
This is the most common issue faced during the purification of electron-rich indoles. Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). The lone pair of electrons on the indole nitrogen can be protonated under these acidic conditions, forming an indoleninium ion. This protonation can trigger a cascade of decomposition pathways, including dimerization, polymerization, or reaction with nucleophilic solvents. The electron-donating nature of the methoxy group exacerbates this by making the indole ring even more susceptible to electrophilic attack.
Troubleshooting Flowchart: Decomposition on Silica Gel
Caption: Decision-making workflow for troubleshooting indole degradation.
Core Recommendation: Deactivate your stationary phase.
-
For Flash Chromatography: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system. This amine base will neutralize the acidic silanol groups, preventing protonation of your indole. It's crucial to add the base to both the slurry preparation solvent and the running eluent to maintain a consistent, neutral pH throughout the column bed.
-
Alternative Stationary Phases: If base-treatment is insufficient or incompatible with your molecule, consider switching to a more inert stationary phase.
-
Neutral Alumina: Less acidic than silica and can be a good first alternative.
-
Reverse-Phase (C18) Chromatography: This is an excellent, albeit more expensive, option. Purification is based on hydrophobicity, and the bonded silica support is far less reactive. A typical mobile phase would be a gradient of acetonitrile or methanol in water.
-
FAQ 2: I'm struggling to crystallize my methoxy-indole. It keeps oiling out or forming a very fine, impure powder. What can I do?
The methoxy group can increase the solubility of the indole in many organic solvents and disrupt the crystal lattice packing that is essential for forming well-defined crystals. "Oiling out" occurs when the compound's solubility in the solvent at a given temperature is exceeded, but the energy barrier to form an ordered crystal lattice is too high.
Key Strategies for Crystallization:
-
Solvent System Selection: The goal is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold. A binary solvent system is often more effective than a single solvent.
-
Good "Solvent": Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.
-
Good "Anti-Solvent": Hexanes, Heptane, Pentane, Toluene.
-
-
Slow Cooling & Seeding: Rapid cooling promotes precipitation, not crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a 4°C refrigerator. If you have a small amount of pure material from a previous attempt, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate controlled crystal growth.
-
Vapor Diffusion: This is a powerful technique for difficult-to-crystallize compounds. Dissolve your compound in a small amount of a "good" solvent (e.g., DCM) in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of "anti-solvent" (e.g., hexanes). The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow, ordered crystal formation.
FAQ 3: My desired methoxy-indole co-elutes with a very similar impurity. How can I improve my chromatographic separation?
This is a common issue when dealing with regioisomers (e.g., 4-methoxy vs. 5-methoxyindole) or closely related side-products. The key is to exploit subtle differences in their polarity and interactions with the stationary phase.
Chromatography Optimization Table
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Eluent Polarity | 20% EtOAc/Hexanes | Fine-tune the gradient. Try a very shallow gradient (e.g., increasing from 5% to 15% EtOAc over 20 column volumes). This increases the residence time on the column, allowing for better separation. |
| Solvent Selectivity | EtOAc/Hexanes | Change the solvent system. Swap EtOAc for DCM or methyl t-butyl ether (MTBE). These solvents have different hydrogen bonding capabilities and dipole moments, which can alter the relative retention times of your compounds. For example, using a DCM/Toluene system can sometimes resolve isomers that are inseparable in EtOAc/Hexanes. |
| Stationary Phase | Standard Silica (60 Å) | Change particle size/type. Move to a higher-resolution flash column with smaller particle size (e.g., 25-40 µm). Consider silica impregnated with silver nitrate (AgNO₃) if you have impurities with differing degrees of unsaturation. |
| Technique | Flash Chromatography | Switch to Preparative HPLC. If all else fails, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power. A C18 column with a water/acetonitrile gradient is a standard starting point. |
Part 2: Detailed Experimental Protocols
Protocol 1: Neutralized Flash Column Chromatography
This protocol is designed for the purification of a moderately polar, acid-sensitive methoxy-indole.
Objective: To purify the target compound while preventing on-column degradation.
Materials:
-
Crude reaction mixture containing the methoxy-indole.
-
Silica gel (230-400 mesh).
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N).
-
Glass column, flasks, and fraction collector.
-
TLC plates and visualization chamber (UV lamp, KMnO₄ stain).
Procedure:
-
Determine the Eluent System:
-
On a TLC plate, find a solvent system (e.g., 20% EtOAc/Hexanes) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Prepare a second TLC plate and develop it in the same solvent system but with 1% Et₃N added. Confirm that your compound is stable and the Rf value is acceptable.
-
-
Prepare the Neutralized Slurry:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude material).
-
Add your chosen eluent (e.g., 20% EtOAc/Hexanes) containing 1% Et₃N until a pourable slurry is formed. Stir gently for 5 minutes.
-
-
Pack the Column:
-
Secure your column vertically. With the stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add more eluent as needed to prevent the silica bed from running dry.
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of DCM or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elute and Collect Fractions:
-
Begin adding your mobile phase (containing 1% Et₃N) to the top of the column.
-
Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolate the Product:
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this process, but a high-vacuum pump may be needed for complete removal.
-
Protocol 2: Two-Solvent Recrystallization for Methoxy-Indoles
Objective: To obtain high-purity crystalline material from an impure solid.
Materials:
-
Impure methoxy-indole solid.
-
Solvent pair (e.g., Dichloromethane/Hexanes or Ethyl Acetate/Heptane).
-
Erlenmeyer flask, hot plate, and condenser.
-
Buchner funnel and filter paper.
Procedure:
-
Select the Solvent System:
-
Place a small amount of your impure solid in a test tube. Add a few drops of the "good" solvent (e.g., DCM) until it just dissolves.
-
Slowly add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes persistently cloudy. This confirms the solvent pair is suitable.
-
-
Dissolve the Compound:
-
Place the bulk of your impure solid in an Erlenmeyer flask.
-
Add the "good" solvent portion-wise while heating the mixture gently (with stirring) on a hot plate until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Hot Filtration (Optional but Recommended):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Induce Crystallization:
-
Remove the flask from the heat. Slowly add the "anti-solvent" dropwise to the hot solution until you see the first signs of persistent cloudiness (the saturation point).
-
Add one or two more drops of the "good" solvent to make the solution clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature undisturbed. Do not rush this step.
-
Once at room temperature, place the flask in an ice bath or a refrigerator (4°C) for at least an hour to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold "anti-solvent" to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Logical Relationship: Purification Strategy Selection
Caption: A logical guide for selecting the appropriate purification method.
Validation & Comparative
At the Crossroads of Synthesis: A Comparative Guide to 2-Methoxyphenylhydrazine and 4-Methoxyphenylhydrazine Hydrochlorides
An In-Depth Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, substituted phenylhydrazines are indispensable reagents, serving as foundational building blocks for a vast array of heterocyclic scaffolds critical to pharmaceutical and materials science.[1] Among these, the methoxy-substituted isomers, specifically 2-methoxyphenylhydrazine hydrochloride and 4-methoxyphenylhydrazine hydrochloride, are frequently employed. While structurally similar, the positional difference of the methoxy group—ortho versus para—imparts dramatically different electronic and steric characteristics, profoundly influencing their reactivity, reaction pathways, and ultimate utility in synthesis.
This guide provides a detailed, evidence-based comparison of these two key reagents. Moving beyond a simple catalog of properties, we will dissect the underlying chemical principles that govern their behavior, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals. Our focus is to illuminate not just what happens in a reaction, but why it happens, enabling more strategic and successful synthetic planning.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding begins with the fundamental properties of each reagent. While both are typically supplied as hydrochloride salts to improve stability and handling, subtle differences exist.
| Property | This compound | 4-Methoxyphenylhydrazine Hydrochloride |
| Structure | ||
| CAS Number | 6971-45-5[2] | 19501-58-7[3][4] |
| Molecular Formula | C₇H₁₁ClN₂O[2] | C₇H₁₁ClN₂O[3][5] |
| Molecular Weight | 174.63 g/mol [2] | 174.63 g/mol [3][4] |
| Appearance | White to pinkish powder[6][7] | Light pink to light brown or grey-yellow-pink solid[3][5] |
| Melting Point | Data not consistently reported | 160-162 °C (dec.)[3][5] |
| Solubility | Soluble in polar solvents | Soluble in water[5][8] |
The Decisive Factor: Electronic and Steric Influence of the Methoxy Group
The divergent synthetic performance of these isomers is rooted in the electronic and steric effects of the methoxy (-OCH₃) substituent. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing via induction (-I effect) but strongly electron-donating through resonance (+R effect), with the latter being dominant. This resonance effect is key to their reactivity.
4-Methoxyphenylhydrazine: The para positioning of the methoxy group allows for maximal resonance-based electron donation to the aromatic ring. This significantly increases the electron density at the nitrogen atom attached to the ring (Nα), enhancing its nucleophilicity and activating the ring for electrophilic attack during cyclization steps.
2-Methoxyphenylhydrazine: The ortho methoxy group also donates electron density via resonance. However, its proximity to the hydrazine moiety introduces two critical complicating factors:
-
Steric Hindrance: The physical bulk of the methoxy group can impede the approach of reactants to the adjacent hydrazine nitrogen.
-
Ortho Effect: This proximity can lead to unique intramolecular interactions and direct reaction pathways differently than predicted by electronic effects alone.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Caption: Influence of methoxy group position on reactivity.
Comparative Performance in the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus, is where the differences between these two reagents become most apparent.[9] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a phenylhydrazine with a ketone or aldehyde.[9][10]
4-Methoxyphenylhydrazine: The Reliable Workhorse for 5-Methoxyindoles
The use of 4-methoxyphenylhydrazine in the Fischer indole synthesis is generally straightforward and predictable. The electron-donating methoxy group at the C4 position activates the C5 position of the phenyl ring, facilitating the key[4][4]-sigmatropic rearrangement and subsequent cyclization to reliably yield 5-methoxyindoles. This reagent is a go-to choice for synthesizing precursors to important compounds like melatonin.[11]
2-Methoxyphenylhydrazine: A Complicated Path to 7-Methoxyindoles
While 2-methoxyphenylhydrazine is used to access 7-methoxyindoles, its journey is fraught with potential complications. The ortho methoxy group can lead to what is known as an "abnormal" Fischer indole synthesis.[10][12]
-
Normal Pathway: Cyclization occurs at the C6 position of the phenylhydrazine (para to the methoxy group), leading to the desired 7-methoxyindole.
-
Abnormal Pathway: Under certain acidic conditions (particularly with HCl), cyclization can occur at the C2 position, directly adjacent to the methoxy group. This can be followed by elimination of the methoxy group and substitution by the acid's counter-ion (e.g., chloride), leading to halogenated byproducts.[10][12]
One study specifically found that the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol gave a chlorinated indole as the major product, with the expected 7-methoxyindole being the minor product.[10][12] This highlights the critical importance of catalyst selection when using the ortho isomer. Lewis acids or non-nucleophilic Brønsted acids are often preferred to mitigate this side reaction.[13][14]
dot graph TD { node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Caption: Competing pathways in the Fischer Indole Synthesis of 2-methoxyphenylhydrazones.
Experimental Protocols: A Practical Demonstration
To provide a tangible comparison, the following protocols outline the synthesis of methoxy-substituted indoles using both isomers.
Experimental Protocol 1: Synthesis of 5-Methoxy-2-methylindole using 4-Methoxyphenylhydrazine Hydrochloride
This protocol demonstrates the predictable synthesis of a 5-substituted indole.
Objective: To synthesize 5-methoxy-2-methylindole from 4-methoxyphenylhydrazine hydrochloride and acetone.
Methodology:
-
Hydrazone Formation: In a round-bottom flask, suspend 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) in ethanol (20 mL). Add acetone (0.73 mL, 10 mmol) and a catalytic amount of acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.
-
Indolization: To the hydrazone mixture, add polyphosphoric acid (PPA) (10 g) portion-wise while stirring.
-
Heat the reaction mixture to 100 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-methoxy-2-methylindole.
Expected Outcome: This reaction typically proceeds with good yield and high regioselectivity, providing the 5-methoxyindole as the sole major product.
Experimental Protocol 2: Synthesis of 7-Methoxy-2-methylindole using this compound
This protocol highlights the considerations needed to favor the desired 7-substituted product.
Objective: To synthesize 7-methoxy-2-methylindole, minimizing the formation of abnormal byproducts.
Methodology:
-
Hydrazone Formation: In a round-bottom flask, suspend this compound (1.75 g, 10 mmol) in glacial acetic acid (20 mL). Add acetone (0.73 mL, 10 mmol).
-
Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone in situ.
-
Indolization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The use of acetic acid as both solvent and catalyst avoids the introduction of nucleophilic counter-ions like chloride.[13]
-
Monitor the reaction by TLC for the disappearance of the hydrazone and the formation of the indole product.
-
Workup and Purification: After cooling, pour the reaction mixture into ice-water (100 mL).
-
Basify the mixture with 10M sodium hydroxide solution until pH > 10 to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired 7-methoxyindole from any potential side products.
Critical Considerations: The choice of a non-nucleophilic acid catalyst like PPA, p-toluenesulfonic acid, or using acetic acid as the solvent/catalyst system is crucial to suppress the formation of halogenated byproducts.[14] Yields may be more variable than with the para isomer and purification is often necessary to ensure product purity.
Summary and Strategic Recommendations
The choice between 2-methoxyphenylhydrazine and 4-methoxyphenylhydrazine hydrochloride is not arbitrary but a strategic decision based on the desired synthetic target and an understanding of their intrinsic reactivity.
| Feature | 2-Methoxyphenylhydrazine HCl | 4-Methoxyphenylhydrazine HCl |
| Primary Use | Synthesis of 7-substituted indoles and related heterocycles. | Synthesis of 5-substituted indoles and related heterocycles.[3] |
| Key Advantage | Provides access to the sterically encumbered 7-position. | High predictability, reliability, and typically higher yields. |
| Major Challenge | Prone to "abnormal" reaction pathways, leading to byproducts.[10][12] | Limited to 5-substituted products due to inherent regioselectivity. |
| Recommendation | Use with caution. Requires careful selection of non-nucleophilic acid catalysts and rigorous purification. | The preferred reagent for straightforward, high-yield synthesis of 5-methoxyindoles and related structures. |
For drug development professionals and researchers requiring reliable, scalable access to 5-methoxyindoles or other heterocycles where the para-methoxy group directs reactivity, 4-methoxyphenylhydrazine hydrochloride is the unequivocally superior choice. It is a robust, predictable, and efficient building block used in the synthesis of numerous APIs.[15]
Conversely, This compound is a specialist tool. It should be selected specifically when the 7-methoxyindole scaffold is the synthetic goal. Its use demands a higher level of expertise, involving careful optimization of reaction conditions to navigate the potential for abnormal pathways and secure the desired product. The synthetic chemist who masters its peculiarities is rewarded with access to a valuable and less common chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
A Comparative Guide to Ortho- vs. Para-Methoxyphenylhydrazine in Fischer Indole Synthesis
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and bioactive natural products. The judicious selection of starting materials is paramount, directly influencing reaction pathways, yields, and the purity of the final product. This guide provides an in-depth comparative analysis of ortho-methoxyphenylhydrazine and para-methoxyphenylhydrazine as precursors in the Fischer indole synthesis, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Critical Role of Substituent Placement
The Fischer indole synthesis, a venerable and versatile reaction, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to yield an indole.[1] The electronic and steric nature of substituents on the phenylhydrazine ring profoundly impacts the reaction's course.[2] The methoxy group (-OCH₃), a strong electron-donating group, generally facilitates the reaction by increasing the nucleophilicity of the enamine intermediate, a key step in the cyclization process. However, the seemingly subtle change in its position from para to ortho introduces a dramatic divergence in reactivity, leading to fundamentally different product profiles. This guide will elucidate these differences, providing a clear rationale for choosing the appropriate isomer for your target indole.
Mechanistic Divergence: "Normal" vs. "Abnormal" Fischer Indole Synthesis
The classical Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[4] The position of the methoxy group dictates whether this "normal" pathway is followed or if an "abnormal" route is taken.
The "Normal" Pathway of para-Methoxyphenylhydrazine
When para-methoxyphenylhydrazine is employed, the methoxy group is positioned away from the reaction centers. It exerts its electron-donating effect through resonance, activating the aromatic ring and facilitating the key[3][3]-sigmatropic rearrangement. This leads to the predictable formation of a 5-methoxy-substituted indole, as illustrated in the reaction with cyclohexanone to form 6-methoxy-1,2,3,4-tetrahydrocarbazole.
Caption: "Normal" Fischer Indole Synthesis with p-Methoxyphenylhydrazine.
The "Abnormal" Pathway of ortho-Methoxyphenylhydrazine
In stark contrast, the proximity of the methoxy group in ortho-methoxyphenylhydrazine to the reaction site can initiate an "abnormal" Fischer indole synthesis.[2] In this pathway, cyclization can occur at the carbon atom bearing the methoxy group. This is often followed by the elimination and substitution of the methoxy group, particularly in the presence of nucleophilic solvents or reagents.[2] This can lead to a mixture of products, including the expected 7-methoxyindole and, significantly, products where the methoxy group has been replaced.
For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with ethanolic HCl was found to yield ethyl 6-chloroindole-2-carboxylate as the major product, a result of cyclization at the methoxy-substituted position followed by substitution with a chloride ion from the acid catalyst.[2]
Caption: "Abnormal" Fischer Indole Synthesis with o-Methoxyphenylhydrazine.
Comparative Experimental Data
To provide a tangible comparison, the following table summarizes the outcomes of the Fischer indole synthesis with ortho- and para-methoxyphenylhydrazine using cyclohexanone and a related dicarbonyl compound as the carbonyl partner.
| Phenylhydrazine Isomer | Carbonyl Compound | Product(s) | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| para-Methoxyphenylhydrazine | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | ~95 | [5] |
| ortho-Methoxyphenylhydrazine | Cyclohexanone | 8-Methoxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 80 (with 4-nitro substituent) | [3] |
| para-Methoxyphenylhydrazine | 1,3-Cyclohexanedione | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | Ethanol/Water | Reflux | Not specified | [6] |
| para-Methoxyphenylhydrazine | 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | Acetic Acid/HCl | 125-130 | 67 | [7] |
Key Observations:
-
Predictability: para-Methoxyphenylhydrazine consistently yields the expected 6-methoxy-substituted tetrahydrocarbazole derivatives in high yields under standard Fischer indole conditions.[5][7]
-
Potential for "Abnormal" Products: While the reaction of ortho-methoxyphenylhydrazine with cyclohexanone can produce the "normal" 8-methoxy-tetrahydrocarbazole, the potential for side reactions and the formation of "abnormal" products, especially with different carbonyl partners and strong acid catalysts, is a critical consideration.[2][3] The yield for the ortho-isomer in the table is for a substrate with an additional nitro group, which may influence the reaction.
-
Yields: In cases where the "normal" reaction proceeds for both isomers, the yields are generally comparable and often high, demonstrating the activating nature of the methoxy group.
Experimental Protocols
The following protocols provide a general framework for conducting the Fischer indole synthesis with methoxyphenylhydrazines. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.
General Protocol for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole from para-Methoxyphenylhydrazine
This one-pot procedure is a robust method for the synthesis of tetrahydrocarbazoles.
Materials:
-
para-Methoxyphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
To a solution of para-methoxyphenylhydrazine hydrochloride in glacial acetic acid, add a molar equivalent of cyclohexanone.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-methoxy-1,2,3,4-tetrahydrocarbazole.
Protocol for the Synthesis of 8-Methoxy-1,2,3,4-tetrahydrocarbazole from ortho-Methoxyphenylhydrazine
Caution should be exercised due to the potential for "abnormal" product formation. Careful analysis of the product mixture is recommended.
Materials:
-
ortho-Methoxyphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
Dissolve ortho-methoxyphenylhydrazine hydrochloride in glacial acetic acid and add one equivalent of cyclohexanone.
-
Reflux the mixture, monitoring the reaction by TLC for the consumption of starting material and the formation of the product.
-
After the reaction is complete, allow the mixture to cool and then carefully pour it into a beaker of crushed ice with stirring.
-
Isolate the solid product by vacuum filtration and wash with copious amounts of water.
-
Dry the crude product and purify by column chromatography or recrystallization to separate the desired 8-methoxy-1,2,3,4-tetrahydrocarbazole from any potential side products.
Conclusion and Recommendations
The choice between ortho- and para-methoxyphenylhydrazine in Fischer indole synthesis is dictated by the desired substitution pattern of the final indole product.
-
para-Methoxyphenylhydrazine is the reagent of choice for the reliable and high-yielding synthesis of 5-methoxyindoles (which corresponds to 6-methoxy-tetrahydrocarbazoles when using cyclohexanone). Its reactivity is predictable, following the "normal" Fischer indole pathway.
-
ortho-Methoxyphenylhydrazine should be used when the target is a 7-methoxyindole (or 8-methoxy-tetrahydrocarbazole). However, researchers must be cognizant of the potential for "abnormal" reaction pathways, especially when using strong, nucleophilic acids. This can lead to the formation of side products where the methoxy group is substituted. Careful selection of reaction conditions (e.g., using non-nucleophilic acids like polyphosphoric acid) and thorough product characterization are crucial when working with this isomer.
By understanding the distinct mechanistic pathways and potential outcomes associated with each isomer, researchers can harness the power of the Fischer indole synthesis with greater precision and efficiency in their synthetic endeavors.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. wjarr.com [wjarr.com]
- 6. prepchem.com [prepchem.com]
- 7. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to 2-Methoxyphenylhydrazine Hydrochloride for indole synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and pharmaceuticals. For decades, the Fischer indole synthesis, often employing reagents like 2-methoxyphenylhydrazine hydrochloride, has been a workhorse for constructing this vital heterocycle. However, the demands of modern drug discovery for greater efficiency, functional group tolerance, and molecular diversity have spurred the development of powerful alternatives. This guide provides an in-depth, objective comparison of contemporary methods that circumvent the limitations of classical hydrazine-based approaches, offering researchers a broader toolkit for indole construction. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of key alternatives, supported by experimental data and detailed protocols.
The Enduring Legacy and Inherent Limitations of the Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, proceeds via the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][2] The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement (the key indole-forming step), followed by cyclization and elimination of ammonia.[1] While undeniably powerful and still widely used, this classical method suffers from several drawbacks:
-
Harsh Conditions: The reaction often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[4]
-
Limited Substrate Scope: The availability and stability of substituted hydrazines can be a limiting factor. Electron-withdrawing groups on the hydrazine can hinder the reaction.[5]
-
Regioselectivity Issues: With unsymmetrical ketones, mixtures of indole regioisomers can be formed.
These limitations have driven the innovation of new synthetic strategies that offer milder conditions, broader substrate scope, and greater control over the final product.
Modern Strategies: A Paradigm Shift in Indole Construction
Contemporary indole synthesis has largely moved towards transition-metal-catalyzed methods and other named reactions that offer significant advantages over the Fischer synthesis. This guide will focus on four prominent and practical alternatives:
-
The Larock Indole Synthesis: A versatile palladium-catalyzed approach.
-
The Nenitzescu Indole Synthesis: For the specific preparation of 5-hydroxyindoles.
-
The Hemetsberger-Knittel Indole Synthesis: A thermal approach for indole-2-carboxylates.
-
The Bischler-Möhlau Indole Synthesis: A classic method with modern improvements.
The Larock Indole Synthesis: A Palladium-Powered Annulation
The Larock indole synthesis, first reported in 1991, has emerged as a highly versatile and powerful method for the preparation of 2,3-disubstituted indoles.[6][7] This reaction involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodo- or o-bromoaniline) with a disubstituted alkyne.[6][7]
Mechanistic Rationale
The catalytic cycle of the Larock indole synthesis is a testament to the power of palladium catalysis. The generally accepted mechanism proceeds through the following key steps:[6][8]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the o-haloaniline to form a Pd(II) species.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond.
-
Intramolecular Cyclization: The nitrogen of the aniline attacks the newly formed vinylpalladium species, leading to a six-membered palladacycle.
-
Reductive Elimination: Reductive elimination from the palladacycle regenerates the Pd(0) catalyst and releases the indole product.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole
The following is a general procedure for the Larock indole synthesis:[9]
-
To a reaction flask, add the o-iodoaniline (1.0 equiv), the disubstituted alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 100 °C for 6-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Performance Comparison
| Feature | Larock Indole Synthesis | Fischer Indole Synthesis (Traditional) |
| Starting Materials | o-Haloanilines, Alkynes | Arylhydrazines, Ketones/Aldehydes |
| Catalyst/Reagent | Palladium catalyst, Base | Strong acid (Brønsted or Lewis) |
| Temperature | 60-110 °C[7] | Often >150 °C[9] |
| Functional Group Tolerance | Generally good | Limited by acidic conditions |
| Yields | Often >80%[7] | Variable, can be low[10] |
| Key Advantage | High versatility, mild conditions | Readily available starting materials |
The Nenitzescu Indole Synthesis: Access to 5-Hydroxyindoles
The Nenitzescu indole synthesis is a valuable method for the preparation of 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester (enamine).[11][12] This reaction, first reported in 1929, provides direct access to a key structural motif found in biologically important molecules like serotonin.[11][13]
Mechanistic Insights
The mechanism of the Nenitzescu synthesis involves a sequence of addition and cyclization steps:[11]
-
Michael Addition: The enamine acts as a nucleophile and undergoes a Michael addition to the benzoquinone.
-
Nucleophilic Attack: The enamine π-bond then attacks one of the carbonyl groups of the quinone.
-
Elimination: Subsequent elimination of water leads to the formation of the aromatic indole ring.
Caption: Simplified Mechanism of the Nenitzescu Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate
A typical procedure for the Nenitzescu synthesis is as follows:[13]
-
Dissolve p-benzoquinone in a suitable solvent such as acetone.
-
Add ethyl 3-aminocrotonate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Performance Comparison
| Feature | Nenitzescu Indole Synthesis | Fischer Indole Synthesis (for 5-Hydroxyindoles) |
| Starting Materials | Benzoquinones, Enamines | 4-Hydroxyphenylhydrazine, Ketones/Aldehydes |
| Product Scope | Specifically 5-hydroxyindoles | Broader scope, but requires specific hydrazine |
| Conditions | Typically neutral or mildly acidic | Strongly acidic |
| Key Advantage | Direct access to 5-hydroxyindoles | More general indole synthesis method |
The Hemetsberger-Knittel Indole Synthesis: A Thermal Cyclization Route
The Hemetsberger-Knittel synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[3][14] While not as commonly employed as other methods, it offers a unique pathway to a specific class of indoles.
Proposed Mechanism
The exact mechanism is not fully elucidated, but it is postulated to proceed through a nitrene intermediate.[3] The thermal decomposition of the azide is thought to generate a highly reactive nitrene, which then undergoes intramolecular C-H insertion to form the indole ring. Azirine intermediates have also been isolated, suggesting a complex reaction pathway.[3]
Caption: General Workflow for the Hemetsberger-Knittel Synthesis.
Experimental Protocol: General Procedure
The synthesis involves two main steps:[15]
-
Synthesis of the 2-azido-3-arylacrylate: This is typically achieved through a Knoevenagel condensation of an aromatic aldehyde with an alkyl azidoacetate in the presence of a base.
-
Thermolysis: The purified 2-azido-3-arylacrylate is heated in an inert, high-boiling solvent (e.g., xylene) to induce thermal decomposition and cyclization to the indole-2-carboxylate.
Performance Comparison
| Feature | Hemetsberger-Knittel Synthesis | Fischer Indole Synthesis (for Indole-2-carboxylates) |
| Starting Materials | 3-Aryl-2-azido-propenoic esters | Arylhydrazines, Pyruvic acid derivatives |
| Conditions | Thermal (high temperature) | Acidic, often high temperature |
| Yields | Typically >70% | Variable |
| Key Disadvantage | Instability and difficulty in synthesizing the azide starting material. | Potential for decarboxylation under harsh conditions |
The Bischler-Möhlau Indole Synthesis: A Classic Reimagined
The Bischler-Möhlau synthesis is a classic method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[10][16][17] Historically, this reaction was plagued by harsh conditions and low yields.[10] However, modern modifications, including the use of microwave irradiation, have revitalized this approach.[16]
Reaction Mechanism
The reaction proceeds through the formation of an α-anilino ketone intermediate, followed by cyclization and aromatization:[10][16]
-
Nucleophilic Substitution: Two molecules of aniline react with the α-bromo-acetophenone. One acts as a nucleophile to displace the bromide, and the second acts as a base.
-
Intermediate Formation: This forms an α-anilino ketone intermediate.
-
Electrophilic Cyclization: The electron-rich aniline ring attacks the ketone carbonyl, leading to cyclization.
-
Aromatization: Dehydration and tautomerization result in the final 2-aryl-indole product.
Caption: Simplified Mechanism of the Bischler-Möhlau Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
The following is a modern, microwave-assisted protocol:[9]
-
Step 1: Synthesis of N-Phenacylaniline: Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate and allow them to react in the solid state for 3 hours at room temperature.
-
Step 2: Microwave-Assisted Cyclization: Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.
Performance Comparison
| Feature | Bischler-Möhlau Synthesis (Microwave) | Fischer Indole Synthesis (for 2-Arylindoles) |
| Starting Materials | α-Haloacetophenones, Anilines | Phenylhydrazine, Aryl ketones |
| Conditions | Microwave irradiation, solid-state | High temperature, strong acid |
| Reaction Time | Minutes | Hours |
| Yields (Modern) | Good to excellent (e.g., 71%)[9] | Good (e.g., 72-80%)[9] |
| Key Advantage | Rapid synthesis, milder than classical Bischler-Möhlau | One-pot procedure |
Conclusion: Choosing the Right Tool for the Job
The synthesis of indoles has evolved significantly from its classical roots. While the Fischer indole synthesis remains a valuable tool, the modern synthetic chemist has a diverse array of powerful alternatives at their disposal. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group compatibility.
-
For highly substituted, diverse indoles under mild conditions, the Larock synthesis is often the method of choice.
-
When the target is a 5-hydroxyindole , the Nenitzescu synthesis offers a direct and efficient route.
-
For the specific synthesis of indole-2-carboxylates , the Hemetsberger-Knittel synthesis provides a unique, albeit sometimes challenging, pathway.
-
The Bischler-Möhlau synthesis , particularly with modern microwave-assisted protocols, offers a rapid entry to 2-arylindoles .
By understanding the strengths and limitations of each of these methods, researchers can make informed decisions to accelerate their research and drug development programs. The continued innovation in indole synthesis promises an even more exciting future for this indispensable heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. organicreactions.org [organicreactions.org]
- 14. synarchive.com [synarchive.com]
- 15. mdpi.com [mdpi.com]
- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 17. Bischler-Möhlau Indole Synthesis [drugfuture.com]
Validation of indole synthesis using spectroscopic methods
<A Senior Application Scientist's Guide to the Spectroscopic Validation of Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds. The synthetic routes to these valuable molecules are diverse and often complex, making the unambiguous confirmation of the final product's structure an indispensable step in the research and development pipeline. This guide provides an in-depth comparison of the most common spectroscopic methods employed for the validation of indole synthesis, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Spectroscopic Quadrumvirate: A Comparative Overview
The structural elucidation of a newly synthesized indole derivative is rarely accomplished with a single technique. Instead, a combination of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. The four principal techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—form a powerful analytical quadrumvirate. Their complementary nature allows for a comprehensive and confident validation of the target molecule's identity, purity, and structure.
| Spectroscopic Method | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unparalleled for complete structure elucidation. | Lower sensitivity, requires larger sample amounts, more complex data interpretation. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns offer structural clues. | High sensitivity, provides exact mass, and can be coupled with chromatography. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| UV-Vis Spectroscopy | Information about the electronic structure and conjugation. | Simple, quantitative, and non-destructive. | Provides limited structural information, spectra can be broad and lack detail. |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecular Framework
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, including indoles. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Why NMR is Essential for Indole Validation: The indole ring system has a unique set of protons and carbons whose chemical shifts and coupling patterns are highly informative. For instance, the N-H proton of the indole ring typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum (δ 8.0-12.0 ppm), with its exact position being sensitive to solvent and concentration.[1] The protons on the pyrrole and benzene rings exhibit characteristic chemical shifts and coupling constants that are influenced by the substitution pattern.[1][2]
Similarly, ¹³C NMR spectroscopy provides the chemical shifts of each carbon atom in the indole scaffold. The C2 and C3 carbons of the pyrrole ring, for example, have distinct chemical shifts (around δ 125 ppm and δ 102 ppm, respectively) that are crucial for confirming the core structure.[1][3]
Advanced NMR Techniques for Complex Indoles: For more complex indole derivatives, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
-
COSY experiments reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. This is particularly useful for assigning protons on the benzene ring and any aliphatic side chains.[4][5][6]
-
HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is critical for establishing connectivity between different parts of the molecule, such as linking substituents to the indole core.[4][5][6][7]
Experimental Protocol: A General Workflow for NMR Analysis of a Synthesized Indole
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule.
Why IR is a Quick Check for Indole Synthesis: In the context of indole synthesis, IR spectroscopy can quickly confirm the presence of key functional groups. The characteristic N-H stretch of the indole ring appears as a sharp peak around 3400-3500 cm⁻¹.[8][9] The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to peaks in the 1500-1620 cm⁻¹ region.[8] If the indole has been modified with other functional groups, such as a carbonyl group, a strong absorption will be present in the corresponding region (typically 1650-1800 cm⁻¹).
Experimental Protocol: Acquiring an FT-IR Spectrum of a Synthesized Indole
Mass Spectrometry (MS): The Molecular Weight and Formula Determinator
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a synthesized indole.
Why MS is Crucial for Confirming the Final Product: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence (typically with a mass accuracy of < 2 ppm).[10] This is a critical step in confirming that the desired reaction has occurred and that the product has the correct molecular formula.[11]
Fragmentation Analysis for Structural Clues: In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. Techniques like electron ionization (EI) are "hard" ionization methods that cause extensive fragmentation, while "soft" ionization techniques like electrospray ionization (ESI) typically result in less fragmentation and a more prominent molecular ion peak.[12] Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation, providing valuable information about the molecule's structure.[10][13][14] The fragmentation pathways of indole derivatives can be complex but often involve characteristic losses that can help to confirm the structure.[13][15][16]
Experimental Protocol: High-Resolution ESI-MS Analysis of a Synthesized Indole
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like indoles.
Why UV-Vis is a Useful Complementary Technique: The indole ring system has characteristic UV absorption bands. The position and intensity of these bands can be influenced by substituents on the ring.[17][18] While UV-Vis spectroscopy does not provide the detailed structural information of NMR or MS, it can be a quick and easy way to monitor the progress of a reaction or to confirm the presence of the indole chromophore.[19][20][21] For example, the formation of an indole from a non-conjugated precursor will result in the appearance of the characteristic indole absorption spectrum.
Conclusion: A Synergistic Approach to Validation
The validation of a synthesized indole is a critical process that relies on the synergistic use of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, MS, IR, and UV-Vis spectroscopy offer complementary data that are essential for a comprehensive and confident characterization of the final product. By understanding the strengths and weaknesses of each technique and by following robust experimental protocols, researchers can ensure the integrity of their synthetic work and accelerate the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. magritek.com [magritek.com]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
A Comparative Guide to the Efficacy of Acid Catalysts in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains an indispensable tool for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] The acid-catalyzed cyclization of an arylhydrazone lies at the heart of this transformation, and the choice of acid catalyst is a critical parameter that profoundly influences reaction efficiency, yields, and, in some cases, regioselectivity.[3] This guide provides a comprehensive comparison of commonly employed acid catalysts, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in catalyst selection and reaction optimization.
The Pivotal Role of the Acid Catalyst: A Mechanistic Overview
The Fischer indole synthesis proceeds through a cascade of acid-mediated transformations.[4] Understanding the role of the acid catalyst in each step is fundamental to appreciating the nuances of catalyst selection. The generally accepted mechanism involves:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone. While this step can sometimes be performed separately, it is often integrated into a one-pot procedure where the acid catalyst facilitates the dehydration.
-
Tautomerization to Ene-hydrazine: The arylhydrazone tautomerizes to the crucial ene-hydrazine intermediate. The acid catalyst accelerates this equilibrium.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[6] The acid catalyst is essential for protonating the imine nitrogen, which facilitates this rearrangement.
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a cyclic aminal.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia from the cyclic aminal to yield the aromatic indole ring.[4]
Caption: General mechanism of the Fischer indole synthesis.
A Comparative Analysis of Acid Catalysts
The diverse array of acid catalysts employed in the Fischer indole synthesis can be broadly categorized into Brønsted acids and Lewis acids. Each class, and indeed each catalyst within a class, presents a unique set of advantages and disadvantages.
Brønsted Acids: The Protonic Powerhouses
Brønsted acids, or proton donors, are classic catalysts for the Fischer indole synthesis. Their efficacy often correlates with their acid strength.
-
Polyphosphoric Acid (PPA): PPA is a viscous, high-boiling liquid and a powerful dehydrating agent, making it a highly effective catalyst for this synthesis.[7] It often affords excellent yields, particularly for less reactive substrates. However, its high viscosity can make stirring and work-up challenging.[8]
-
Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): These are strong, readily available, and inexpensive Brønsted acids that have been widely used.[1] However, their corrosive nature and the potential for charring or other side reactions with sensitive substrates can be significant drawbacks.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, organic-soluble acid, p-TsOH is often considered a milder and more user-friendly alternative to strong mineral acids.[9] It is effective for a range of substrates and reaction conditions, including solvent-free approaches.[10]
-
Acetic Acid: While often used as a solvent, glacial acetic acid can also serve as a catalyst, particularly for more reactive substrates.[11] It represents one of the mildest acidic conditions for this reaction.
Lewis Acids: Electron-Pair Acceptors in Action
Lewis acids catalyze the Fischer indole synthesis by coordinating with the nitrogen or oxygen atoms of the intermediates, thereby activating them towards the key transformations.[3]
-
Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is one of the most commonly used Lewis acid catalysts.[12] It is relatively inexpensive and effective for a broad range of substrates. However, it is hygroscopic and its activity can be diminished by moisture. The work-up often requires treatment with acid to dissolve the zinc salts.[12]
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is a powerful and versatile Lewis acid that often provides high yields.[13] It is a liquid, making it easy to handle and measure. However, it is moisture-sensitive and can fume in air.
-
Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃): These are strong Lewis acids that can be very effective catalysts.[1] However, their high reactivity can sometimes lead to side reactions or degradation of the product. They are also hygroscopic.
Heterogeneous Acid Catalysts: The Green Frontier
In recent years, the principles of green chemistry have driven the exploration of solid acid catalysts, which offer advantages in terms of ease of separation, reusability, and reduced environmental impact.[14]
-
Amberlite IR-120: This strongly acidic cation-exchange resin has been successfully employed as a recyclable catalyst for the Fischer indole synthesis, providing good to excellent yields.[15][16]
-
Zeolites and Clays: Zeolites (like HY) and montmorillonite clays (like K10) are solid acids that have shown catalytic activity in this reaction, often under solvent-free or microwave conditions.[14]
-
Phosphomolybdic Acid: This heteropoly acid has demonstrated high efficacy, leading to excellent yields in short reaction times.[14]
Performance Comparison: A Data-Driven Overview
The following table summarizes a compilation of experimental data from various sources to provide a comparative overview of the performance of different acid catalysts in the Fischer indole synthesis. It is important to note that direct comparison can be challenging due to variations in substrates, solvents, temperatures, and reaction times across different studies.
| Catalyst | Substrate 1 (Arylhydrazine) | Substrate 2 (Carbonyl) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acids | |||||||
| PPA | Phenylhydrazine | Acetophenone | - | 100 | 0.25 | High (not specified) | [8] |
| p-TsOH | Phenylhydrazine | 3-Pentanone | - | 100 | 0.08 | 82 | [9] |
| Acetic Acid | Phenylhydrazine hydrochloride | Cyclohexanone | Acetic Acid | reflux | 0.75 | 50 | [17] |
| Lewis Acids | |||||||
| ZnCl₂ | Acetophenone phenylhydrazone | - | - | 170 | 0.08 | 72-80 | [12] |
| BF₃·OEt₂ | Phenylhydrazine | 2-Butanone | Ethanol | reflux | 4 | 90 | [13] |
| Heterogeneous Acids | |||||||
| Amberlite IR-120 | Phenylhydrazine | Various ketones | Ethanol | reflux | 6-10 | 70-88 | [15] |
| Zeolite-HY | Phenyl hydrazine hydrochloride | Acetophenone | Chloroform | 60 | 4 | 43 | [14] |
| Montmorillonite K10 | Phenyl hydrazine hydrochloride | Acetophenone | Chloroform | 60 | 4 | 70 | [14] |
| Phosphomolybdic acid | Phenyl hydrazine hydrochloride | Acetophenone | Chloroform | 60 | 4 | 86 | [14] |
Causality Behind Experimental Choices: Detailed Protocols and Insights
The selection of a specific catalyst and reaction conditions is a deliberate process guided by the nature of the substrates and the desired outcome. The following detailed protocols for representative catalysts highlight the reasoning behind each step.
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol is well-suited for substrates that may be less reactive and require strong acidic and dehydrating conditions to drive the reaction to completion.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10 times the weight of phenylhydrazine)
Procedure:
-
Pre-formation of Hydrazone (Optional but Recommended): In a round-bottom flask, combine phenylhydrazine and acetophenone. Heat the mixture gently (e.g., in a water bath at 60 °C) for 30 minutes. This step ensures the formation of the hydrazone intermediate before subjecting it to the harsh conditions of hot PPA, which can minimize side reactions of the starting materials.
-
Catalyst Activation and Reaction: In a separate, larger flask equipped with a mechanical stirrer, heat PPA to 80-90 °C. The high viscosity of PPA necessitates mechanical stirring for efficient mixing. Preheating the PPA ensures that the reaction proceeds at an adequate rate upon addition of the hydrazone.
-
Controlled Addition: Carefully add the pre-formed phenylhydrazone to the hot PPA in portions, ensuring the temperature does not exceed 100 °C. Portion-wise addition helps to control the exothermicity of the reaction.
-
Reaction Completion: Continue stirring the mixture at 100 °C for 10-15 minutes. The short reaction time is a testament to the high reactivity of PPA.
-
Work-up and Isolation: Allow the reaction mixture to cool slightly and then pour it carefully onto crushed ice. This quenches the reaction and begins the process of precipitating the product. The viscous PPA is hydrolyzed by water, making the mixture easier to handle. Neutralize the acidic solution with a base (e.g., 10% NaOH) to precipitate the 2-phenylindole product. The crude product is then collected by filtration.[8]
Caption: Experimental workflow for Fischer indole synthesis using PPA.
Protocol 2: Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol showcases the use of a potent Lewis acid in a standard organic solvent, offering a more homogeneous reaction mixture compared to PPA.
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
Procedure:
-
Reactant Solution: Dissolve phenylhydrazine and 2-butanone in ethanol in a round-bottom flask. Ethanol serves as a polar protic solvent that can facilitate both hydrazone formation and the subsequent cyclization.
-
Catalyst Addition: Carefully add BF₃·OEt₂ to the reaction mixture. BF₃·OEt₂ is a strong Lewis acid that will catalyze the necessary steps. It is often used in stoichiometric or slight excess to ensure complete reaction.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 4 hours). The elevated temperature provides the activation energy for the[5][5]-sigmatropic rearrangement.
-
Work-up and Isolation: After cooling, the reaction is typically quenched with water or a basic solution. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by crystallization or chromatography to yield the pure 2,3-dimethyl-1H-indole. A reported yield for this reaction is approximately 90%.[13]
Protocol 3: Synthesis of Indoles using Amberlite IR-120
This protocol exemplifies a greener approach using a solid acid catalyst, which simplifies purification and allows for catalyst recycling.
Materials:
-
Arylhydrazine
-
Ketone or Aldehyde
-
Ethanol
-
Amberlite IR-120 resin
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the arylhydrazine, the carbonyl compound, and Amberlite IR-120 resin in ethanol. The resin provides the acidic protons necessary for catalysis.
-
Reflux: Heat the mixture to reflux with stirring for 6-10 hours. The heterogeneous nature of the reaction requires efficient stirring to ensure good contact between the reactants and the catalyst.
-
Catalyst Removal: After the reaction is complete, cool the mixture and simply filter off the Amberlite IR-120 resin. This is a major advantage over homogeneous catalysts, as it avoids a complex aqueous work-up.
-
Product Isolation: The filtrate, containing the product, is concentrated under reduced pressure. The crude product can then be purified by crystallization or chromatography. The recovered resin can be washed, dried, and reused for subsequent reactions.[15]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cbijournal.com [cbijournal.com]
- 17. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Performance of Substituted Phenylhydrazines: Electron-Donating vs. Electron-Withdrawing Groups
For researchers, scientists, and professionals in drug development, substituted phenylhydrazines are indispensable reagents. Their versatility is central to the synthesis of numerous heterocyclic structures, particularly indoles, which form the backbone of many pharmaceuticals and natural products.[1][2] The reactivity and performance of a phenylhydrazine are profoundly dictated by the electronic nature of the substituents on its aromatic ring. This guide provides an in-depth comparison of the performance of phenylhydrazines bearing electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs), supported by mechanistic insights, experimental data, and detailed protocols.
The Fundamental Principle: Electronic Effects of Substituents
The core of a phenylhydrazine's reactivity lies in the nucleophilicity of its hydrazine moiety.[3] The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring can be influenced by substituents on that ring through inductive and resonance effects.[3]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and other alkyl groups increase the electron density on the phenyl ring and, by extension, the hydrazine nitrogens.[1] This enhanced electron density makes the hydrazine a more potent nucleophile, generally increasing its reaction rates.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyls pull electron density away from the ring.[4] This delocalization reduces the electron density on the hydrazine nitrogens, diminishing their nucleophilicity and typically slowing down reactions.[3]
The following diagram illustrates this fundamental concept.
References
A Comparative Guide to the Characterization of Unexpected Products from 2-Methoxyphenylhydrazone Cyclization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of synthesizing biologically significant indole scaffolds, the Fischer indole synthesis stands as a venerable and widely employed method. However, the seemingly straightforward acid-catalyzed cyclization of 2-methoxyphenylhydrazone can lead to a surprising deviation from the expected reaction pathway, yielding a range of unexpected products. This guide, designed for researchers and drug development professionals, provides an in-depth analysis and characterization of these anomalous products, offering a comparative study against their expected counterparts and alternative synthetic strategies. By understanding the nuances of this reaction, scientists can better anticipate, identify, and control the outcomes of their synthetic endeavors.
The Anomaly of 2-Methoxyphenylhydrazone Cyclization: A Deviation from the Norm
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, typically proceeds through the acid-catalyzed cyclization of a phenylhydrazone to form an indole.[1] In the case of ethyl pyruvate 2-methoxyphenylhydrazone, the anticipated product is ethyl 7-methoxyindole-2-carboxylate, a valuable building block in medicinal chemistry. However, experimental evidence reveals a significant departure from this expectation, particularly when strong acids like hydrochloric acid in ethanol are employed as catalysts.
Under these conditions, the major product isolated is not the expected 7-methoxyindole, but rather an "abnormal" product: ethyl 6-chloroindole-2-carboxylate.[2] This unexpected outcome arises from a competitive cyclization pathway where the reaction occurs on the same side of the benzene ring as the methoxy group, leading to its eventual displacement by a chloride ion from the reaction medium.[2] The expected ethyl 7-methoxyindole-2-carboxylate is often formed as a minor product in this reaction.[2]
Furthermore, the acidic conditions and the presence of a nucleophilic oxygen atom in the ortho position of the hydrazone raise the possibility of the formation of another class of unexpected heterocyclic compounds: benzofurans. While less commonly reported for this specific substrate, the intramolecular attack of the phenolic oxygen onto a reactive intermediate is a plausible side reaction.[3]
This guide will focus on the detailed characterization of these primary unexpected products—the 6-chloroindole and the potential benzofuran derivatives—and compare their properties and formation with the expected 7-methoxyindole.
Characterization of Reaction Products: A Spectroscopic Comparison
Distinguishing between the expected and unexpected products of the 2-methoxyphenylhydrazone cyclization requires a thorough analysis of their spectroscopic data. The following tables provide a comparative overview of the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for the expected ethyl 7-methoxyindole-2-carboxylate and the major unexpected product, ethyl 6-chloroindole-2-carboxylate.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton | Ethyl 7-methoxyindole-2-carboxylate (Expected) | Ethyl 6-chloroindole-2-carboxylate (Unexpected) | Key Differentiators |
| Indole NH | ~8.5 (br s) | ~8.7 (br s) | Similar, but the exact chemical shift can be influenced by substitution. |
| Aromatic H's | 6.8-7.5 (m) | 7.2-7.8 (m) | The splitting patterns and chemical shifts of the aromatic protons will be distinct due to the different substitution patterns (methoxy vs. chloro) and their positions. The 6-chloro isomer will lack the characteristic signal for a methoxy group. |
| Methoxy (-OCH₃) | ~3.9 (s, 3H) | Absent | The most definitive differentiator in the ¹H NMR spectrum. |
| Ethyl Ester (-OCH₂CH₃) | ~4.3 (q, 2H), ~1.4 (t, 3H) | ~4.4 (q, 2H), ~1.4 (t, 3H) | Largely similar chemical shifts for the ethyl ester protons. |
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon | Ethyl 7-methoxyindole-2-carboxylate (Expected) | Ethyl 6-chloroindole-2-carboxylate (Unexpected) | Key Differentiators |
| C=O (Ester) | ~162 | ~161 | Minor differences in the carbonyl chemical shift. |
| Aromatic/Indole C's | ~100-140 | ~110-140 | The chemical shifts of the aromatic and indole carbons will be significantly different due to the distinct electronic effects of the methoxy and chloro substituents. |
| Methoxy (-OCH₃) | ~55 | Absent | A clear indicator of the expected product. |
| Ethyl Ester (-OCH₂CH₃) | ~61, ~14 | ~61, ~14 | Similar chemical shifts for the ethyl ester carbons. |
Table 3: Comparative Mass Spectrometry (MS) and Infrared (IR) Data
| Spectroscopic Data | Ethyl 7-methoxyindole-2-carboxylate (Expected) | Ethyl 6-chloroindole-2-carboxylate (Unexpected) | Key Differentiators |
| MS (m/z) | Molecular Ion (M⁺): 219. Fragmentation may involve loss of the ester group. | Molecular Ion (M⁺): 223/225 (due to ³⁵Cl/³⁷Cl isotopes). The isotopic pattern is a hallmark of a chlorinated compound. | The molecular ion peak and its isotopic pattern are definitive for distinguishing between the two compounds. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, ester), C-O stretches associated with the methoxy group. | ~3300 (N-H stretch), ~1700 (C=O stretch, ester), C-Cl stretch (typically in the fingerprint region). | The presence of C-O stretching bands for the methoxy group in the expected product and the C-Cl stretching vibration in the unexpected product can be differentiating features. |
Potential Benzofuran Byproducts
The formation of benzofuran derivatives, such as 2-acetyl-7-methoxybenzofuran, represents another potential, though less documented, side reaction. The characterization of such a byproduct would reveal distinct spectroscopic features:
-
¹H NMR: Absence of an N-H proton signal. The presence of a singlet for the acetyl methyl group around 2.5 ppm. The aromatic protons would show a coupling pattern consistent with a benzofuran ring system.
-
¹³C NMR: A downfield signal for the ketone carbonyl (~190-200 ppm), which is significantly different from the ester carbonyl of the indole products.
-
MS: A molecular ion peak corresponding to the benzofuran structure.
-
IR: A strong carbonyl absorption for the ketone functional group, typically at a lower wavenumber than an ester carbonyl.
Navigating Synthetic Alternatives: The Bischler-Möhlau Indole Synthesis
Given the propensity of the Fischer indole synthesis with 2-methoxyphenylhydrazone to yield unexpected products, exploring alternative synthetic routes is crucial for researchers aiming for the clean synthesis of 7-methoxyindoles. The Bischler-Möhlau indole synthesis presents a viable, albeit historically challenging, alternative.[4][5]
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline derivative.[4] For the synthesis of a 7-methoxyindole derivative, one would react a suitably substituted aniline with an appropriate α-haloketone.
Comparative Analysis: Fischer vs. Bischler-Möhlau for 7-Methoxyindoles
| Feature | Fischer Indole Synthesis (of 2-methoxyphenylhydrazone) | Bischler-Möhlau Indole Synthesis |
| Starting Materials | 2-Methoxyphenylhydrazine and a carbonyl compound (e.g., ethyl pyruvate). | A substituted aniline and an α-haloketone. |
| Catalyst | Acid catalyst (e.g., HCl, ZnCl₂, PPA).[1] | Often requires harsh conditions (high temperatures), though milder methods using catalysts like lithium bromide or microwave irradiation have been developed.[4] |
| Key Challenge | Formation of unexpected regioisomers (e.g., 6-chloroindole).[2] | Historically plagued by low yields and harsh reaction conditions.[4] |
| Potential for 7-Methoxyindole Synthesis | Prone to forming the "abnormal" 6-substituted indole as the major product. | Can be tailored to produce the desired 7-methoxyindole by using the appropriate starting aniline, potentially avoiding the regioselectivity issues of the Fischer route. |
| Side Products | Halogenated indoles, potential for benzofuran formation. | Can have various side reactions depending on the substrates and conditions. |
While the Bischler-Möhlau synthesis has its own set of challenges, its key advantage in this context is the potential for greater control over the final substitution pattern of the indole ring, thereby offering a more direct route to the desired 7-methoxyindole product without the formation of the problematic 6-chloro- and other unexpected derivatives.
Experimental Protocols
Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone
This protocol is adapted from established procedures known to produce the "abnormal" 6-chloroindole product.[2]
-
Hydrazone Formation: Dissolve 2-methoxyphenylhydrazine and ethyl pyruvate in ethanol. Stir the mixture at room temperature until the hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the solution of the hydrazone, add a strong acid catalyst, such as a saturated solution of HCl in ethanol.
-
Reaction: Heat the reaction mixture at reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the major unexpected product (ethyl 6-chloroindole-2-carboxylate) from the minor expected product (ethyl 7-methoxyindole-2-carboxylate).
General Protocol for Product Characterization
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra of the purified products in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry: Obtain the mass spectrum of each product using an appropriate ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: Acquire the IR spectrum of each product to identify characteristic functional group vibrations.
Mechanistic Insights and Logical Frameworks
The formation of unexpected products in the Fischer indole synthesis of 2-methoxyphenylhydrazone can be rationalized by considering the stability of the intermediates and the reaction conditions.
Caption: Proposed mechanistic pathways for the cyclization of 2-methoxyphenylhydrazone.
The key decision point is the[6][6]-sigmatropic rearrangement of the enehydrazine intermediate. While the "normal" pathway involves attack at the unsubstituted C6 position, the "abnormal" pathway, favored under certain acidic conditions, involves attack at the C2 position bearing the methoxy group. The subsequent steps involve aromatization, and in the case of the abnormal pathway, nucleophilic displacement of the methoxy group.
Caption: A logical workflow for the characterization of products from 2-methoxyphenylhydrazone cyclization.
Conclusion
The cyclization of 2-methoxyphenylhydrazone serves as a compelling case study in the subtleties of organic synthesis. The predilection for the formation of an "abnormal" 6-chloroindole product over the expected 7-methoxyindole highlights the critical role of reaction conditions and the electronic nature of substituents. For researchers and drug development professionals, a comprehensive understanding of these competing pathways and the ability to definitively characterize all reaction products are paramount. This guide provides the foundational knowledge and comparative data necessary to navigate the complexities of this reaction, enabling more predictable and controlled synthesis of valuable indole derivatives. By considering alternative strategies such as the Bischler-Möhlau synthesis, chemists can further expand their toolkit for accessing these important heterocyclic scaffolds.
References
- 1. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Chlorinated Indole Byproducts
Introduction: The Analytical Imperative for Characterizing Chlorinated Indoles
Indole and its derivatives are ubiquitous scaffolds in pharmaceuticals, natural products, and industrial chemistry. However, their interaction with chlorine, whether in pharmaceutical synthesis, metabolic pathways, or water disinfection processes, can lead to the formation of chlorinated byproducts.[1][2] These byproducts are of significant concern as they can possess altered biological activity and, in some cases, increased toxicity.[1][3] For instance, the chlorination of indole-derivative nonsteroidal anti-inflammatory drugs (NSAIDs) during water treatment can generate disinfection byproducts (DBPs) with substantially higher cytotoxicity than the parent compounds.[1] Therefore, the robust and unambiguous characterization of these chlorinated indole byproducts is not merely an academic exercise but a critical necessity for ensuring drug safety, environmental protection, and regulatory compliance.
This guide provides a comparative analysis of the primary spectroscopic techniques used to identify and structurally elucidate chlorinated indole byproducts. As a senior application scientist, my objective is not just to present protocols but to instill a logical framework for analytical strategy, explaining the causality behind choosing one technique over another and demonstrating how they can be synergistically employed to build a comprehensive and irrefutable structural profile. We will explore the core capabilities of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by experimental data and validated protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for the complete structural assignment of organic molecules. Its ability to map out the carbon-hydrogen framework and establish through-bond and through-space atomic correlations provides an unparalleled level of structural detail.
Expertise & Experience: Why NMR is Indispensable
For chlorinated indoles, NMR is not just confirmatory; it is foundational. While MS can provide a molecular formula, it cannot, on its own, definitively distinguish between isomers—a critical task given that the position of a chlorine atom on the indole ring can dramatically alter a compound's properties. For example, 4-chloroindole and 6-chloroindole will have identical mass spectra but distinctly different NMR spectra.
The primary influence of chlorine in an NMR spectrum is its strong electron-withdrawing inductive effect. This effect deshields nearby protons and carbons, causing their corresponding signals to shift to a higher frequency (downfield). By analyzing these shifts, we can pinpoint the location of chlorination.
-
¹H NMR Analysis : The aromatic region (typically δ 7.0-8.0 ppm) is most informative. A chlorine substituent at C5, for instance, will most significantly deshield the adjacent protons at C4 and C6.[4] The proton on the nitrogen (N-H) typically appears as a broad singlet far downfield (δ 8.0-12.0 ppm), its position being highly sensitive to solvent and concentration.[4]
-
¹³C NMR Analysis : The carbon atom directly bonded to the chlorine (C-Cl) exhibits a distinct chemical shift. Furthermore, the shifts of other carbons in the ring are influenced by the substituent's position, providing a complete fingerprint of the molecule.[4] For complex structures, two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously link protons to their directly attached carbons and to trace multi-bond connectivities, respectively, solidifying the structural assignment.[5][6]
Data Presentation: Comparative NMR Data for Chlorinated Indoles
The following table summarizes typical chemical shifts for 5-chloro-indole, illustrating the influence of the chlorine atom compared to the parent indole.
| Position | Indole ¹H δ (ppm) [7] | 5-Chloro-indole ¹H δ (ppm) [4] | Indole ¹³C δ (ppm) [8] | 5-Chloro-indole ¹³C δ (ppm) [4] |
| N-H | ~8.1 (broad s) | ~8.1-12.0 (broad s) | - | - |
| C2-H | ~7.32 (t) | ~7.1-7.3 (m) | 124.8 | ~125 |
| C3-H | ~6.51 (t) | ~6.4-6.5 (m) | 102.1 | ~102 |
| C4-H | ~7.63 (d) | ~7.6 (d) | 120.8 | 119.8 |
| C5 | ~7.08 (t) | - | 121.9 | ~125 (C-Cl) |
| C6-H | ~7.17 (t) | ~7.1-7.2 (dd) | 119.8 | 121.5 |
| C7-H | ~7.47 (d) | ~7.2-7.4 (d) | 111.1 | 112.5 |
Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: Standard ¹H NMR Acquisition
This protocol ensures high-quality, reproducible data for structural analysis.
-
Sample Preparation : Dissolve 5-10 mg of the purified chlorinated indole byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock the instrument onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability.
-
Shimming : Optimize the magnetic field homogeneity by performing automated or manual shimming. Well-shimmed samples produce sharp, well-resolved spectral lines, which is crucial for accurate coupling constant analysis.[4]
-
Acquisition Parameter Setup :
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse angle (e.g., 30-45 degrees) to ensure quantitative reliability if needed.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of protons between scans.
-
Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation by NMR spectroscopy.
Mass Spectrometry (MS): The Tool for Sensitivity and Molecular Formula
Mass spectrometry is the cornerstone for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes an exceptionally sensitive and powerful tool for detecting and identifying trace-level byproducts in complex mixtures.[1][9]
Expertise & Experience: Why MS is a Primary Screening Tool
The most compelling feature for identifying chlorinated compounds with MS is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a unique "M" and "M+2" peak pattern in the mass spectrum for every chlorine atom present in the molecule, providing an immediate clue to its elemental composition.
-
High-Resolution MS (HRMS) : HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. This is invaluable for distinguishing between compounds with the same nominal mass but different atomic compositions.[2]
-
Tandem MS (MS/MS) : This technique involves isolating a specific ion (the parent ion) and fragmenting it to produce a daughter ion spectrum.[10] The fragmentation pattern is often unique to a specific isomer and can be used to piece together the structure of the molecule, such as identifying the indole core or the loss of specific side chains.[10][11] This is particularly useful in LC-MS/MS analyses of complex environmental or biological samples.[1][12]
Data Presentation: Isotopic Patterns in Mass Spectrometry
| Compound | Formula | Expected Isotopic Pattern (Relative Intensity) |
| Indole | C₈H₇N | M (100%) |
| Monochloro-indole | C₈H₆ClN | M (100%), M+2 (32%) |
| Dichloro-indole | C₈H₅Cl₂N | M (100%), M+2 (64%), M+4 (10%) |
Experimental Protocol: UPLC/ESI-MS for DBP Identification
This protocol is adapted for the detection of indole-derivative byproducts in an aqueous matrix, simulating environmental or biological samples.[1]
-
Sample Preparation : If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation (UPLC) :
-
Inject the sample onto a reverse-phase column (e.g., C18).
-
Use a gradient elution program with mobile phases typically consisting of water (A) and methanol or acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization. A typical gradient might run from 20% B to 99% B over several minutes.[5]
-
-
Mass Spectrometry (ESI-MS) :
-
The column effluent is directed into an Electrospray Ionization (ESI) source. Operate in both positive (ESI+) and negative (ESI-) modes, as different indole derivatives may ionize preferentially in one mode.[1]
-
Set the mass spectrometer to acquire full scan data over a relevant m/z range (e.g., 70-600 m/z).[5]
-
Key ESI parameters to optimize include capillary voltage, gas temperature, and nebulizer gas pressure.[12]
-
-
Data Analysis :
-
Extract ion chromatograms for the expected masses of potential chlorinated byproducts.
-
Examine the mass spectra of any identified peaks for the characteristic chlorine isotopic pattern.
-
If available, perform MS/MS on the candidate ions to obtain fragmentation data for structural confirmation.
-
Visualization: LC-MS Analysis Workflow
Caption: Workflow for byproduct identification using LC-MS/MS.
UV-Vis and Infrared (IR) Spectroscopy: Complementary Techniques
While NMR and MS provide the most detailed structural information, UV-Vis and IR spectroscopy are valuable complementary techniques that offer rapid, non-destructive analysis of key molecular features.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The indole ring is a chromophore that absorbs UV light due to its conjugated π-electron system. The parent indole molecule typically shows an absorption maximum (λmax) around 270-280 nm.[13][14]
-
Application : The position of the chlorine atom can cause a slight bathochromic (red) or hypsochromic (blue) shift in the λmax.[13][15] While these shifts are usually not sufficient to definitively identify an unknown structure, UV-Vis can be a quick method to check for the integrity of the indole core or to quantify the concentration of a known byproduct using a calibration curve. It is a simple, low-cost technique ideal for preliminary screening.[16]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly effective for confirming the presence or absence of specific chemical bonds.
-
Application : For chlorinated indoles, IR is excellent for confirming the persistence of the indole scaffold. Key characteristic peaks include the N-H stretch (a sharp peak around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[17][18] The C-Cl bond also has stretching vibrations, but these often appear in the complex "fingerprint region" (<1000 cm⁻¹) and can be difficult to assign definitively. However, IR can be highly effective at distinguishing between isomers that may be challenging to separate chromatographically, as their unique fingerprint regions can differ significantly.[5] It is also invaluable for identifying other functional groups that may have been introduced, such as a carbonyl (C=O) group around 1700 cm⁻¹ if oxidation has occurred alongside chlorination.
Data Presentation: Key Spectroscopic Features
| Technique | Information Provided | Primary Use Case for Chlorinated Indoles | Strengths | Limitations |
| UV-Vis | Electronic transitions (λmax) | Preliminary check for indole core, quantification | Simple, fast, non-destructive | Low structural information content |
| IR | Functional group vibrations | Isomer differentiation, confirmation of indole scaffold | Excellent for functional group ID | Poor for determining substituent position |
Comparative Summary: Selecting the Right Tool for the Job
No single technique tells the whole story. The effective characterization of chlorinated indole byproducts relies on an integrated analytical approach. The table below provides a comparative summary to guide your experimental design.
| Technique | Primary Application | Sensitivity | Sample Req. | Strengths | Weaknesses |
| NMR | Definitive structure elucidation, isomer differentiation | Low (mg) | Purified sample | Unambiguous structural detail, connectivity | Low sensitivity, requires pure sample |
| MS | MW determination, formula ID (HRMS), detection in mixtures | High (pg-ng) | Pure or complex mixture | High sensitivity, isotope patterns, mixture analysis | Isomer differentiation can be difficult |
| UV-Vis | Quantification, preliminary screening | Moderate (µg) | Solution | Fast, simple, quantitative for knowns | Low structural specificity |
| IR | Functional group ID, isomer differentiation | Moderate (µg-mg) | Solid or solution | Confirms functional groups, good for isomers | Complex spectra, limited structural info |
Conclusion: A Synergistic, Multi-Modal Approach
The spectroscopic characterization of chlorinated indole byproducts demands a well-reasoned, multi-technique strategy. The analytical workflow should be logical and hierarchical. A typical and highly effective approach begins with LC-MS to separate and detect potential byproducts in a complex mixture, leveraging its high sensitivity and the tell-tale chlorine isotope pattern for initial identification. High-resolution mass data provides the elemental formula. Following this, targeted byproducts must be isolated or synthesized in sufficient quantity for NMR spectroscopy , which provides the definitive and unambiguous structural proof, resolving any isomeric ambiguities. IR and UV-Vis spectroscopy serve as rapid, complementary methods to confirm functional group integrity and assist in quantification. By synergistically combining the strengths of these techniques, researchers can confidently and accurately characterize these often toxicologically significant compounds, ensuring the safety and integrity of pharmaceuticals and the environment.
References
- 1. Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental cancer studies of chlorinated by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. mdpi.com [mdpi.com]
- 7. Paramagnetic NMR Relaxation and Molecular Mechanics Studies of Chloroperoxidase-Indole Complex: Insights into the Mechanism of Chloroperoxidase-Catalyzed Regioselective Oxidation of Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Application of different analytical methods for determination of volatile chlorination by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UV-photoelectron spectroscopy of BN indoles: experimental and computational electronic structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchdata.edu.au [researchdata.edu.au]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxyphenylhydrazine Hydrochloride
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-Methoxyphenylhydrazine Hydrochloride. As a substituted hydrazine derivative, this compound requires meticulous handling not only during its use in synthesis and analysis but especially at the end of its lifecycle. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each critical step, empowering researchers to make informed safety decisions.
Hazard Profile and Regulatory Framework
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as hazardous, and any waste containing it must be treated accordingly.
Inherent Chemical Hazards: this compound is categorized as an acute toxin and an irritant. Exposure can be harmful via ingestion, skin contact, or inhalation[1][2]. It is known to cause significant skin and eye irritation[1][3][4]. The hydrochloride salt form dictates that it will exhibit acidic properties in aqueous solutions. Furthermore, as a hydrazine derivative, it is a potent reducing agent, a critical factor in its segregation from other chemicals[5].
Regulatory Classification: Due to these properties, this compound waste falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[6]. Hydrazine-containing wastes are explicitly classified as hazardous by the EPA[7]. This classification mandates a "cradle-to-grave" management approach, meaning the generating laboratory is responsible for the waste from its creation to its final, documented disposal[8]. Disposal into standard trash or down the sewer is strictly prohibited and carries severe penalties[6][9].
Key Hazard and Regulatory Data
The following table summarizes the critical quantitative data necessary for a comprehensive risk assessment.
| Parameter | Value / Classification | Rationale & Significance |
| GHS Hazard Statements | H302, H312, H332 (Harmful) | Indicates acute toxicity through oral, dermal, and inhalation routes, requiring stringent PPE.[1][2] |
| H315 (Skin Irritant) | Demands the use of chemically resistant gloves and lab coats to prevent contact dermatitis.[3][4] | |
| H319 (Serious Eye Irritant) | Necessitates splash-proof goggles or a face shield during handling and transfer.[3][4] | |
| Primary Incompatibility | Strong Oxidizing Agents, Acids | As a hydrazine, it can react violently or explosively with oxidizers (e.g., peroxides, nitrates, hypochlorites).[2][5][10] |
| OSHA PEL (Hydrazine) | 1.0 ppm (8-hr TWA) | Legal airborne exposure limit. The odor threshold (3-5 ppm) is above this limit, meaning if you can smell it, you are overexposed.[5][11] |
| ACGIH TLV (Hydrazine) | 0.01 ppm (8-hr TWA) | Recommended exposure limit based on health data; significantly lower than the OSHA PEL, representing a best-practice safety margin.[5][11] |
| EPA SAA Limit | ≤ 55 gallons | Maximum volume of hazardous waste allowed to accumulate at or near the point of generation.[12][13] |
Pre-Disposal Protocol: Containment and Segregation
Proper disposal begins the moment the chemical is deemed waste. The following steps are critical to prevent dangerous reactions and ensure the waste is ready for compliant pickup.
Step 1: Select a Chemically Compatible Waste Container The choice of container is your first line of defense.
-
Methodology: Use a high-density polyethylene (HDPE) or glass container that is free from damage and has a secure, leak-proof screw-top cap[6]. Plastic is often preferred to minimize the risk of breakage[8].
-
Causality: this compound solutions can be corrosive or reactive. The container must be inert to the waste material to prevent degradation, leaks, or gas buildup. Never use a metal container, as hydrazines can react with metal oxides[5].
Step 2: Correctly Label the Hazardous Waste Container Clear and accurate labeling is a strict regulatory requirement and essential for safety.
-
Methodology: Before adding any waste, affix a label to the container. The label must include:
-
Causality: This labeling prevents accidental mixing of incompatible wastes by other lab members and provides critical information for emergency responders and the disposal vendor. An unlabeled container is a serious compliance violation.
Step 3: Segregate from Incompatible Chemicals This is arguably the most critical safety step in managing hydrazine-derived waste.
-
Methodology: Store the designated waste container in a secondary containment bin within a designated Satellite Accumulation Area (SAA)[6][12]. This SAA must be physically separate from areas where incompatible chemicals, particularly oxidizing agents (e.g., nitric acid, hydrogen peroxide, bleach) and strong acids, are stored[5][14].
-
Causality: Hydrazines are strong reducing agents. Contact with an oxidizer can trigger a rapid, exothermic reaction, leading to fire or an explosion[5]. Segregation prevents these catastrophic events.
Step-by-Step Disposal and Decontamination Workflow
This protocol outlines the physical transfer of waste and subsequent decontamination procedures.
Personnel Safety Requirement: All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE)[10].
-
Eye Protection: Splash-proof chemical goggles[10].
-
Body Protection: A flame-retardant lab coat, fully fastened.
Protocol:
-
Waste Transfer:
-
Carefully pour liquid waste or transfer solid waste using a dedicated spatula into the pre-labeled hazardous waste container.
-
To minimize dust generation with solids, do not drop the material from a height.
-
Keep the waste container closed at all times except when actively adding waste[9].
-
-
Decontamination of Emptied Containers:
-
Triple-rinse the original, now-empty container with a suitable solvent (e.g., water or methanol).
-
The first two rinsates are considered hazardous and must be collected and added to the hazardous waste container. The third rinsate can typically be disposed of as non-hazardous, but consult your institution's EH&S guidelines.
-
Deface the label on the empty, rinsed container before discarding or recycling it to prevent reuse for other chemicals[9].
-
-
Initiating Final Disposal:
-
Store the sealed hazardous waste container in its designated SAA.
-
Once the container is nearly full or has been accumulating for 12 months, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup[10][13].
-
Do not attempt to treat or neutralize the bulk waste yourself. The final disposal method for hydrazine waste is typically high-temperature incineration by a licensed waste management facility, which ensures complete destruction[7][15][16].
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
Small Spill Cleanup (Solid or Liquid):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing full, appropriate PPE before approaching the spill.
-
Contain & Absorb:
-
For solid spills: Use a dry cleanup procedure. Do not use water. Gently sweep or scoop the material into a designated waste container, avoiding dust generation[1].
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collect: Carefully scoop the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth. This cloth and all used cleanup materials are also hazardous waste and must be placed in the sealed container.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][17]. Seek immediate medical attention[10].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1][17]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[10][17].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[17].
Disposal Decision Workflow
The following diagram illustrates the logical pathway from waste generation to final disposal, reinforcing the key decision points and required actions for safe and compliant management of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arxada.com [arxada.com]
- 6. danielshealth.com [danielshealth.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ut.edu [ut.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. ehso.emory.edu [ehso.emory.edu]
- 15. file1.lookchem.com [file1.lookchem.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 2-Methoxyphenylhydrazine Hydrochloride
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, 2-Methoxyphenylhydrazine Hydrochloride presents a specific set of hazards that demand meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. By moving beyond a simple checklist and delving into the causality behind each safety measure, we aim to build a culture of proactive safety and deep trust in handling this and other hazardous chemicals.
Understanding the Risks: A Proactive Stance on Safety
This compound is classified as a hazardous substance that can cause skin and serious eye irritation. It is also harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Some hydrazines are also considered potential carcinogens and sensitizers.[4] Therefore, a comprehensive approach to safety is not merely a matter of compliance but a foundational pillar of responsible scientific practice. The core principle is to minimize all potential routes of exposure—dermal, inhalation, and ingestion.
The operational plan for handling this compound should be built on a hierarchy of controls, starting with the most effective measures.
The Hierarchy of Controls in Practice
This framework prioritizes safety measures to eliminate or reduce hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate personal safety.[5][6]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[4][7] | Provides a chemical-resistant barrier to prevent skin contact. Consult glove manufacturer's compatibility charts for specific breakthrough times.[7] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3][4][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][8][9] |
| Body Protection | Fire/flame-resistant lab coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use within a properly functioning fume hood.[4] If a risk assessment indicates potential for exceeding exposure limits, a NIOSH-approved respirator may be necessary.[7] | A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[4] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation and Handling Workflow
Caption: A visual workflow for the safe handling of this compound.
Detailed Steps:
-
Pre-Handling Assessment : Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound.[5] Ensure all personnel are trained on the specific hazards and emergency procedures.[4][5]
-
Engineering Controls : All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above. Inspect all PPE for damage before use.[5]
-
Weighing and Transfer : When weighing or transferring the solid material, do so carefully to avoid generating dust.[1] Use a spatula and a tared container.
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][10][11]
-
Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution. Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Always wash your hands thoroughly with soap and water after removing gloves.[1] Never eat, drink, or smoke in the laboratory.[1][5]
Emergency Procedures: Plan for the Unexpected
Accidents can happen even in the most controlled environments. A clear and practiced emergency plan is crucial.[5]
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[12] Seek immediate medical attention.[12] |
Spill Response
In the event of a spill, do not attempt to clean it up without proper training and equipment.[4]
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your supervisor and institutional safety office.
-
Secure : Restrict access to the spill area.
-
Cleanup : Only trained personnel with appropriate PPE should clean up the spill. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For wet spills, absorb the material with an inert substance and place it in a sealed container.[1] Wash the spill area thoroughly with water.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection : Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Regulatory Compliance : Dispose of the chemical waste through a licensed hazardous waste disposal facility.[1][3] Adhere to all local, state, and federal regulations.
-
Container Decontamination : Triple rinse empty containers before recycling or disposal, and collect the rinsate as hazardous waste.[3]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 6. nsc.org [nsc.org]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. This compound | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
